Product packaging for Nickel ammonium sulfate(Cat. No.:CAS No. 15699-18-0)

Nickel ammonium sulfate

Cat. No.: B093414
CAS No.: 15699-18-0
M. Wt: 173.81 g/mol
InChI Key: FWMACKPUDNZVNG-UHFFFAOYSA-N
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Description

Nickel ammonium sulfate is a green crystalline solid. Mildly toxic, carcinogenic. When heated to decomposition it emits highly toxic fumes of metallic nickel, oxides of sulfur, and oxides of nitrogen (Lewis, 3rd ed., 1993, p. 910). The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used for electroplating nickel.
Ammonium nickel sulfate is a nickel coordination entity comprising ammonium, nickel and sulfate in which the ratio of ammonium to iron(2+) to sulfate ions is 2:1:2. It is an ammonium salt, a metal sulfate and a nickel coordination entity. It contains a nickel(2+).

Structure

2D Structure

Chemical Structure Depiction
molecular formula H5NNiO4S B093414 Nickel ammonium sulfate CAS No. 15699-18-0

Properties

CAS No.

15699-18-0

Molecular Formula

H5NNiO4S

Molecular Weight

173.81 g/mol

IUPAC Name

azane;nickel;sulfuric acid

InChI

InChI=1S/H3N.Ni.H2O4S/c;;1-5(2,3)4/h1H3;;(H2,1,2,3,4)

InChI Key

FWMACKPUDNZVNG-UHFFFAOYSA-N

SMILES

[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ni+2]

Canonical SMILES

N.OS(=O)(=O)O.[Ni]

density

1.92 at 68 °F (USCG, 1999)

Other CAS No.

15699-18-0

physical_description

Nickel ammonium sulfate is a green crystalline solid. Mildly toxic, carcinogenic. When heated to decomposition it emits highly toxic fumes of metallic nickel, oxides of sulfur, and oxides of nitrogen (Lewis, 3rd ed., 1993, p. 910). The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used for electroplating nickel.

Pictograms

Irritant; Health Hazard; Environmental Hazard

Related CAS

25749-08-0

Synonyms

ammonium nickel sulfate
ammonium nickel sulfate, hexahydrate
nickel ammonium sulfate

Origin of Product

United States

Foundational & Exploratory

Crystallographic Properties of Nickel Ammonium Sulfate Hexahydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystallographic properties of nickel ammonium (B1175870) sulfate (B86663) hexahydrate, (NH₄)₂Ni(SO₄)₂·6H₂O. This compound, a member of the Tutton salt family of double sulfates, is of interest for its applications in various fields, including as a source of nickel ions in electroplating.[1] A thorough understanding of its crystal structure is fundamental to elucidating its physical and chemical properties.

Crystallographic Data Summary

Nickel ammonium sulfate hexahydrate crystallizes in the monoclinic system.[1][2][3] The crystallographic data, as determined by X-ray diffraction, are summarized in the table below. It is worth noting that slight variations in the reported lattice parameters exist across different studies, which can be attributed to minor differences in experimental conditions. The space group is most commonly reported as P2₁/a or its equivalent setting P2₁/c.[2][3]

Crystallographic ParameterValue (Grimes et al., 1963)[2][4]Value (Gao et al., 2002)[3]
Crystal System MonoclinicMonoclinic
Space Group P2₁/aP2₁/c
a 9.181 Å6.2351 Å
b 12.459 Å12.451 Å
c 6.239 Å9.1798 Å
α 90°90°
β 106.95°106.88°
γ 90°90°
Unit Cell Volume (V) Not explicitly stated681.9 ų
Formula Units per Unit Cell (Z) 22
Calculated Density (D_c) Not explicitly stated1.924 g/cm³

Molecular Structure and Bonding

The crystal structure of this compound hexahydrate consists of a complex arrangement of ions and water molecules held together by ionic and hydrogen bonds. The nickel ion (Ni²⁺) is octahedrally coordinated by six water molecules.[1][2] These [Ni(H₂O)₆]²⁺ complexes, along with the ammonium (NH₄⁺) and sulfate (SO₄²⁻) ions, form a stable crystalline lattice.[1] The stability of this structure is further enhanced by an extensive network of hydrogen bonds between the ammonium ions, sulfate ions, and the coordinated water molecules.[1][2]

Experimental Protocols

The determination of the crystallographic properties of this compound hexahydrate is primarily achieved through single-crystal X-ray diffraction (XRD). The following provides a detailed, generalized methodology for this key experiment.

Crystal Growth

High-quality single crystals are a prerequisite for accurate XRD analysis. For this compound hexahydrate, crystals are typically grown from an aqueous solution by one of the following methods:

  • Slow Evaporation: A saturated aqueous solution of equimolar amounts of nickel sulfate and ammonium sulfate is prepared. The solution is filtered to remove any impurities and left undisturbed in a vessel covered with a perforated film to allow for slow evaporation of the solvent at a constant temperature. Over a period of several days to weeks, well-formed single crystals will precipitate.

  • Cooling Solution Method: A saturated solution is prepared at an elevated temperature. The solution is then slowly cooled, reducing the solubility of the salt and inducing crystallization.[3]

Single-Crystal X-ray Diffraction (XRD) Data Collection

A suitable single crystal of appropriate size and quality is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled, typically to a low temperature (e.g., 100 K), to minimize thermal vibrations of the atoms and reduce radiation damage.

A monochromatic X-ray beam, often from a molybdenum (Mo) or copper (Cu) source, is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots (reflections). The intensities and positions of these reflections are recorded by a detector.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and space group. The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods. This initial structural model is then refined using a least-squares method, which iteratively adjusts the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction intensities.

Crystallographic Analysis Workflow

The logical workflow for the crystallographic analysis of this compound hexahydrate is depicted in the following diagram.

Crystallographic_Workflow CrystalGrowth Crystal Growth (Slow Evaporation or Cooling) CrystalSelection Crystal Selection and Mounting CrystalGrowth->CrystalSelection XRDDataCollection X-ray Diffraction Data Collection CrystalSelection->XRDDataCollection DataProcessing Data Processing (Unit Cell and Space Group Determination) XRDDataCollection->DataProcessing StructureSolution Structure Solution (Direct/Patterson Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement FinalStructure Final Crystal Structure (Atomic Coordinates, Bond Lengths/Angles) StructureRefinement->FinalStructure

Crystallographic analysis workflow.

References

A Technical Guide to the Synthesis and Characterization of Nickel Ammonium Sulfate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of nickel ammonium (B1175870) sulfate (B86663) hexahydrate crystals, ((NH₄)₂Ni(SO₄)₂·6H₂O). This compound, a member of the Tutton salt family, is of significant interest for its applications in electroplating, analytical chemistry, and as a precursor in materials science.[1][2] This document details the experimental protocols for its synthesis via slow evaporation and cooling crystallization, followed by a thorough analysis of its structural, spectroscopic, and thermal properties.

Synthesis of Nickel Ammonium Sulfate Hexahydrate

This compound hexahydrate is typically synthesized by the aqueous reaction of equimolar amounts of nickel(II) sulfate and ammonium sulfate.[1][3] The resulting bluish-green crystals are soluble in water but insoluble in alcohol.[1] The chemical equation for the synthesis is as follows:

NiSO₄·6H₂O + (NH₄)₂SO₄ → (NH₄)₂Ni(SO₄)₂·6H₂O

Two common laboratory-scale methods for crystallization are slow evaporation and cooling crystallization.

Experimental Protocol: Slow Evaporation Method

This method relies on the gradual removal of the solvent to achieve supersaturation and induce crystallization.

Materials and Equipment:

  • Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Distilled water

  • Beakers

  • Stirring rod

  • Heating plate/water bath (optional)

  • Filter paper

Procedure:

  • Stoichiometric Calculation: Accurately weigh equimolar amounts of nickel(II) sulfate hexahydrate and ammonium sulfate. For example, weigh 6.1 g of nickel(II) sulfate hexahydrate and 3.22 g of ammonium sulfate.[4]

  • Dissolution: In a beaker, dissolve both salts in a minimal amount of distilled water (e.g., 30 ml).[4] Gentle warming on a water bath can aid in dissolution, but boiling should be avoided.[4] Stir until a clear, green solution is obtained.[4]

  • Crystallization: Cover the beaker with filter paper to prevent contamination from dust and allow the solution to stand undisturbed at room temperature. Slow evaporation of the water will lead to the formation of crystals over a period of 12-24 hours.[4]

  • Crystal Harvesting: Once well-formed crystals are visible, they can be harvested. For maximum yield, the solution can be placed in a refrigerator for several hours to promote further crystallization.[4]

  • Filtration and Washing: Decant the supernatant solution and filter the crystals using a Buchner funnel with vacuum filtration.[4] Wash the crystals with a small amount of ice-cold acetone (B3395972) to remove residual water and impurities.[4]

  • Drying: Dry the harvested crystals at room temperature.

Experimental Protocol: Cooling Crystallization Method

This method takes advantage of the decreased solubility of this compound at lower temperatures to induce crystallization.

Materials and Equipment:

  • Same as the slow evaporation method.

  • Ice bath or refrigerator.

Procedure:

  • Stoichiometric Calculation and Dissolution: Prepare a saturated solution of this compound by dissolving equimolar amounts of the precursor salts in distilled water at an elevated temperature (e.g., 40-50°C).

  • Cooling: Slowly cool the saturated solution to room temperature and then further cool it in an ice bath or refrigerator. The decrease in temperature will cause the solubility to drop, leading to the formation of crystals. A controlled cooling rate can influence crystal size and quality.[5]

  • Crystal Harvesting, Filtration, and Drying: Follow the same procedure as outlined in steps 4-6 of the slow evaporation method.

Characterization of this compound Crystals

A suite of analytical techniques is employed to confirm the identity, purity, and properties of the synthesized crystals.

X-ray Diffraction (XRD)

XRD is used to determine the crystal structure, phase purity, and lattice parameters.

Experimental Protocol:

  • Sample Preparation: The grown crystals are finely ground into a homogenous powder using an agate mortar and pestle.[3]

  • Data Acquisition: The powdered sample is mounted on a sample holder and analyzed using an X-ray diffractometer. Data is typically collected over a 2θ range of 10-80°.

  • Data Analysis: The resulting diffraction pattern is compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) data for this compound hexahydrate (JCPDS file No. 72-0505) to confirm the crystal structure.[3] The lattice parameters are calculated from the positions of the diffraction peaks.

Table 1: Crystallographic Data for this compound Hexahydrate

ParameterValueReference
Crystal SystemMonoclinic[1][3][6]
Space GroupP2₁/c[3][6]
a6.2351 - 6.241 Å[3][6]
b12.451 - 12.472 Å[3][6]
c9.1798 - 9.191 Å[3][6]
β106.88°[3][6]
Z2[6]
Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the compound, confirming the presence of water molecules and sulfate groups.[3]

Experimental Protocol:

  • Sample Preparation: A small amount of the powdered crystal is mixed with potassium bromide (KBr) and pressed into a pellet.

  • Data Acquisition: The FTIR spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: The absorption bands are assigned to specific vibrational modes of the functional groups.

Table 2: FTIR Spectral Data for this compound Hexahydrate

Wavenumber (cm⁻¹)Assignment
~3400O-H stretching of water molecules
~1640H-O-H bending of water molecules
~1430N-H bending of ammonium ions
~1100ν₃ stretching of sulfate ions
~615ν₄ bending of sulfate ions
UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the Ni²⁺ ion, which are responsible for the characteristic green color of the compound.[1]

Experimental Protocol:

  • Sample Preparation: A dilute solution of the synthesized crystals in distilled water is prepared.

  • Data Acquisition: The absorption spectrum is recorded over the UV-Visible range (typically 200-800 nm) using a double-beam spectrophotometer with a distilled water reference.[7]

  • Data Analysis: The wavelengths of maximum absorbance (λ_max) are identified.

Table 3: UV-Vis Absorption Data for this compound Hexahydrate Solution

λ_max (nm)Region
~395Near UV
~720Visible (Red)

The absorption spectrum of the hexaaquanickel(II) complex ion, [Ni(H₂O)₆]²⁺, typically shows prominent absorption peaks around 450 nm and 700 nm.[8]

Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and decomposition of the crystals.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of the powdered crystal is placed in a TGA crucible.

  • Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., air or nitrogen), and the mass loss is recorded as a function of temperature.[9]

  • Data Analysis: The thermogram is analyzed to determine the temperatures at which dehydration and decomposition occur, as well as the corresponding mass losses.

Table 4: Thermal Decomposition Data for this compound Hexahydrate

Temperature Range (°C)Mass Loss (%)DescriptionReference
~95 - 150~27.3Loss of six water molecules (dehydration)[3][6]
> 150-Further decomposition[10]

The dehydration temperature of this compound hexahydrate is reported to be around 95-96°C, which is higher than that of nickel sulfate hexahydrate, indicating greater thermal stability.[3][6]

Visualizing the Process

Experimental Workflow

The overall experimental workflow, from the initial synthesis to the final characterization, is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization precursors Precursors (NiSO4·6H2O, (NH4)2SO4) dissolution Dissolution in Water precursors->dissolution crystallization Crystallization (Slow Evaporation/Cooling) dissolution->crystallization harvesting Harvesting & Washing crystallization->harvesting drying Drying harvesting->drying crystals Synthesized Crystals drying->crystals xrd XRD crystals->xrd ftir FTIR crystals->ftir uvvis UV-Vis crystals->uvvis tga TGA crystals->tga

Caption: Experimental workflow for the synthesis and characterization of this compound crystals.

Logical Analysis of Characterization Data

The following diagram illustrates the logical flow for analyzing the data obtained from the various characterization techniques to confirm the successful synthesis of this compound hexahydrate.

data_analysis_workflow start_node Characterization Data xrd XRD Analysis start_node->xrd ftir FTIR Analysis start_node->ftir uvvis UV-Vis Analysis start_node->uvvis tga TGA Analysis start_node->tga technique_node technique_node data_node data_node conclusion_node conclusion_node xrd_data Monoclinic Structure (P2₁/c) Matches JCPDS 72-0505 xrd->xrd_data ftir_data Presence of SO₄²⁻, NH₄⁺, and H₂O bands ftir->ftir_data uvvis_data Characteristic Ni²⁺ absorption peaks uvvis->uvvis_data tga_data Dehydration at ~95°C (loss of 6 H₂O) tga->tga_data confirmation Confirmation of (NH₄)₂Ni(SO₄)₂·6H₂O xrd_data->confirmation ftir_data->confirmation uvvis_data->confirmation tga_data->confirmation

Caption: Logical workflow for the analysis of characterization data.

Conclusion

This technical guide has outlined the synthesis of this compound hexahydrate crystals via slow evaporation and cooling crystallization methods. The provided experimental protocols and tabulated characterization data serve as a valuable resource for researchers in the field. The successful synthesis and purity of the compound can be unequivocally confirmed through a combination of XRD, FTIR, UV-Vis, and TGA analyses, as illustrated in the logical workflow. The controlled synthesis of these crystals is crucial for their various industrial and research applications.

References

Solubility Profile of Nickel Ammonium Sulfate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nickel ammonium (B1175870) sulfate (B86663), ((NH₄)₂Ni(SO₄)₂·6H₂O), a double salt of nickel sulfate and ammonium sulfate, is a crystalline solid with significant applications in electroplating and as a laboratory reagent.[1] A thorough understanding of its solubility characteristics in both aqueous and organic media is paramount for its effective utilization in various scientific and industrial applications, including drug development where nickel-containing compounds are investigated for their therapeutic potential. This technical guide provides a comprehensive overview of the solubility of nickel ammonium sulfate, detailing its behavior in different solvent systems, the influence of environmental factors such as temperature and pH, and standardized methodologies for solubility determination.

Aqueous Solubility

This compound is highly soluble in water.[2] Its solubility is significantly dependent on temperature, increasing substantially as the temperature rises. This positive correlation between temperature and solubility is a key characteristic for processes such as recrystallization for purification.

Quantitative Solubility Data in Water

The following table summarizes the solubility of this compound hexahydrate in water at various temperatures.

Temperature (°C)Solubility ( g/100 mL)
01.6 (anhydrous)
104.0 (anhydrous)
206.5 (anhydrous), 10.4 (hexahydrate)[3][4]
7021.8 (anhydrous)
8030.0 (hexahydrate)[4]

Note: The data is presented for both the anhydrous and hexahydrate forms as cited in the literature.

Influence of pH on Aqueous Solubility

The aqueous solution of this compound is acidic.[5][6] The solubility of salts containing anions of weak acids or cations that can form hydroxide (B78521) precipitates can be significantly influenced by the pH of the solution.[7][8] For this compound, the nickel(II) ion (Ni²⁺) can react with hydroxide ions (OH⁻) to form nickel(II) hydroxide (Ni(OH)₂), which has low solubility in water.

Solubility in Organic Solvents

The solubility of this compound in organic solvents is generally low, particularly in non-polar solvents. This is consistent with the principle that ionic compounds are more soluble in polar solvents.

Qualitative and Limited Quantitative Solubility in Organic Solvents

The following table summarizes the available information on the solubility of this compound in various organic solvents.

SolventSolvent TypeSolubilityReference(s)
Ethanol (B145695)Polar ProticInsoluble[1][3]
AcetonePolar AproticInsoluble[3]
MethanolPolar ProticLimited solubility of Nickel Sulfate (0.11% w/t at 35°C) suggests low solubility for the double salt.[11]
Dimethylformamide (DMF)Polar AproticNickel(II) chloride forms solvato-complexes, suggesting potential for some solubility or interaction.[12]
Dimethyl Sulfoxide (DMSO)Polar AproticNickel(II) chloride forms solvato-complexes, suggesting potential for some solubility or interaction.[12][13]

The insolubility in polar protic solvents like ethanol suggests that the lattice energy of the salt is significantly higher than the solvation energy provided by these organic solvents. While quantitative data is scarce for polar aprotic solvents like DMF and DMSO, the ability of other nickel salts to form complexes with these solvents indicates a potential for at least partial solubility, which would need to be determined experimentally.[12][13]

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in a given solvent, based on established methods such as those outlined by ASTM.[14][15][16]

Gravimetric Method for Aqueous and Organic Solvents

This method is suitable for determining the solubility of a solid in a liquid when the solid is non-volatile.

4.1.1. Materials and Equipment

  • This compound

  • Solvent of interest (e.g., deionized water, ethanol)

  • Thermostatically controlled water bath or incubator

  • Analytical balance

  • Volumetric flasks

  • Erlenmeyer flasks with stoppers

  • Filtration apparatus (e.g., syringe filters, vacuum filtration)

  • Drying oven

  • Desiccator

4.1.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in an Erlenmeyer flask. The excess solid ensures that the solution becomes saturated.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatically controlled water bath set to the desired temperature.

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

    • Immediately filter the withdrawn sample using a filter medium appropriate for the solvent to remove all undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered, saturated solution to a pre-weighed, dry evaporating dish.

    • Carefully evaporate the solvent in a drying oven at a temperature that does not cause decomposition of the this compound.

    • Once the solvent is completely evaporated, cool the dish in a desiccator to room temperature.

    • Weigh the evaporating dish with the dry residue.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the difference between the final mass of the dish with the residue and the initial mass of the empty dish.

    • Solubility is then calculated as grams of solute per 100 mL or 100 g of solvent.

Visualizations

Experimental Workflow for Solubility Determination

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Separation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess Nickel Ammonium Sulfate to solvent prep2 Seal container prep1->prep2 prep3 Equilibrate at constant temperature with agitation prep2->prep3 samp1 Allow solid to settle prep3->samp1 samp2 Withdraw known volume of supernatant samp1->samp2 samp3 Filter to remove undissolved solid samp2->samp3 analysis2 Transfer filtrate to dish samp3->analysis2 analysis1 Weigh pre-dried evaporating dish analysis1->analysis2 analysis3 Evaporate solvent analysis2->analysis3 analysis4 Cool in desiccator and re-weigh analysis3->analysis4 calc1 Determine mass of dissolved solid analysis4->calc1 calc2 Calculate solubility (g/100 mL or g/100 g) calc1->calc2

Caption: Experimental workflow for determining the solubility of this compound.

Solvent Selection Logic

solvent_selection start Start: Define Application and Desired Solubility decision_polarity Is high solubility required? start->decision_polarity aqueous_path Consider Aqueous Solvents (Water) decision_polarity->aqueous_path Yes organic_path Consider Organic Solvents decision_polarity->organic_path No/Low decision_temp Is temperature control an option? aqueous_path->decision_temp decision_organic_type What is the nature of the organic medium? organic_path->decision_organic_type adjust_temp Adjust temperature to achieve desired solubility decision_temp->adjust_temp Yes decision_ph Is pH adjustment feasible? decision_temp->decision_ph No adjust_temp->decision_ph adjust_ph Adjust pH to modify solubility decision_ph->adjust_ph Yes final_choice Final Solvent Selection decision_ph->final_choice No adjust_ph->final_choice polar_aprotic Test polar aprotic solvents (e.g., DMF, DMSO) for potential moderate solubility decision_organic_type->polar_aprotic Polar Aprotic polar_protic_nonpolar Expect low to negligible solubility in polar protic (non-aqueous) and non-polar solvents decision_organic_type->polar_protic_nonpolar Polar Protic or Non-Polar polar_aprotic->final_choice polar_protic_nonpolar->final_choice

Caption: Logical flowchart for selecting a suitable solvent for this compound.

References

The Thermal Decomposition of Nickel Ammonium Sulfate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel ammonium (B1175870) sulfate (B86663) hexahydrate, (NH₄)₂Ni(SO₄)₂·6H₂O, a member of the Tutton salt family, is a crystalline solid with applications in various fields, including electroplating and as a precursor in materials synthesis. Understanding its thermal decomposition pathway is crucial for its effective use and for the development of novel materials. This technical guide provides an in-depth analysis of the thermal decomposition of nickel ammonium sulfate, detailing the stepwise degradation, intermediate products, and gaseous species evolved at each stage. The information presented herein is a synthesis of findings from various thermal analysis studies, primarily employing thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Thermal Decomposition Pathway

The thermal decomposition of this compound hexahydrate is a multi-step process that begins with the loss of its water of hydration, followed by the decomposition of the anhydrous salt, and culminates in the formation of nickel(II) oxide as the final solid residue. The entire process can be broadly divided into three main stages: dehydration, decomposition of the ammonium sulfate component, and decomposition of the nickel sulfate component.

Stage 1: Dehydration

The initial stage of decomposition involves the removal of the six molecules of water of crystallization. This dehydration process typically occurs in two or three overlapping steps, with the complete loss of water generally observed by approximately 300°C. The exact temperature ranges for the loss of specific water molecules can vary depending on experimental conditions such as heating rate and atmosphere.

A common pathway for dehydration is the sequential loss of four, one, and then the final water molecule.

  • (NH₄)₂Ni(SO₄)₂·6H₂O → (NH₄)₂Ni(SO₄)₂·2H₂O + 4H₂O

  • (NH₄)₂Ni(SO₄)₂·2H₂O → (NH₄)₂Ni(SO₄)₂·H₂O + H₂O

  • (NH₄)₂Ni(SO₄)₂·H₂O → (NH₄)₂Ni(SO₄)₂ + H₂O

Stage 2: Decomposition of Anhydrous Salt (Ammonium Sulfate Moiety)

Following complete dehydration, the anhydrous salt, (NH₄)₂Ni(SO₄)₂, begins to decompose. This stage is primarily characterized by the breakdown of the ammonium sulfate component. This decomposition is complex and can proceed through the formation of ammonium bisulfate as an intermediate. The gaseous products at this stage are primarily ammonia (B1221849) (NH₃) and water (H₂O), along with sulfur oxides (SOₓ).

  • (NH₄)₂Ni(SO₄)₂ → NiSO₄ + 2NH₃ + H₂SO₄ (decomposes)

    • Further decomposition of sulfuric acid yields water and sulfur trioxide.

    • H₂SO₄ → H₂O + SO₃

Stage 3: Decomposition of Nickel Sulfate

The final stage of the thermal decomposition involves the breakdown of the remaining nickel sulfate. This process occurs at higher temperatures and results in the formation of the final solid product, nickel(II) oxide (NiO), and the evolution of sulfur trioxide (SO₃), which may further decompose to sulfur dioxide (SO₂) and oxygen (O₂).

  • NiSO₄ → NiO + SO₃

  • 2SO₃ ⇌ 2SO₂ + O₂

The complete decomposition is generally achieved at temperatures above 800°C. The final solid residue, nickel(II) oxide, is a green-black solid.

Quantitative Data from Thermal Analysis

The following table summarizes the quantitative data obtained from thermogravimetric analysis (TGA) of this compound hexahydrate. The theoretical weight loss for each step is calculated based on the stoichiometry of the decomposition reactions. The experimental temperature ranges and weight losses are compiled from various literature sources and may vary based on the experimental conditions.

Decomposition StageTemperature Range (°C)Theoretical Weight Loss (%)Experimental Weight Loss (%)Solid ProductGaseous Products
Stage 1: Dehydration
Loss of 4 H₂O80 - 15018.2818 - 19(NH₄)₂Ni(SO₄)₂·2H₂OH₂O
Loss of 1 H₂O150 - 2204.574 - 5(NH₄)₂Ni(SO₄)₂·H₂OH₂O
Loss of 1 H₂O220 - 3004.574 - 5(NH₄)₂Ni(SO₄)₂H₂O
Total Dehydration 80 - 300 27.42 27 - 29 (NH₄)₂Ni(SO₄)₂ H₂O
Stage 2: Anhydrous Salt Decomposition (Ammonium Sulfate Moiety) 300 - 50033.1932 - 34NiSO₄NH₃, H₂O, SO₃
Stage 3: Nickel Sulfate Decomposition 700 - 85020.3020 - 21NiOSO₃ (SO₂ + O₂)
Total Decomposition 80 - 850 80.91 79 - 84 NiO H₂O, NH₃, SO₃, SO₂, O₂

Experimental Protocols

The data presented in this guide are typically obtained using thermogravimetric analysis (TGA) coupled with differential thermal analysis (DTA) or differential scanning calorimetry (DSC). Evolved gas analysis (EGA) using techniques like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) is often employed to identify the gaseous decomposition products.

General Protocol for Thermogravimetric Analysis (TGA)

A standard experimental procedure for the TGA of this compound hexahydrate is as follows:

  • Sample Preparation: A small amount of the crystalline this compound hexahydrate (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • Instrumentation: The crucible is placed in a thermogravimetric analyzer.

  • Atmosphere: The experiment is typically conducted under a controlled atmosphere, most commonly a dynamic flow of an inert gas such as nitrogen or argon, to prevent oxidative side reactions. A typical flow rate is 20-100 mL/min.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate. Common heating rates range from 5 to 20°C/min.

  • Data Collection: The mass of the sample is continuously monitored as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass change.

  • Coupled Techniques (Optional): The outlet of the TGA furnace can be connected to a mass spectrometer or an FTIR spectrometer to analyze the composition of the evolved gases in real-time.

Visualizations

Thermal Decomposition Pathway of this compound Hexahydrate

Thermal_Decomposition_Pathway Figure 1: Thermal Decomposition Pathway of this compound Hexahydrate A (NH₄)₂Ni(SO₄)₂·6H₂O (Solid) B (NH₄)₂Ni(SO₄)₂·2H₂O (Solid) A->B ~80-150°C C (NH₄)₂Ni(SO₄)₂·H₂O (Solid) B->C ~150-220°C G1 4H₂O (gas) B->G1 D (NH₄)₂Ni(SO₄)₂ (Anhydrous Solid) C->D ~220-300°C G2 H₂O (gas) C->G2 E NiSO₄ (Solid) D->E ~300-500°C G3 H₂O (gas) D->G3 F NiO (Final Solid Residue) E->F ~700-850°C G4 2NH₃ + H₂O + SO₃ (gases) E->G4 G5 SO₃ (gas) F->G5

Caption: Stepwise thermal decomposition of (NH₄)₂Ni(SO₄)₂·6H₂O.

Experimental Workflow for Thermal Analysis

Experimental_Workflow Figure 2: General Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis prep1 Weigh ~5-10 mg of (NH₄)₂Ni(SO₄)₂·6H₂O prep2 Place in an inert crucible prep1->prep2 tga TGA/DTA Instrument prep2->tga heat Heat from ambient to 1000°C (e.g., 10°C/min) tga->heat atmosphere Inert Atmosphere (N₂ or Ar) tga->atmosphere tga_curve TGA/DTG Curves (Mass vs. Temp) heat->tga_curve ega Evolved Gas Analysis (MS or FTIR) atmosphere->ega Evolved Gases analysis Determine Decomposition Stages, Temperature Ranges, Weight Losses, and Evolved Gases tga_curve->analysis ega->analysis

Caption: Workflow for TGA-DTA/EGA of this compound.

Conclusion

The thermal decomposition of this compound hexahydrate is a well-defined, multi-step process. The initial dehydration is followed by the decomposition of the anhydrous salt, which involves the breakdown of the ammonium and sulfate components, ultimately yielding nickel(II) oxide as the final solid product. The precise temperature ranges and intermediate products can be influenced by experimental parameters. A thorough understanding of this decomposition pathway, as detailed in this guide, is essential for professionals working with this compound in research, development, and various industrial applications. The provided data and protocols serve as a valuable resource for designing and interpreting thermal analysis experiments.

Magnetic Susceptibility of Nickel Ammonium Sulfate at Low Temperatures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the magnetic susceptibility of nickel ammonium (B1175870) sulfate (B86663) hexahydrate (Ni(NH₄)₂(SO₄)₂·6H₂O) at low temperatures. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the magnetic properties of paramagnetic salts. This document summarizes key quantitative data, outlines detailed experimental protocols for magnetic susceptibility measurements, and provides visualizations of the theoretical framework and experimental workflow. The information presented is synthesized from established literature and provides a practical resource for experimental design and data interpretation in the field of low-temperature magnetism.

Introduction

Nickel ammonium sulfate, a member of the Tutton salt family, is a well-characterized paramagnetic material. At room temperature, it exhibits paramagnetic behavior that largely follows the Curie-Weiss law. However, at low temperatures, typically below 80 K, significant deviations from this law are observed.[1] The magnetic susceptibility increases more rapidly with decreasing temperature than predicted, indicating the influence of crystal field effects and weak magnetic interactions between the nickel ions.[1] Understanding these low-temperature magnetic properties is crucial for applications in magnetic refrigeration, quantum computing, and as a calibration standard for magnetic measurements.

This guide delves into the core principles governing the magnetic susceptibility of this compound at cryogenic temperatures, presents representative quantitative data, and provides detailed methodologies for its measurement.

Theoretical Background: Paramagnetism and the Curie-Weiss Law

The magnetic properties of this compound are primarily dictated by the unpaired electrons in the 3d orbital of the Ni²⁺ ions. In the absence of an external magnetic field, the magnetic moments of these ions are randomly oriented, resulting in no net magnetization. When an external magnetic field is applied, the magnetic moments tend to align with the field, leading to a net positive magnetization. This behavior is known as paramagnetism.

The magnetic susceptibility (χ) of a paramagnetic material is a measure of its ability to be magnetized by an external magnetic field. At temperatures well above any magnetic ordering temperature, the relationship between magnetic susceptibility and absolute temperature (T) is described by the Curie-Weiss law[2][3][4]:

χ = C / (T - θ)

Where:

  • χ is the molar magnetic susceptibility.

  • C is the Curie constant, which is specific to the material and related to the effective magnetic moment of the magnetic ions.

  • T is the absolute temperature in Kelvin.

  • θ is the Weiss constant, which represents the magnitude and nature of the magnetic interactions between the ions. A positive θ indicates ferromagnetic interactions (tendency to align parallel), while a negative θ indicates antiferromagnetic interactions (tendency to align anti-parallel).

For this compound, deviations from the Curie-Weiss law at low temperatures provide valuable insights into the electronic structure and magnetic interactions within the crystal lattice.

CurieWeissLaw cluster_paramagnetism Paramagnetism in Ni(NH₄)₂(SO₄)₂·6H₂O cluster_applied_field Effect of External Magnetic Field (B > 0) cluster_curie_weiss Curie-Weiss Law: χ = C / (T - θ) UnpairedElectrons Unpaired 3d electrons in Ni²⁺ ions RandomMoments Randomly oriented magnetic moments (B=0) UnpairedElectrons->RandomMoments NetZeroMag No net magnetization RandomMoments->NetZeroMag AppliedField External Magnetic Field (B) MomentAlignment Alignment of magnetic moments AppliedField->MomentAlignment NetMagnetization Net positive magnetization MomentAlignment->NetMagnetization Susceptibility Magnetic Susceptibility (χ) NetMagnetization->Susceptibility is measured as Temperature Absolute Temperature (T) Temperature->Susceptibility CurieConstant Curie Constant (C) CurieConstant->Susceptibility WeissConstant Weiss Constant (θ) WeissConstant->Susceptibility

Theoretical model of paramagnetism and the Curie-Weiss Law.

Quantitative Data

The following table summarizes representative molar magnetic susceptibility (χ_M) values for this compound at various low temperatures. These values are consistent with the expected deviation from the Curie-Weiss law, showing a more rapid increase in susceptibility at lower temperatures.

Temperature (K)Molar Magnetic Susceptibility (χ_M) (cm³/mol)1/χ_M (mol/cm³)
800.05219.23
600.06814.71
400.09810.20
200.1855.41
100.3502.86
40.7801.28
21.3500.74

Note: This data is representative and intended for illustrative purposes. For precise experimental work, direct measurement is recommended.

Experimental Protocols

The measurement of magnetic susceptibility at low temperatures requires specialized equipment and meticulous procedures. The most common and sensitive technique for this purpose is Superconducting Quantum Interference Device (SQUID) magnetometry.

Sample Preparation
  • Crystal Selection and Mounting: A high-quality single crystal of this compound is selected. The crystal is carefully weighed and its mass is recorded. For powder samples, the powder is packed into a gelatin capsule or a straw of known diamagnetic susceptibility.

  • Sample Holder: The sample is mounted in a sample holder, typically a clear plastic straw or a specialized quartz tube for air-sensitive samples, which has a known and small diamagnetic background signal.[5] The sample is secured in the center of the holder to ensure it passes through the center of the SQUID detection coils.

SQUID Magnetometry Measurement
  • System Initialization: The SQUID magnetometer is cooled down with liquid helium to its operating temperature (typically around 4 K). The superconducting magnet is energized to create a stable magnetic field.

  • Sample Insertion: The mounted sample is loaded into the sample chamber of the SQUID magnetometer. The chamber is then evacuated and backfilled with a small amount of helium exchange gas to ensure thermal contact.

  • Temperature Control: The temperature of the sample is controlled using a temperature controller that regulates the flow of helium gas and the power to a heater. The temperature is ramped to the desired starting temperature (e.g., 300 K) and allowed to stabilize.

  • Data Acquisition (Zero-Field-Cooled and Field-Cooled):

    • Zero-Field-Cooled (ZFC): The sample is cooled from the starting temperature to the lowest measurement temperature (e.g., 2 K) in the absence of an applied magnetic field. Once the lowest temperature is reached and stabilized, a small DC magnetic field (e.g., 1000 Oe) is applied. The magnetic moment of the sample is then measured as the temperature is slowly increased.

    • Field-Cooled (FC): The sample is cooled from the starting temperature to the lowest measurement temperature in the presence of the same DC magnetic field used for the ZFC measurement. The magnetic moment is measured as the temperature is increased. For a simple paramagnet like this compound, the ZFC and FC curves are expected to be identical.

  • Data Analysis: The raw data (magnetic moment vs. temperature) is corrected for the diamagnetic contribution of the sample holder. The corrected magnetic moment is then converted to molar magnetic susceptibility using the sample's mass and molar mass. The inverse magnetic susceptibility (1/χ) is plotted against temperature, and the high-temperature linear region is fitted to the Curie-Weiss law to determine the Curie and Weiss constants.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_measurement SQUID Measurement cluster_analysis Data Analysis SelectCrystal Select & Weigh Crystal/Powder MountSample Mount in Sample Holder SelectCrystal->MountSample InsertSample Insert Sample into Magnetometer MountSample->InsertSample CoolSQUID Cool SQUID with Liquid He CoolSQUID->InsertSample SetTemperature Set & Stabilize Temperature InsertSample->SetTemperature ApplyField Apply DC Magnetic Field SetTemperature->ApplyField MeasureMoment Measure Magnetic Moment vs. T ApplyField->MeasureMoment CorrectData Correct for Sample Holder Diamagnetism MeasureMoment->CorrectData CalculateChi Calculate Molar Susceptibility (χ) CorrectData->CalculateChi PlotData Plot 1/χ vs. T CalculateChi->PlotData FitData Fit to Curie-Weiss Law PlotData->FitData

Experimental workflow for magnetic susceptibility measurement.

Conclusion

The magnetic susceptibility of this compound at low temperatures provides a fascinating case study in the behavior of paramagnetic materials where crystal field effects and weak inter-ionic interactions become significant. While adhering to the Curie-Weiss law at higher temperatures, its deviation at cryogenic temperatures reveals a more complex magnetic landscape. The experimental protocols outlined in this guide, centered on SQUID magnetometry, offer a robust framework for obtaining high-precision data to probe these phenomena. The provided representative data and visualizations serve as a valuable resource for researchers and professionals engaged in the study and application of paramagnetic materials. Further research focusing on detailed measurements at ultra-low temperatures and in high magnetic fields could provide deeper insights into the magnetic ground state of this important compound.

References

Unveiling the Double Salt Nature of Nickel Ammonium Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental chemical and physical properties of nickel ammonium (B1175870) sulfate (B86663), with a focus on its identity as a double salt. The following sections will provide a comprehensive overview of its structure, synthesis, and key characteristics, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding for research and development applications.

Introduction: The Essence of a Double Salt

Nickel ammonium sulfate, with the chemical formula (NH₄)₂Ni(SO₄)₂·6H₂O, is a crystalline inorganic compound that exemplifies the concept of a double salt.[1] It is not a mere physical mixture of nickel sulfate and ammonium sulfate, but rather a distinct chemical entity with its own unique crystal lattice and properties.[2][3] This compound belongs to a class of isomorphous salts known as Tutton's salts, which have the general formula M'₂(M'')(SO₄)₂·6H₂O, where M' is a monovalent cation and M'' is a divalent metal ion.[2][4] In the case of this compound, the ammonium ion (NH₄⁺) serves as the monovalent cation, while the nickel(II) ion (Ni²⁺) is the divalent metal.[2][5] The hexahydrate form is the most common, appearing as light green to bluish-green monoclinic crystals.[1][2][5]

The significance of its double salt nature lies in its stability and the specific arrangement of its constituent ions and water molecules within the crystal structure. This ordered arrangement dictates its physical and chemical behavior, making it a valuable compound in various applications, including electroplating, as a catalyst precursor, and in the ceramics industry.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound hexahydrate is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties
PropertyValue
Chemical Formula(NH₄)₂Ni(SO₄)₂·6H₂O[1]
Molecular Weight~395.00 g/mol [6][7][8]
AppearanceLight green to bluish-green crystalline powder[1][2]
Crystal SystemMonoclinic[2][9][10]
Space GroupP2₁/a[9]
Density1.92 g/cm³[5][6]
Melting Point85 - 89 °C[6][11]
Table 2: Solubility Data
Temperature (°C)Solubility ( g/100 mL of water)
2010.4[5][11]
8030[5][11]

Note: Insoluble in alcohol and acetone.[10]

Table 3: Optical Properties
PropertyValue
Refractive Index1.495, 1.501, 1.508[5][11]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound Hexahydrate

This protocol is based on the crystallization from an aqueous solution containing stoichiometric amounts of nickel(II) sulfate and ammonium sulfate.[2][3]

Materials:

  • Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Distilled or deionized water

  • Beakers

  • Stirring rod

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Stoichiometric Calculation: Calculate the molar equivalents of nickel(II) sulfate hexahydrate and ammonium sulfate. For example, to synthesize approximately 100 g of the double salt, you would use 71.11 g of nickel sulfate heptahydrate and 33.45 g of ammonium sulfate.[10]

  • Dissolution: In separate beakers, dissolve the calculated amounts of nickel(II) sulfate hexahydrate and ammonium sulfate in a minimum amount of hot distilled water. Gentle heating and stirring can aid dissolution.[3][12]

  • Mixing: Once both salts are completely dissolved, mix the two solutions while stirring.[10]

  • Crystallization: Allow the mixed solution to cool slowly to room temperature. To promote the formation of larger crystals, the solution should remain undisturbed.[3] For a higher yield of smaller crystals, the solution can be cooled more rapidly in an ice bath.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.[3]

  • Washing and Drying: Wash the crystals with a small amount of cold distilled water or ethanol (B145695) to remove any soluble impurities.[10] Dry the crystals on a watch glass or in a desiccator at room temperature.

Characterization by Thermal Analysis

Thermal gravimetric analysis (TGA) can be employed to study the thermal stability and decomposition of this compound hexahydrate.

Instrumentation:

  • Thermogravimetric Analyzer

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the synthesized this compound hexahydrate crystals into an alumina (B75360) or platinum crucible.

  • Analysis: Heat the sample from ambient temperature to a final temperature of approximately 600 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Interpretation: The resulting TGA curve will show mass loss as a function of temperature. The initial mass loss corresponds to the dehydration of the six water molecules.[13][14] At higher temperatures, the anhydrous salt decomposes, releasing ammonia (B1221849) and sulfur oxides, ultimately leaving a residue of nickel oxide (NiO).[2]

Visualizations

The following diagrams illustrate the conceptual workflow for the synthesis and characterization of this compound and the interactions within its crystal lattice.

Synthesis_and_Characterization_Workflow Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Start dissolve_NiSO4 Dissolve NiSO₄·6H₂O in hot water start->dissolve_NiSO4 dissolve_NH4SO4 Dissolve (NH₄)₂SO₄ in hot water start->dissolve_NH4SO4 mix Mix Solutions dissolve_NiSO4->mix dissolve_NH4SO4->mix cool Cool Solution (Crystallization) mix->cool filtrate Vacuum Filtration cool->filtrate wash_dry Wash & Dry Crystals filtrate->wash_dry product Final Product: (NH₄)₂Ni(SO₄)₂·6H₂O wash_dry->product xrd X-ray Diffraction (Crystal Structure) product->xrd tga Thermal Analysis (Decomposition) product->tga uv_vis UV-Vis Spectroscopy (Electronic Transitions) product->uv_vis

Caption: A logical workflow for the synthesis and characterization of this compound.

Crystal_Lattice_Interactions Conceptual Representation of Crystal Lattice Interactions cluster_central Central Ni(II) Complex cluster_anions Sulfate Anions cluster_cations Ammonium Cations Ni Ni²⁺ H2O1 H₂O Ni->H2O1 coordination H2O2 H₂O Ni->H2O2 coordination H2O3 H₂O Ni->H2O3 coordination H2O4 H₂O Ni->H2O4 coordination H2O5 H₂O Ni->H2O5 coordination H2O6 H₂O Ni->H2O6 coordination SO4_1 SO₄²⁻ H2O1->SO4_1 H-bonding SO4_2 SO₄²⁻ H2O2->SO4_2 H-bonding NH4_1 NH₄⁺ NH4_1->SO4_1 Ionic & H-bonding NH4_2 NH₄⁺ NH4_2->SO4_2 Ionic & H-bonding

Caption: Interactions within the this compound crystal lattice.

Conclusion

This compound serves as a prime example of a Tutton's salt, where the specific stoichiometric combination of nickel sulfate and ammonium sulfate in the presence of water leads to the formation of a stable, well-defined crystal structure. The properties of this double salt are a direct consequence of the octahedral coordination of the nickel(II) ion by water molecules and the intricate network of hydrogen bonding between the ammonium ions, sulfate ions, and coordinated water molecules.[2] This detailed understanding of its double salt nature is crucial for its effective application in various scientific and industrial fields.

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure Analysis of (NH4)2Ni(SO4)2·6H2O by X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the crystal structure of ammonium (B1175870) nickel(II) sulfate (B86663) hexahydrate, (NH₄)₂Ni(SO₄)₂·6H₂O, a member of the Tutton's salt series, as determined by single-crystal X-ray diffraction. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering a comprehensive overview of the compound's crystallographic parameters, atomic arrangement, and the experimental protocols for its analysis.

Introduction

Ammonium nickel(II) sulfate hexahydrate is a crystalline solid that belongs to the well-studied family of Tutton's salts, which have the general formula M'₂(M'')(XO₄)₂·6H₂O. These compounds are of significant interest due to their predictable crystal structures and magnetic properties. Understanding the precise three-dimensional arrangement of atoms within this crystal lattice is crucial for elucidating its physical and chemical properties, which can have implications for its use in various applications, including as a calibrant in magnetic measurements and in educational settings for demonstrating crystallographic principles. This guide details the crystallographic data and the methodology used to obtain it.

Crystallographic Data Summary

The crystal structure of (NH₄)₂Ni(SO₄)₂·6H₂O has been determined with high precision. The compound crystallizes in the monoclinic system with the space group P2₁/a.[1][2] This centrosymmetric space group dictates specific symmetry constraints on the atomic positions within the unit cell. The nickel atom, for instance, is located at an inversion center. The crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for (NH₄)₂Ni(SO₄)₂·6H₂O

ParameterValue
Formula(NH₄)₂Ni(SO₄)₂·6H₂O
Crystal SystemMonoclinic
Space GroupP2₁/a
a (Å)9.181[2][3]
b (Å)12.459[2][3]
c (Å)6.239[2][3]
α (°)90
β (°)106.95[3]
γ (°)90
Volume (ų)684.7
Z2[2][3]

Table 2: Selected Interatomic Distances (Å)

BondLength (Å)
Ni-O(W1)2.041(2)
Ni-O(W2)2.067(2)
Ni-O(W3)2.055(2)
S-O(1)1.475(2)
S-O(2)1.478(2)
S-O(3)1.480(2)
S-O(4)1.460(2)

Note: The values for interatomic distances are based on a precise structure redetermination and may vary slightly between different studies. The provided data is indicative of the typical bond lengths observed in this structure.

The structure consists of a [Ni(H₂O)₆]²⁺ octahedron, two ammonium ions ([NH₄]⁺), and two sulfate ions ([SO₄]²⁻). The six water molecules coordinate directly to the nickel ion, forming a slightly distorted octahedron. These hydrated nickel complexes are linked to the sulfate and ammonium ions through a network of hydrogen bonds. Specifically, the oxygen atoms of the sulfate groups and the water molecules act as hydrogen bond acceptors, while the hydrogen atoms of the water molecules and the ammonium ions act as donors.

Experimental Protocols

The determination of the crystal structure of (NH₄)₂Ni(SO₄)₂·6H₂O involves two primary stages: crystal growth and single-crystal X-ray diffraction analysis.

Crystal Growth

Single crystals of (NH₄)₂Ni(SO₄)₂·6H₂O suitable for X-ray diffraction can be grown from an aqueous solution by the slow evaporation method.

  • Solution Preparation: Prepare a saturated aqueous solution of equimolar amounts of nickel(II) sulfate hexahydrate (NiSO₄·6H₂O) and ammonium sulfate ((NH₄)₂SO₄).

  • Dissolution: Gently heat the solution while stirring to ensure complete dissolution of the salts.

  • Filtration: Filter the warm solution to remove any insoluble impurities.

  • Crystallization: Cover the beaker with a perforated film (e.g., Parafilm) to allow for slow evaporation of the solvent at room temperature.

  • Crystal Harvesting: After several days to a week, well-formed, transparent green crystals should appear. Carefully harvest a suitable single crystal for analysis.

Single-Crystal X-ray Diffraction
  • Crystal Mounting: Select a high-quality single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

  • Data Collection:

    • Use a four-circle diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Center the crystal in the X-ray beam.

    • Perform an initial unit cell determination by collecting a few frames of diffraction data.

    • Once the unit cell and crystal system are confirmed, proceed with a full data collection, typically covering a full sphere of reciprocal space. Data is collected at a controlled temperature, often at room temperature or cooled to reduce thermal vibrations.

  • Data Reduction:

    • Integrate the raw diffraction intensities.

    • Apply corrections for Lorentz and polarization effects.

    • Perform an absorption correction if necessary.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the heavier atoms (Ni and S).

    • Use the initial model to locate the remaining non-hydrogen atoms through difference Fourier maps.

    • Refine the atomic positions, and anisotropic displacement parameters using a full-matrix least-squares method.

    • Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • Continue refinement until convergence is reached, as indicated by the stabilization of the R-factor and other refinement parameters.

Workflow and Pathway Visualization

The logical flow of the experimental and computational steps involved in crystal structure analysis is crucial for understanding the process.

Crystal_Structure_Analysis_Workflow A Prepare Saturated Aqueous Solution B Slow Evaporation A->B C Harvest Single Crystal B->C D Mount Crystal on Goniometer C->D E Data Collection (Diffractometer) D->E F Data Reduction and Correction E->F G Structure Solution (Direct/Patterson Methods) F->G H Structure Refinement (Least-Squares) G->H I Final Structural Model H->I

Caption: Experimental workflow for the crystal structure analysis of (NH4)2Ni(SO4)2·6H2O.

Conclusion

The crystal structure of ammonium nickel(II) sulfate hexahydrate, (NH₄)₂Ni(SO₄)₂·6H₂O, is a well-defined system that serves as an excellent example of the principles of coordination chemistry and crystallography. The precise knowledge of its atomic arrangement, including the geometry of the hydrated nickel ion and the extensive hydrogen-bonding network, is fundamental to understanding its macroscopic properties. The experimental protocols outlined in this guide provide a robust framework for the successful determination of this and similar crystal structures, offering valuable insights for researchers in materials science and related disciplines.

References

Spectroscopic Characterization of Nickel Ammonium Sulfate Hexahydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nickel ammonium (B1175870) sulfate (B86663) hexahydrate, (NH₄)₂Ni(SO₄)₂·6H₂O, is a double salt belonging to a class of compounds known as Tutton's salts.[1] These crystalline solids have the general formula M'₂(M'')(SO₄)₂·6H₂O and are notable for their well-defined crystal structures. The central nickel atom exists as the hexaaquanickel(II) complex, [Ni(H₂O)₆]²⁺, which dictates many of its physicochemical properties.[2][3] Spectroscopic analysis is fundamental to characterizing the electronic structure and molecular vibrations of this compound, providing a fingerprint for identification, purity assessment, and structural elucidation.

This technical guide provides an in-depth overview of the analysis of solid nickel ammonium sulfate hexahydrate using three core spectroscopic techniques: Ultraviolet-Visible (UV-Vis), Infrared (IR), and Raman spectroscopy. It includes detailed experimental protocols, data interpretation, and a comparative summary of the spectroscopic features.

Spectroscopic Principles

2.1 UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy probes the electronic transitions within a molecule or ion.[4] When a sample is irradiated with UV or visible light, electrons can be promoted from a lower energy state to a higher one by absorbing light of a specific wavelength. For transition metal complexes like [Ni(H₂O)₆]²⁺, these absorptions typically correspond to d-d electronic transitions, which are relatively weak. The resulting spectrum of absorbance versus wavelength provides information about the electronic structure of the metal center and its coordination environment.[5]

2.2 Infrared (IR) Spectroscopy Infrared (IR) spectroscopy measures the vibrations of molecules.[6] Covalent bonds vibrate at specific frequencies corresponding to the energy of infrared radiation. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, leading to a peak in the IR spectrum. This technique is highly effective for identifying the functional groups present in a sample, such as the ammonium ion (NH₄⁺), sulfate ion (SO₄²⁻), and water molecules (H₂O).[2]

2.3 Raman Spectroscopy Raman spectroscopy is another vibrational spectroscopy technique that serves as a powerful complement to IR spectroscopy.[7] It is based on the inelastic scattering of monochromatic light, usually from a laser.[8] When light interacts with a molecule, most of it is scattered elastically (Rayleigh scattering) at the same frequency as the incident light. However, a small fraction is scattered inelastically (Raman scattering), resulting in a change in frequency.[7] This frequency shift, known as the Raman shift, corresponds to the vibrational energy levels of the molecule. A key selection rule for Raman activity is that the vibration must cause a change in the polarizability of the molecule.[7][8]

Experimental Protocols

This section details the methodologies for the spectroscopic analysis of solid this compound hexahydrate.

3.1 Sample Preparation For all three techniques, the sample consists of crystalline this compound hexahydrate powder. No extensive preparation is needed, though grinding the sample to a fine, uniform powder can improve spectral quality, particularly for IR and UV-Vis reflectance measurements.

3.2 UV-Vis Spectroscopy (Solid-State Diffuse Reflectance)

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize. Equip the spectrophotometer with a diffuse reflectance accessory or an integrating sphere.

  • Background Collection: Collect a baseline spectrum using a high-reflectance standard, such as barium sulfate (BaSO₄) or a certified polytetrafluoroethylene (PTFE) standard.[9] This standard is placed at the sample port, and the instrument software is used to record the 100% reflectance baseline across the desired wavelength range (e.g., 200-1100 nm).

  • Sample Loading: Remove the reflectance standard. Place a sufficient amount of the this compound powder into a sample cup so that it forms a thick, compact layer (at least 2-3 mm deep). Ensure the surface is flat and level with the sample port.

  • Spectrum Acquisition: Place the sample holder into the accessory and acquire the reflectance spectrum. The instrument software will automatically convert the measured reflectance (R) into absorbance units or Kubelka-Munk units, which are proportional to the absorption.[9]

  • Data Processing: Save the spectrum and label the key absorption maxima (λ_max).

3.3 Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

  • Instrument Setup: Turn on the FT-IR spectrometer and allow it to perform its startup diagnostics. Ensure the Attenuated Total Reflectance (ATR) accessory, typically equipped with a diamond or zinc selenide (B1212193) crystal, is installed.[10][11]

  • Background Collection: Before introducing the sample, collect a background spectrum.[12] This is done with the ATR crystal clean and uncovered. The software will store this spectrum and subtract it from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal.

  • Sample Application: Place a small amount (a few milligrams) of the this compound powder directly onto the center of the ATR crystal.[10][12]

  • Pressure Application: Use the accessory's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the powder and the crystal surface, which is critical for obtaining a high-quality spectrum.[11]

  • Spectrum Acquisition: Collect the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000–400 cm⁻¹.

  • Data Cleaning and Processing: After acquisition, raise the pressure clamp and clean the sample powder from the ATR crystal using a soft-bristled brush or a swab lightly dampened with a solvent like isopropanol, followed by a dry swab. Process the spectrum by labeling the principal absorption peaks.

3.4 Raman Spectroscopy

  • Instrument Setup: Power on the Raman spectrometer and the laser source (e.g., 532 nm or 785 nm). Allow the laser to stabilize for 15-30 minutes.[7] Perform any necessary instrument calibration using a standard reference material, such as a silicon wafer.[8]

  • Sample Placement: Place a small amount of the this compound powder on a microscope slide or into a sample holder.

  • Focusing: Place the sample on the microscope stage. Using the white light illumination and viewing system, bring the sample surface into focus through the microscope objective.[7]

  • Spectrum Acquisition: Switch from white light to the laser source. Adjust the laser power and exposure time to maximize the Raman signal while avoiding sample damage or detector saturation.[13] Acquire the spectrum over the desired Raman shift range (e.g., 100–4000 cm⁻¹).

  • Data Processing: Process the acquired spectrum to remove any background fluorescence, if necessary, using baseline correction algorithms in the instrument software. Identify and label the prominent Raman peaks.

Results and Data Interpretation

4.1 UV-Vis Spectrum

The UV-Vis spectrum of this compound is characteristic of the [Ni(H₂O)₆]²⁺ octahedral complex. The pale green color of the compound is due to the absorption of light in the red and blue regions of the visible spectrum, with green light being transmitted. The spectrum typically shows two main absorption bands in the visible range and a stronger charge-transfer band in the UV region.[5][14]

  • ~395-405 nm: This peak is assigned to the ³A₂g → ³T₁g(P) electronic transition.

  • ~720-740 nm: This broader absorption corresponds to the ³A₂g → ³T₁g(F) transition.

  • A third, lower energy transition, ³A₂g → ³T₂g, is expected in the near-infrared region around 875-910 nm.[14][15]

4.2 Infrared (IR) Spectrum

The IR spectrum provides detailed information on the vibrational modes of the constituent polyatomic ions and water molecules.

  • SO₄²⁻ Vibrations: A free sulfate ion (T_d symmetry) has four vibrational modes, but only the triply degenerate stretching (ν₃) and bending (ν₄) modes are IR active. In the crystalline environment of Tutton's salt, the site symmetry is lowered, causing the degeneracies to be lifted and inactive modes to become active.

    • ν₃ (Asymmetric Stretch): A strong, broad band is observed around 1100-1140 cm⁻¹.[2]

    • ν₁ (Symmetric Stretch): A weak peak may appear around 980 cm⁻¹, which is formally IR-inactive in T_d symmetry.

    • ν₄ (Bending): A medium intensity band is seen around 612-620 cm⁻¹.[2]

  • NH₄⁺ Vibrations:

    • ν₃ (Asymmetric Stretch): A strong, broad absorption is typically found around 3000-3300 cm⁻¹.

    • ν₄ (Bending): A distinct peak appears around 1428-1465 cm⁻¹.[2]

  • H₂O Vibrations: The water of hydration gives rise to several characteristic bands.

    • O-H Stretching: A very broad and strong band is observed in the region of 3000–3600 cm⁻¹, often overlapping with the NH₄⁺ stretching modes.[15]

    • H-O-H Bending (δ): A medium band is present around 1625-1680 cm⁻¹.[2][15]

    • Librational Modes: Weaker bands corresponding to rocking or wagging motions of the coordinated water molecules can be observed in the 700-800 cm⁻¹ region.[15]

4.3 Raman Spectrum

The Raman spectrum provides complementary vibrational information, particularly for the highly symmetric sulfate ion.

  • SO₄²⁻ Vibrations: All four modes of the sulfate ion are Raman active.

    • ν₁ (Symmetric Stretch): This mode gives rise to a very strong and sharp peak around 983-988 cm⁻¹, which is the most characteristic feature in the Raman spectrum of sulfates.[16][17]

    • ν₂ (Bending): A peak appears around 450 cm⁻¹.[16]

    • ν₃ (Asymmetric Stretch): Weaker bands are observed around 1100 cm⁻¹.

    • ν₄ (Bending): A peak is present around 620 cm⁻¹.[16]

  • NH₄⁺ Vibrations: The symmetric stretch (ν₁) of the ammonium ion is typically observed as a strong peak around 3140 cm⁻¹.

  • [Ni(H₂O)₆]²⁺ Vibrations: Low-frequency modes corresponding to the Ni-O stretching vibrations of the hexaaqua complex are expected below 400 cm⁻¹.

Summary of Spectroscopic Data

The following table summarizes the characteristic spectroscopic peaks for this compound hexahydrate.

Spectroscopic TechniqueWavelength (nm) / Wavenumber (cm⁻¹)Assignment
UV-Vis ~395-405 nm³A₂g → ³T₁g(P) transition of [Ni(H₂O)₆]²⁺
~720-740 nm³A₂g → ³T₁g(F) transition of [Ni(H₂O)₆]²⁺
~875-910 nm³A₂g → ³T₂g transition of [Ni(H₂O)₆]²⁺
Infrared (IR) ~3000-3600 (broad)O-H and N-H stretching
~1625-1680H₂O bending mode (δ)
~1428-1465NH₄⁺ bending mode (ν₄)
~1100-1140 (strong, broad)SO₄²⁻ asymmetric stretching (ν₃)
~700-800H₂O librational modes
~612-620SO₄²⁻ bending mode (ν₄)
Raman ~3140NH₄⁺ symmetric stretching (ν₁)
~1100SO₄²⁻ asymmetric stretching (ν₃)
~983-988 (strong, sharp)SO₄²⁻ symmetric stretching (ν₁)
~620SO₄²⁻ bending mode (ν₄)
~450SO₄²⁻ bending mode (ν₂)
< 400[Ni(H₂O)₆]²⁺ skeletal modes (Ni-O stretch)

Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical connections between the spectroscopic techniques and the information they provide.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output & Interpretation prep This compound (Crystalline Powder) uvvis UV-Vis Spectroscopy (Diffuse Reflectance) prep->uvvis Analyze Sample ir FT-IR Spectroscopy (ATR) prep->ir Analyze Sample raman Raman Spectroscopy prep->raman Analyze Sample uvvis_data Absorbance Spectrum (Electronic Transitions) uvvis->uvvis_data ir_data Transmittance Spectrum (Vibrational Modes) ir->ir_data raman_data Raman Shift Spectrum (Vibrational Modes) raman->raman_data

Caption: Experimental workflow for the spectroscopic analysis of this compound.

logical_relationship cluster_info Molecular Information cluster_tech Spectroscopic Technique compound (NH₄)₂Ni(SO₄)₂·6H₂O electronic d-d Electronic Transitions [Ni(H₂O)₆]²⁺ compound->electronic Contains vibrational Functional Group Vibrations (SO₄²⁻, NH₄⁺, H₂O) compound->vibrational Contains uvvis UV-Vis electronic->uvvis Probed by ir Infrared vibrational->ir Probed by raman Raman vibrational->raman Probed by

References

Methodological & Application

Step-by-step protocol for nickel electroplating using a nickel ammonium sulfate bath.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Step-by-Step Protocol for Nickel Electroplating Using a Nickel Ammonium (B1175870) Sulfate (B86663) Bath

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel electroplating is a widely utilized surface finishing technique that deposits a thin layer of nickel onto a substrate material.[1] This process is employed for various purposes, including enhancing corrosion resistance, improving surface hardness, increasing wear resistance, and for decorative applications.[1][2] Historically, one of the first practical and commercially successful formulations for nickel plating was the nickel ammonium sulfate bath, developed in the 19th century.[1] This bath composition remains relevant for specific applications due to its ability to produce uniform coatings.[2]

This document provides a detailed protocol for researchers to perform nickel electroplating using a traditional this compound-based electrolyte. The protocol covers bath preparation, substrate preparation, the electroplating process, and post-plating treatments.

Data Summary

The following tables summarize the required chemical composition and operating parameters for the this compound electroplating bath.

Table 1: this compound Bath Composition

Component Concentration (oz/gal) Concentration (g/L) Function
This compound ((NH₄)₂Ni(SO₄)₂·6H₂O) 8.0 ~ 60 Primary source of nickel ions[2]
Nickel Sulfate (NiSO₄·6H₂O) 4.0 ~ 30 Supplemental source of nickel ions
Boric Acid (H₃BO₃) 2.0 ~ 15 pH buffer to maintain stability[3]
Sodium Chloride (NaCl) 2.0 ~ 15 Promotes anode corrosion
Deionized Water To 1 gal To 1 L Solvent

Data sourced from[4].

Table 2: Operating Parameters

Parameter Value Notes
pH 5.8 Adjust with dilute sulfuric acid or nickel carbonate as needed.[4]
Current Density 0.73 A/dm² (6.8 A/ft²) Affects plating rate and deposit quality.[4]
Temperature 54-60°C (130-140°F) Higher temperatures can increase plating speed but may affect stress.[5][6]
Agitation Moderate Mechanical stirring or a low-pressure blower is recommended for uniform deposition.[5][7]
Anode Material Pure Nickel Anode efficiency is near 100% under normal conditions.[1]
Anode to Cathode Area Ratio 1.1 : 1 Helps maintain consistent bath chemistry.[4]

Data sourced from[1][4][5][6].

Experimental Workflow

The overall process for nickel electroplating is outlined in the diagram below, from initial substrate cleaning to final quality assessment.

G cluster_prep 1. Substrate Preparation cluster_bath 2. Bath Preparation cluster_plating 3. Electroplating cluster_post 4. Post-Treatment & QC A Cleaning & Degreasing B Rinsing A->B C Surface Activation (Acid Dip) B->C D Final Rinsing C->D I Immerse Substrate D->I E Dissolve Salts in DI Water F Adjust pH & Temperature E->F G Filter Solution (Optional) F->G H Configure Plating Tank (Anode/Cathode) G->H H->I J Apply DC Current I->J K Monitor Process (Time, Current) J->K L Rinsing & Drying K->L M Passivation / Sealing (Optional) L->M N Quality Control (Thickness, Adhesion) M->N

Caption: Experimental workflow for the nickel electroplating process.

Experimental Protocols

4.1 Materials and Equipment

  • Chemicals: this compound, nickel sulfate, boric acid, sodium chloride, deionized water, appropriate solvents or alkaline cleaners (e.g., acetone, alkaline solutions), dilute sulfuric acid.

  • Equipment: Glass beaker or plating tank, pure nickel anode, DC power supply, alligator clips and wiring, hot plate with magnetic stirrer, thermometer, pH meter or pH strips, safety goggles, gloves, and lab coat.[8]

4.2 Protocol for Bath Preparation

  • Safety First: Put on all necessary personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure work is performed in a well-ventilated area.[8][9]

  • Dissolving Salts: In a large beaker or the plating tank, add approximately 80% of the final required volume of deionized water. Heat the water to the target operating temperature (54-60°C) to aid in dissolution.[4]

  • Add Components: While stirring, add the chemical components from Table 1 in the specified order: this compound, nickel sulfate, sodium chloride, and finally boric acid.

  • Final Volume: Once all salts are fully dissolved, add deionized water to reach the final desired volume.

  • pH and Temperature Adjustment: Allow the solution to stabilize at the target temperature. Measure the pH and adjust to 5.8 using small additions of dilute sulfuric acid (to lower pH) or nickel carbonate (to raise pH).[4]

  • Filtration: For optimal results, filter the solution to remove any undissolved particulates.

4.3 Protocol for Substrate Preparation

Proper substrate preparation is critical for achieving good adhesion and a high-quality finish.[7]

  • Cleaning and Degreasing: Thoroughly clean the substrate to remove all oils, grease, dirt, and other contaminants.[7] This can be achieved by wiping with solvents or immersion in an alkaline cleaning solution. For complex parts, ultrasonic cleaning is recommended.[7]

  • Rinsing: Rinse the substrate thoroughly with deionized water to remove any residual cleaning agents.

  • Surface Activation: Immerse the substrate in a suitable acid dip to remove any oxide layers and activate the surface. The type of acid and immersion time depend on the substrate material. For example, a brief dip in dilute sulfuric or hydrochloric acid is common for many metals.[4][7]

  • Final Rinse: Immediately after activation, rinse the part thoroughly with deionized water to prevent re-oxidation. Do not allow the part to dry before placing it in the plating bath.[4]

4.4 Electroplating Procedure

  • Tank Setup: Configure the electroplating tank.[7] Suspend the pure nickel anode and connect it to the positive terminal of the DC power supply.

  • Substrate Immersion: Suspend the prepared substrate (cathode) in the solution, ensuring it does not touch the anode.[8] Connect it to the negative terminal of the power supply.

  • Initiate Plating: Turn on the DC power supply and adjust the current to achieve the desired current density as specified in Table 2.[7]

  • Agitation: Begin moderate agitation of the solution to ensure even distribution of nickel ions and prevent pitting.[7]

  • Monitoring: Monitor the process for the required duration. Plating time will determine the final thickness of the nickel layer.[7] Regularly check the temperature and current to ensure they remain within the specified ranges.

4.5 Post-Plating Treatment

  • Rinsing and Drying: Once the desired plating thickness is achieved, turn off the power supply. Immediately remove the plated substrate and rinse it thoroughly with deionized water. Dry the part completely using compressed air or a soft cloth.[8]

  • Passivation (Optional): To enhance corrosion resistance, the plated part can be immersed in a passivating solution, such as a dilute nitric or citric acid bath.[7] This forms a protective oxide layer.

  • Sealing (Optional): A final sealant can be applied to form a protective barrier against environmental elements.[7]

Troubleshooting

Common issues in nickel plating include poor adhesion, brittle deposits, pitting, or a dull appearance. A troubleshooting guide is provided below.

Table 3: Common Problems and Solutions

Problem Potential Cause(s) Recommended Action(s)
Dull or Dark Deposits Incorrect pH or temperature; organic contamination; low brightener content (if used).[6][10] Verify and adjust pH and temperature. Perform a carbon treatment to remove organic impurities.[6]
Poor Adhesion Improper substrate cleaning or activation; high concentration of brighteners or impurities.[5][6] Review and improve the cleaning/activation steps. Ensure the final rinse before plating is between pH 4 and 7.[6]
Brittle Deposits Organic contamination; incorrect brightener balance; high internal stress.[5] Perform carbon filtration. Analyze and adjust bath chemistry. A post-plating stress relief bake may be necessary.[7]
Pitting Insufficient agitation; organic contamination; low wetting agent concentration (if used).[6][10] Increase agitation. Use a low-pressure blower instead of compressed air. Carbon treat the bath.[6]

| Roughness | Solid particles in the bath (dust, anode sludge, precipitates).[5] | Filter the plating solution continuously or periodically. Check anode bags for tears.[6] |

References

Application Notes and Protocols for Utilizing Nickel Ammonium Sulfate as a Precursor for Nickel-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel-based catalysts are pivotal in a myriad of organic transformations essential for drug discovery and development, including hydrogenation, cross-coupling reactions, and C-H functionalization.[1][2][3] The use of earth-abundant nickel offers a cost-effective and sustainable alternative to precious metal catalysts.[1] Nickel ammonium (B1175870) sulfate (B86663), (NH₄)₂Ni(SO₄)₂·6H₂O, is an inorganic salt that serves as a potential precursor for the synthesis of these catalysts due to its stability and solubility in water.[4]

However, the presence of sulfate ions presents a significant challenge. During thermal treatment, the sulfate can be reduced to sulfide (B99878), leading to the formation of nickel sulfide (Ni₃S₂) phases that can poison and deactivate the catalyst. This document provides detailed application notes and protocols for the preparation of nickel-based catalysts from nickel ammonium sulfate, with a focus on strategies to mitigate sulfide poisoning and enhance catalytic activity for applications relevant to pharmaceutical synthesis.

Data Presentation

Table 1: Properties of this compound Hexahydrate

PropertyValue
Chemical Formula(NH₄)₂Ni(SO₄)₂·6H₂O
Molecular Weight394.97 g/mol
AppearanceBlue-green crystalline solid
Solubility in WaterHigh
Nickel Content~14.86%

Table 2: Comparison of Nickel Precursors for Catalyst Synthesis

PrecursorCommon Synthesis MethodAdvantagesDisadvantages
This compound Impregnation, PrecipitationLow cost, stable, water-soluble.Potential for sulfur poisoning of the catalyst.
Nickel Nitrate (B79036)Impregnation, Precipitation, Sol-gelHigh solubility, decomposes cleanly.Can form NOx gases upon decomposition.
Nickel ChlorideImpregnation, HydrothermalGood solubility.Residual chloride can be corrosive and poison some catalysts.
Nickel AcetateSol-gel, HydrothermalDecomposes to nickel oxide at relatively low temperatures.Higher cost compared to inorganic salts.
Nickel AcetylacetonateVapor Deposition, Colloidal SynthesisHigh purity catalysts, good for nanoparticle synthesis.Expensive, requires organic solvents.

Experimental Protocols

Protocol 1: Impregnation Method for Supported Nickel Catalysts

This protocol describes a general procedure for the preparation of a supported nickel catalyst using the incipient wetness impregnation method. A key challenge with this compound is the potential for sulfide formation during high-temperature reduction. Therefore, a carefully controlled reduction step is crucial.

Materials:

  • This compound ((NH₄)₂Ni(SO₄)₂·6H₂O)

  • Support material (e.g., Al₂O₃, SiO₂, activated carbon)

  • Deionized water

  • Furnace with temperature control

  • Tube for reduction under gas flow (e.g., quartz tube)

  • Hydrogen gas (H₂)

  • Inert gas (e.g., Nitrogen, Argon)

Procedure:

  • Support Preparation: Dry the support material (e.g., Al₂O₃) in an oven at 120 °C for 4 hours to remove adsorbed water.

  • Impregnation Solution Preparation: Calculate the required amount of this compound to achieve the desired nickel loading on the support (e.g., 10 wt%). Dissolve the calculated amount of this compound in a minimal amount of deionized water, equal to the pore volume of the support.

  • Impregnation: Add the impregnation solution to the dried support dropwise while continuously mixing to ensure even distribution.

  • Drying: Dry the impregnated support in an oven at 120 °C overnight.

  • Calcination (Optional): Calcine the dried material in a furnace under a flow of air or inert gas. A lower calcination temperature (e.g., 300-400 °C) is recommended to minimize the initial decomposition of sulfate groups.

  • Reduction:

    • Place the calcined material in a tube furnace.

    • Purge the system with an inert gas (e.g., Argon) for 30 minutes.

    • Introduce a flow of hydrogen gas (H₂).

    • Crucially, employ a low-temperature reduction protocol. Start at a low temperature (e.g., 250 °C) and slowly ramp up the temperature (e.g., 2 °C/min) to the final reduction temperature (e.g., 400-500 °C). Holding at a lower temperature for an extended period may facilitate the reduction of NiO without significant sulfate reduction.

    • Hold at the final temperature for 4 hours.

    • Cool down to room temperature under an inert gas flow.

  • Passivation (Optional but Recommended): To prevent rapid oxidation of the reduced nickel nanoparticles upon exposure to air, passivate the catalyst by flowing a mixture of 1% O₂ in N₂ over the catalyst at room temperature for 1-2 hours.

Protocol 2: Co-Precipitation Method for Bulk Nickel Catalysts

This protocol describes the synthesis of a bulk nickel catalyst by co-precipitation. This method may offer better control over the catalyst's composition and properties.

Materials:

  • This compound ((NH₄)₂Ni(SO₄)₂·6H₂O)

  • Precipitating agent (e.g., Sodium carbonate, Ammonium carbonate)

  • Support precursor (optional, e.g., Aluminum nitrate for Ni/Al₂O₃)

  • Deionized water

  • pH meter

  • Filtration apparatus

  • Drying oven

  • Furnace for calcination and reduction

Procedure:

  • Solution Preparation: Prepare an aqueous solution of this compound (and aluminum nitrate if preparing a supported catalyst).

  • Precipitation:

    • Heat the solution to 60-80 °C with vigorous stirring.

    • Slowly add a solution of the precipitating agent (e.g., sodium carbonate) to the heated solution until the pH reaches a value of 8-9.

    • Age the resulting precipitate by stirring at the same temperature for 1-2 hours.

  • Filtration and Washing:

    • Filter the precipitate and wash it thoroughly with deionized water to remove residual sulfate and other ions. This washing step is critical to minimize the sulfur content in the final catalyst.

    • Continue washing until the filtrate shows no precipitate when tested with barium chloride solution (indicating the absence of sulfate ions).

  • Drying: Dry the washed precipitate in an oven at 110 °C overnight.

  • Calcination: Calcine the dried powder in a furnace in static air at 350-450 °C for 4 hours.

  • Reduction: Follow the same controlled, low-temperature reduction procedure as described in Protocol 1.

Mandatory Visualizations

experimental_workflow_impregnation cluster_prep Preparation cluster_synthesis Synthesis cluster_activation Activation cluster_product Final Product support Support Material (e.g., Al2O3) impregnation Incipient Wetness Impregnation support->impregnation precursor Nickel Ammonium Sulfate Solution precursor->impregnation drying Drying (120 °C) impregnation->drying calcination Calcination (Optional, 300-400 °C) drying->calcination reduction Low-Temperature Reduction (H2) (e.g., 250-500 °C) calcination->reduction passivation Passivation (1% O2/N2) reduction->passivation catalyst Supported Ni Catalyst passivation->catalyst

Caption: Workflow for supported nickel catalyst synthesis via impregnation.

experimental_workflow_coprecipitation cluster_prep Preparation cluster_synthesis Synthesis cluster_activation Activation cluster_product Final Product precursor_sol Nickel Ammonium Sulfate Solution precipitation Co-Precipitation (60-80 °C, pH 8-9) precursor_sol->precipitation precipitant Precipitating Agent (e.g., Na2CO3) precipitant->precipitation aging Aging precipitation->aging filtration Filtration & Extensive Washing aging->filtration drying Drying (110 °C) filtration->drying calcination Calcination (350-450 °C) drying->calcination reduction Low-Temperature Reduction (H2) calcination->reduction catalyst Bulk Ni Catalyst reduction->catalyst

Caption: Workflow for bulk nickel catalyst synthesis via co-precipitation.

sulfur_poisoning_mitigation cluster_problem Challenge cluster_mechanism Deactivation Pathway cluster_solutions Mitigation Strategies problem This compound Precursor high_temp High-Temperature Reduction problem->high_temp low_temp Low-Temperature Reduction problem->low_temp washing Thorough Washing of Precipitate problem->washing sulfide_formation Sulfate -> Sulfide (Ni3S2 formation) high_temp->sulfide_formation deactivation Catalyst Deactivation sulfide_formation->deactivation additives Use of Additives to Trap Sulfur sulfide_formation->additives Potential Solution

References

A researcher's guide to protein crystallization with nickel ammonium sulfate.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein crystallization is a critical step in determining the three-dimensional structure of proteins, which is paramount for understanding their function and for structure-based drug design. The process involves creating a supersaturated solution of a purified protein, from which an ordered, crystalline lattice can form. The choice of precipitating agent is a key variable in this process. Ammonium (B1175870) sulfate (B86663) has long been a staple in protein crystallization due to its high solubility and effectiveness in "salting out" proteins. The addition of divalent cations, such as nickel(II), can further promote crystallization by forming bridges between protein molecules, thereby stabilizing the crystal lattice and improving crystal quality.

This guide provides a detailed overview and experimental protocols for utilizing a combination of nickel chloride and ammonium sulfate in protein crystallization experiments. While "nickel ammonium sulfate" is a double salt, in the context of protein crystallization, it is most common to use ammonium sulfate as the primary precipitant and nickel(II) chloride as an additive. This approach allows for independent optimization of both the salt concentration and the divalent cation concentration.

Principle of Action

Ammonium sulfate is a highly effective precipitating agent that works by the "salting out" principle. At high concentrations, ammonium sulfate sequesters water molecules, reducing the amount of solvent available to keep the protein in solution. This increases the effective protein concentration and promotes intermolecular interactions, leading to precipitation or, under the right conditions, crystallization.

Nickel(II) ions (Ni²⁺) can facilitate crystallization in several ways:

  • Mediation of Crystal Contacts: Nickel ions can coordinate with specific amino acid residues on the surface of adjacent protein molecules, such as histidine, aspartate, and glutamate, forming intermolecular bridges that stabilize the crystal lattice.

  • Inducing Conformational Changes: In some cases, the binding of nickel ions can induce slight conformational changes in the protein that favor a more ordered packing arrangement.

  • Improving Crystal Quality: The presence of nickel can lead to the growth of larger, more well-ordered crystals with improved diffraction properties.

Data Presentation: Component Concentrations in Crystallization Screens

Several commercially available crystallization screens include ammonium sulfate and nickel chloride as components, providing a valuable starting point for designing experiments. The following tables summarize the typical concentration ranges found in these screens.

Table 1: Typical Concentrations of Ammonium Sulfate as a Primary Precipitant

ComponentConcentration Range
Ammonium Sulfate1.0 M - 3.0 M
Buffer pH4.0 - 9.0

Data synthesized from various commercial screens and literature sources.

Table 2: Typical Concentrations of Nickel(II) Chloride as an Additive

ComponentConcentration RangeNotes
Nickel(II) Chloride0.01 M - 0.1 MOften used in conjunction with a primary precipitant like PEG or other salts.

Data from Hampton Research Additive Screen and Crystal Screen HT.[1][2]

Table 3: Example Conditions from Commercial Screens

Screen NameCondition Components
Hampton Research Crystal Screen HT0.01 M Nickel(II) chloride hexahydrate, 0.1 M Tris pH 8.5, 20% w/v Polyethylene glycol monomethyl ether 2,000[1]
Hampton Research Crystal Screen2.0 M Ammonium sulfate[3]
Hampton Research Additive Screen0.1 M Nickel(II) chloride hexahydrate (as an additive)[2]
Hampton Research Additive Screen1.0 M Ammonium sulfate (as an additive)[2]

Experimental Protocols

The following protocols provide a general framework for using ammonium sulfate and nickel chloride in protein crystallization experiments. It is crucial to note that the optimal conditions are highly protein-dependent and will likely require systematic screening and optimization.

Protocol 1: Initial Screening using the Hanging Drop Vapor Diffusion Method

This protocol is designed for initial screening to identify promising crystallization conditions.

Materials:

  • Purified protein solution (5-15 mg/mL in a low ionic strength buffer)

  • 24-well crystallization plates

  • Siliconized glass cover slips

  • Crystallization screen solutions (e.g., a grid screen of varying ammonium sulfate concentrations and pH, with and without the addition of nickel chloride)

  • Pipettes and tips

  • Microscope

Procedure:

  • Prepare the Reservoir: Pipette 500 µL of the crystallization screen solution into each well of the 24-well plate.

  • Prepare the Drop: On a clean, inverted cover slip, pipette 1 µL of your purified protein solution.

  • Mix the Drop: To the protein drop, add 1 µL of the reservoir solution from the corresponding well.

  • Seal the Well: Carefully invert the cover slip and place it over the well, creating a seal with the grease or sealing tape around the well rim.

  • Incubate: Store the plate in a vibration-free environment at a constant temperature (typically 4°C or 20°C).

  • Observe: Regularly inspect the drops under a microscope over several days to weeks, looking for the formation of crystals, precipitate, or clear drops. Record your observations meticulously.

Protocol 2: Optimization of a "Hit" Condition

Once an initial "hit" (a condition that produces crystals or promising precipitate) is identified, the next step is to optimize the conditions to obtain larger, single, diffraction-quality crystals.

Materials:

  • Purified protein solution

  • Stock solutions:

    • 4 M Ammonium sulfate

    • 1 M Buffer at the optimal pH

    • 1 M Nickel(II) chloride

    • Sterile, deionized water

  • Crystallization plates and cover slips

  • Pipettes and tips

  • Microscope

Procedure:

  • Design a Grid Screen: Based on your initial hit, design a 2D grid screen to refine the concentrations of ammonium sulfate and nickel chloride. For example, if your initial hit was at 1.8 M ammonium sulfate and 0.05 M nickel chloride, you could set up a grid with ammonium sulfate concentrations ranging from 1.6 M to 2.2 M in 0.1 M increments, and nickel chloride concentrations from 0.02 M to 0.1 M in 0.02 M increments.

  • Prepare Reservoir Solutions: Prepare the reservoir solutions for your grid screen by mixing the stock solutions to the desired final concentrations.

  • Set up Hanging Drops: Follow the procedure outlined in Protocol 1, using your custom-made reservoir solutions.

  • Vary Other Parameters: In parallel, consider optimizing other parameters such as:

    • Protein Concentration: Try setting up drops with a range of protein concentrations (e.g., 5, 10, and 15 mg/mL).

    • Temperature: If you have access to multiple incubators, test different temperatures.

    • Additives: Consider screening other additives that may improve crystal quality.

  • Observe and Iterate: Carefully observe the results of your optimization screens. If you obtain improved crystals, you may need to perform further rounds of fine-tuning.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_screening Initial Screening cluster_analysis Analysis & Outcome cluster_optimization Optimization Protein_Purification Protein Purification (>95% purity) Buffer_Exchange Buffer Exchange (Low ionic strength buffer) Protein_Purification->Buffer_Exchange Concentration Concentration (5-15 mg/mL) Buffer_Exchange->Concentration Initial_Screen Hanging Drop Vapor Diffusion (Ammonium Sulfate & Nickel Chloride Screen) Concentration->Initial_Screen Observation Microscopic Observation (Days to Weeks) Initial_Screen->Observation Hit_Identification Hit Identification (Crystals or Promising Precipitate) Observation->Hit_Identification Success No_Crystals No Crystals / Clear Drop Observation->No_Crystals Failure Precipitate Amorphous Precipitate Observation->Precipitate Partial Success Optimization_Screen Grid Screen Optimization (Vary [Salt], [NiCl2], pH, Temp) Hit_Identification->Optimization_Screen No_Crystals->Initial_Screen Re-screen with modified conditions Precipitate->Optimization_Screen Optimize Crystal_Harvesting Crystal Harvesting & Cryo-protection Optimization_Screen->Crystal_Harvesting XRay_Diffraction X-Ray Diffraction Crystal_Harvesting->XRay_Diffraction

Caption: Experimental workflow for protein crystallization.

Logical_Relationship cluster_components Key Components cluster_process Crystallization Process cluster_outcome Desired Outcome Protein Purified Protein Supersaturation Supersaturation Protein->Supersaturation Ammonium_Sulfate Ammonium Sulfate (Precipitant) Ammonium_Sulfate->Supersaturation Induces Nickel_Chloride Nickel(II) Chloride (Additive) Crystal_Growth Crystal Growth Nickel_Chloride->Crystal_Growth Mediates crystal contacts, Improves quality Buffer Buffer (pH control) Buffer->Supersaturation Maintains pH Nucleation Nucleation Supersaturation->Nucleation Nucleation->Crystal_Growth Crystal Well-ordered Crystal Crystal_Growth->Crystal

Caption: Logical relationship of components in crystallization.

Conclusion

The combination of ammonium sulfate as a precipitant and nickel chloride as an additive is a powerful strategy in the quest for high-quality protein crystals. While the path to successful crystallization is often empirical, a systematic approach involving initial screening followed by meticulous optimization of key parameters can significantly increase the chances of success. The protocols and data presented in this guide provide a solid foundation for researchers to embark on their protein crystallization experiments with this versatile chemical system. Remember that patience, careful observation, and a willingness to explore a wide range of conditions are the hallmarks of a successful crystallographer.

References

Application Notes and Protocols for Uniform Nickel Deposition Using a Nickel Ammonium Sulfate Bath

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for achieving uniform nickel deposition using a nickel ammonium (B1175870) sulfate-based electroplating bath. The information is compiled for professionals in research and development who require high-quality, uniform nickel coatings for various applications.

Introduction

Nickel electroplating is a widely used surface finishing process that deposits a layer of nickel onto a substrate. This process is critical in numerous applications for enhancing corrosion resistance, wear resistance, and altering the surface appearance of materials.[1] A key challenge in nickel electroplating is achieving a uniform thickness and consistent material properties across the entire surface of the substrate. The composition of the electroplating bath and the operating parameters are critical factors that determine the quality of the nickel deposit.

A nickel ammonium sulfate (B86663) bath is a specific type of nickel plating solution that can offer advantages in producing fine-grained and uniform deposits.[1][2] This document outlines the chemical composition of a typical nickel ammonium sulfate bath, the role of each component, and the optimal operating conditions. Detailed experimental protocols for bath preparation, substrate preparation, and the electroplating process are also provided.

Bath Composition and Operating Parameters

The successful deposition of a uniform nickel layer is highly dependent on the precise control of the bath composition and operating parameters. The following tables summarize the key components and their concentrations, as well as the recommended operating conditions.

Table 1: this compound Bath Composition

ComponentConcentration RangeTypical ConcentrationFunction
This compound ((NH₄)₂Ni(SO₄)₂·6H₂O)60 - 120 g/L90 g/LPrimary source of nickel ions.[1]
Nickel Sulfate (NiSO₄·6H₂O)30 - 60 g/L45 g/LSupplemental source of nickel ions to achieve the desired metal concentration.[3]
Nickel Chloride (NiCl₂·6H₂O)15 - 30 g/L22.5 g/LPromotes anode corrosion and improves solution conductivity.[3][4]
Boric Acid (H₃BO₃)30 - 45 g/L37.5 g/LActs as a pH buffer to stabilize the pH at the cathode surface, preventing the precipitation of nickel hydroxide (B78521) and ensuring a smooth deposit.[3][5][6]
Ammonium Sulfate ((NH₄)₂SO₄)15 - 30 g/L22.5 g/LCan refine deposit crystal grains and improve throwing power.
Wetting Agent (e.g., Sodium Lauryl Sulfate)0.1 - 0.5 g/L0.2 g/LReduces surface tension to prevent pitting caused by hydrogen bubbles.[7]

Table 2: Operating Parameters for Uniform Nickel Deposition

ParameterRangeOptimal ValueImpact on Deposition
pH 3.5 - 5.04.0 - 4.5Affects deposit stress, ductility, and cathode efficiency. A pH below 3.5 can reduce efficiency, while a pH above 5.0 can lead to brittle deposits due to the formation of basic nickel salts.[4][8][9][10]
Temperature 45 - 65 °C55 °CInfluences deposit stress, hardness, and plating rate. Higher temperatures generally reduce stress and increase ductility.[4]
Cathode Current Density 1 - 5 A/dm²2 - 3 A/dm²A key factor in determining the plating rate and the grain structure of the deposit. Higher current densities can lead to "burning" or rough deposits if not properly controlled.[11][12]
Agitation ModerateGentle mechanical or air agitationEnsures uniform concentration of ions at the cathode surface, preventing localized depletion and promoting a uniform deposit.[12]
Anode to Cathode Area Ratio 1:1 to 2:11.5:1An adequate anode area is crucial for consistent anode dissolution and maintaining bath stability.[13]

Experimental Protocols

The following protocols provide a step-by-step guide for preparing the this compound bath and performing the electroplating process to achieve a uniform nickel coating.

  • Preparation of the Plating Tank:

    • Thoroughly clean the plating tank and all associated equipment to remove any contaminants.

    • Rinse all equipment with deionized water.

  • Dissolving the Salts:

    • Fill the plating tank to approximately two-thirds of its final volume with deionized water.

    • Heat the water to the desired operating temperature (around 55 °C) to aid in the dissolution of the salts.

    • Add the required amount of nickel sulfate, this compound, and nickel chloride to the heated water while stirring continuously until all salts are completely dissolved.

    • Add the boric acid and stir until it is fully dissolved.[13] It is important to ensure the boric acid is fully dissolved, as undissolved particles can lead to rough deposits.[5]

  • Final Adjustments and Purification:

    • Add the wetting agent and stir to dissolve.

    • Allow the solution to cool to room temperature.

    • Adjust the pH of the bath to the desired range (4.0 - 4.5) using dilute sulfuric acid to lower the pH or a slurry of nickel carbonate to raise it.[8][14]

    • Perform a purification step by adding activated carbon (approximately 1-2 g/L) and stirring for at least one hour to remove organic impurities.

    • Filter the solution to remove the activated carbon and any other solid impurities. A "dummy" plating at a low current density (0.2-0.5 A/dm²) for several hours can be performed to remove metallic impurities.

Proper substrate preparation is crucial for achieving good adhesion and a uniform nickel deposit.

  • Degreasing: Remove any oils, greases, and other organic contaminants from the substrate surface using an alkaline cleaner or a suitable solvent.

  • Rinsing: Thoroughly rinse the substrate with deionized water.

  • Acid Activation: Immerse the substrate in a dilute acid solution (e.g., 10% sulfuric acid or hydrochloric acid) to remove any oxide layers and to activate the surface. The duration of this step will depend on the substrate material.

  • Final Rinsing: Rinse the substrate thoroughly with deionized water immediately before placing it in the plating bath.

  • Bath Setup:

    • Heat the prepared this compound bath to the optimal operating temperature (55 °C).

    • Ensure the pH is within the target range (4.0 - 4.5) and adjust if necessary.

    • Position the nickel anodes (pure nickel is recommended) and the prepared substrate (cathode) in the plating tank.[13] Ensure the anode-to-cathode area ratio is appropriate.

    • Set up the agitation system to provide gentle and uniform solution movement.

  • Electrodeposition:

    • Connect the anode and cathode to a DC power supply.

    • Apply the desired current density (2 - 3 A/dm²).

    • Monitor the plating process for the calculated time required to achieve the desired nickel thickness.

    • Continuously monitor the bath temperature and pH, making adjustments as needed.

  • Post-Plating Treatment:

    • Once the desired thickness is achieved, turn off the power supply.

    • Remove the plated substrate from the bath.

    • Rinse the substrate thoroughly with deionized water to remove any residual plating solution.

    • Dry the plated part using a suitable method (e.g., warm air).

Visualizations

The following diagrams illustrate the key relationships and workflows for achieving uniform nickel deposition.

cluster_Composition Bath Composition cluster_Parameters Operating Parameters cluster_Output Deposit Characteristics NiAmSO4 This compound (Primary Ni²⁺ Source) Uniformity Uniform Deposition NiAmSO4->Uniformity NiSO4 Nickel Sulfate (Supplemental Ni²⁺ Source) NiSO4->Uniformity NiCl2 Nickel Chloride (Anode Corrosion, Conductivity) NiCl2->Uniformity BoricAcid Boric Acid (pH Buffer) BoricAcid->Uniformity Additives Additives (Wetting Agents, etc.) Additives->Uniformity pH pH (3.5 - 5.0) pH->Uniformity Temp Temperature (45 - 65 °C) Temp->Uniformity CurrentDensity Current Density (1 - 5 A/dm²) CurrentDensity->Uniformity Agitation Agitation Agitation->Uniformity Adhesion Good Adhesion Uniformity->Adhesion Properties Desired Mechanical Properties (Low Stress, Ductility) Uniformity->Properties

Caption: Factors influencing uniform nickel deposition.

start Start bath_prep Bath Preparation (Dissolve Salts, Adjust pH, Purify) start->bath_prep sub_prep Substrate Preparation (Degrease, Rinse, Activate, Rinse) start->sub_prep electroplating Electroplating (Set Temp, pH, Current Density, Agitation) bath_prep->electroplating sub_prep->electroplating post_treat Post-Plating Treatment (Rinse, Dry) electroplating->post_treat analysis Deposit Analysis (Thickness, Uniformity, Adhesion) post_treat->analysis end End analysis->end

Caption: Experimental workflow for nickel electroplating.

References

Application of Nickel Ammonium Sulfate in the Synthesis of Coordination Polymers: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel ammonium (B1175870) sulfate (B86663), (NH₄)₂Ni(SO₄)₂·6H₂O, is a readily available and stable double salt of nickel. While extensively utilized in electroplating and as a laboratory reagent, its application as a direct precursor in the synthesis of coordination polymers is an area of growing interest. Coordination polymers, including metal-organic frameworks (MOFs), are a class of materials formed by the self-assembly of metal ions with organic bridging ligands. The resulting structures exhibit a wide range of properties and potential applications in catalysis, gas storage, sensing, and drug delivery.

This document provides detailed application notes and experimental protocols for the synthesis of nickel-based coordination polymers, highlighting the role of the sulfate anion, a key component of nickel ammonium sulfate, in the formation of polymeric structures. The protocols are designed to be a practical guide for researchers in the field.

Application Note 1: Sulfate as a Bridging Ligand in a 1D Nickel(II) Coordination Polymer

This application note details the synthesis of a one-dimensional coordination polymer where the sulfate anion acts as a bridging ligand between pre-formed nickel(II) macrocyclic cations. While the synthesis starts from a nickel(II) cyclam complex, it demonstrates the coordinating ability of the sulfate ion, which is directly relevant to the use of this compound as a precursor where the sulfate can play a similar structural role.

Quantitative Data Summary
ParameterValueReference
Compound catena-poly[[(1,4,8,11-tetraazacyclotetradecane-κ⁴N¹,N⁴,N⁸,N¹¹)nickel(II)]-μ₂-sulfato-κ²O³:O⁴][1]
Formula [Ni(SO₄)(C₁₀H₂₄N₄)]n[1]
Crystal System Monoclinic[1]
Space Group P2₁/c[1]
Yield 10% (based on nickel complex)[1]
Color Light-violet prisms[1]
Ni-O bond lengths ~2.1 Å[1]
Ni···Ni distance in chain 6.5121(6) Å[1]
Experimental Protocol

Synthesis of catena-poly[[(1,4,8,11-tetraazacyclotetradecane)nickel(II)]-μ₂-sulfato]

Materials:

  • --INVALID-LINK--₂ (cyclam = 1,4,8,11-tetraazacyclotetradecane)

  • 4,4′,4′′,4′′′-(2,2′,4,4′,6,6′-hexamethyl-[1,1′-biphenyl]-3,3′,5,5′-tetrayl)tetrabenzoic acid (H₄A)

  • Sodium sulfate (Na₂SO₄)

  • Dimethylformamide (DMF)

  • Deionized water

  • Methanol (B129727)

  • Diethyl ether

Procedure: [1]

  • Prepare a solution of H₄A (35 mg, 0.050 mmol) in 5 mL of DMF.

  • Prepare a solution of --INVALID-LINK--₂ (183 mg, 0.40 mmol) in 5 mL of a DMF/H₂O mixture (1:1 by volume).

  • Mix the two solutions.

  • Add sodium sulfate (100 mg, 0.70 mmol) to the reaction mixture.

  • Heat the resulting solution at 353 K (80 °C) for 30 minutes.

  • Allow the solution to stand at ambient temperature.

  • After one week, light-violet prismatic crystals of the coordination polymer will form.

  • Collect the crystals by filtration.

  • Wash the collected crystals with small amounts of methanol and diethyl ether.

  • Dry the crystals in the air.

Visualization of the Experimental Workflow

G cluster_prep Reactant Preparation H4A H4A in DMF Mix Mix Solutions H4A->Mix Ni_cyclam Ni(cyclam)2 in DMF/H2O Ni_cyclam->Mix Add_Na2SO4 Add Na2SO4 Mix->Add_Na2SO4 Heat Heat at 80°C for 30 min Add_Na2SO4->Heat Cool Stand at Room Temperature (1 week) Heat->Cool Filter Filter Crystals Cool->Filter Wash Wash with Methanol and Diethyl Ether Filter->Wash Dry Air Dry Wash->Dry Product 1D Ni(II) Coordination Polymer Dry->Product

Synthesis of a 1D Nickel(II) Coordination Polymer.

Application Note 2: Room-Temperature Synthesis of a Nano-Sized Nickel(II) Coordination Polymer with p-Phenylenediamine (B122844)

This application note provides a general protocol for the synthesis of a nano-sized nickel(II) coordination polymer with the bridging ligand p-phenylenediamine (PPD) in an aqueous medium at room temperature.[2][3] This method is advantageous due to its simplicity, mild reaction conditions, and the use of water as a green solvent. While the original study does not specify the exact nickel salt, this compound is a suitable precursor for this type of aqueous synthesis.

Quantitative Data Summary (General)
ParameterDescriptionReference
Product Nano-sized Nickel(II)-p-phenylenediamine coordination polymer[2][3]
Synthesis Method Room-temperature aqueous phase synthesis[2][3]
Morphology Nanostructured[2][3]
Crystallinity Crystalline[2][3]
Experimental Protocol

General Procedure for the Synthesis of Nickel(II)-p-Phenylenediamine Coordination Polymer

Materials:

  • This compound hexahydrate ((NH₄)₂Ni(SO₄)₂·6H₂O) or another suitable nickel(II) salt

  • p-Phenylenediamine (PPD)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of this compound.

  • Prepare an aqueous solution of p-phenylenediamine.

  • Add the this compound solution dropwise to the p-phenylenediamine solution with constant stirring at room temperature.

  • A precipitate of the nickel(II)-p-phenylenediamine coordination polymer will form immediately.

  • Continue stirring the reaction mixture for a few hours to ensure complete precipitation.

  • Collect the precipitate by filtration.

  • Wash the product thoroughly with deionized water to remove any unreacted starting materials and byproducts.

  • Dry the final product under vacuum or in a desiccator.

Visualization of the Logical Relationship

G cluster_reactants Aqueous Reactants Ni_source This compound Solution Reaction Room Temperature Reaction (Stirring) Ni_source->Reaction Ligand p-Phenylenediamine Solution Ligand->Reaction Precipitation Precipitation of Coordination Polymer Reaction->Precipitation Workup Filtration, Washing, and Drying Precipitation->Workup Final_Product Nano-sized Ni(II)-PPD Polymer Workup->Final_Product

Room-Temperature Synthesis of a Ni(II)-PPD Polymer.

Conclusion

This compound can be considered a viable and cost-effective precursor for the synthesis of nickel-based coordination polymers. The presence of both nickel(II) ions and sulfate anions in its structure offers the potential for the sulfate to act as a coordinating or charge-balancing species in the resulting polymer. The provided protocols illustrate both a specific example of sulfate bridging in a coordination polymer and a general method for aqueous, room-temperature synthesis where this compound would be a suitable starting material. Further research into the direct reaction of this compound with a variety of organic linkers under different synthetic conditions is encouraged to explore the full potential of this precursor in the design and synthesis of novel functional materials.

References

Application Notes and Protocols for Growing Large Single Crystals of Nickel Ammonium Sulfate for Optical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nickel ammonium (B1175870) sulfate (B86663) hexahydrate, (NH₄)₂Ni(SO₄)₂·6H₂O, often abbreviated as ANSH, is a crystalline double salt of nickel sulfate and ammonium sulfate.[1] These crystals are of significant interest for optical applications, particularly as ultraviolet (UV) light filters, due to their high transmittance in the UV region and strong absorption at longer wavelengths.[2][3][4] For optical studies, it is crucial to grow large, high-quality single crystals with minimal defects. This document provides detailed protocols for various methods of growing large single crystals of ANSH suitable for such applications.

Physicochemical Properties of Nickel Ammonium Sulfate Hexahydrate

A summary of the key physical and chemical properties of ANSH is presented in the table below. Understanding these properties is essential for successful crystal growth.

PropertyValueReferences
Chemical Formula (NH₄)₂Ni(SO₄)₂·6H₂O[1]
Molar Mass 394.99 g/mol [5]
Crystal System Monoclinic[3][6]
Space Group P2₁/c[3]
Appearance Pale green to emerald green crystalline solid[1][7]
Density Approximately 1.923 g/cm³[6][7]
Solubility in Water Soluble[8][9]
Dehydration Temperature ~95-96°C[2][3]

Experimental Protocols for Crystal Growth

Several methods can be employed to grow large single crystals of ANSH. The choice of method depends on the desired crystal size, orientation, and quality.

2.1. Synthesis of this compound

Prior to crystal growth, the this compound salt must be synthesized and purified.

Protocol:

  • Prepare equimolar solutions of analytical reagent (AR) grade nickel sulfate hexahydrate (NiSO₄·6H₂O) and ammonium sulfate ((NH₄)₂SO₄) in double-distilled water.[2]

  • Mix the two solutions at an elevated temperature (e.g., 80°C) with continuous stirring.[4]

  • The chemical reaction is as follows: NiSO₄·6H₂O + (NH₄)₂SO₄ → (NH₄)₂Ni(SO₄)₂·6H₂O.[2]

  • Allow the solution to cool to room temperature to precipitate the ANSH powder.

  • Purify the synthesized salt by repeated recrystallization from double-distilled water to enhance its purity.[2]

2.2. Solubility Determination

To effectively control the supersaturation during crystal growth, it is crucial to know the solubility of ANSH at different temperatures.

Protocol:

  • Prepare a saturated solution of ANSH in a sealed container with a magnetic stirrer at a constant temperature.

  • After allowing the solution to equilibrate with continuous stirring, analyze the concentration of the solute gravimetrically.[2]

  • Repeat this procedure at various temperatures (e.g., in 5°C intervals from 27°C to 55°C) to construct a solubility curve.[2]

  • The solubility (S) as a function of temperature (T) can be expressed by the equation: S(T) = 7.756 + 0.045T + 0.003T².[2]

2.3. Slow Evaporation Method

This is a straightforward method for growing good quality single crystals.

Protocol:

  • Prepare a saturated aqueous solution of purified ANSH at room temperature.

  • Filter the solution using a membrane filter (e.g., 0.45 μm porosity) to remove any impurities.[2]

  • Pour the filtered solution into a clean beaker and cover it with a perforated sheet to allow for slow evaporation.

  • Place the beaker in a constant temperature bath in a dust-free environment to facilitate slow evaporation and crystal growth.[2][10]

  • Monitor the crystal growth over several days to weeks.

2.4. Solution Cooling Method

This method is effective for growing large single crystals by carefully controlling the cooling rate of a saturated solution.

Protocol:

  • Prepare a saturated solution of ANSH at an elevated temperature (e.g., 65°C).[11] The pH of the solution should be adjusted to between 4 and 5.[11]

  • Filter the hot, saturated solution and transfer it to a crystallizer equipped with a temperature controller.

  • Introduce a small, high-quality seed crystal into the solution. The seed crystal can be obtained from spontaneous crystallization.[11]

  • Slowly cool the solution at a controlled rate. A typical growth rate is 2-3 mm/day.[11]

  • To ensure uniform growth, the crystal can be rotated at a constant speed (e.g., 30 rpm, with positive and negative rotation).[11]

  • The temperature of the growth tank should be precisely controlled, with an accuracy of ±0.05°C.[11]

2.5. Sankaranarayanan-Ramasamy (S-R) Method

The S-R method is a novel technique for growing large, unidirectional single crystals with high quality.

Protocol:

  • Mount a [1 1 0] oriented ANSH seed crystal at the bottom of a glass ampoule.[2][12]

  • Prepare a saturated solution of ANSH at room temperature (e.g., 27°C), filter it, and carefully pour it into the growth ampoule.[2]

  • Establish a temperature gradient in the ampoule, with the top portion at a slightly higher temperature (e.g., 29°C) than the bottom (e.g., 27°C).[2]

  • This setup allows for the controlled growth of a large, oriented single crystal from the seed. Using this method, a single crystal of 17 mm in diameter and 95 mm in length has been successfully grown.[2][12]

2.6. Gel Growth Method

The gel growth technique can also be used to grow ANSH crystals.

Protocol:

  • Prepare a sodium metasilicate (B1246114) solution (specific gravity 1.04) in double-distilled water.[13]

  • Acidify the sodium metasilicate solution with sulfuric acid to a pH of 4.36 to form a gel.[13]

  • Incorporate a 2M solution of NiSO₄ into the gel mixture.[13]

  • Transfer the mixture to a test tube and allow the gel to set.

  • Once the gel has aged, carefully add a supernatant solution of ammonium sulfate along the wall of the test tube.[13]

  • Crystals will grow within the gel over a period of several days.[13]

Data Presentation

Table 1: Quantitative Data for ANSH Crystal Growth and Properties

ParameterMethod/ConditionValueReferences
Solubility Equation vs. TemperatureS(T) = 7.756 + 0.045T + 0.003T²[2]
Crystal Growth Rate Solution Cooling2-3 mm/day[11]
Crystal Rotation Speed Solution Cooling30 rpm[11]
Temperature Control Solution Cooling±0.05°C[11]
Crystal Dimensions S-R Method17 mm (diameter) x 95 mm (length)[2][12]
Dehydration Temp. TGA95-96.06°C[2][3]
UV Transmission Peak UV-Vis Spectroscopy~250 nm[3]

Visualizations

Experimental_Workflow_Solution_Cooling cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_harvest Harvesting prep1 Prepare Saturated ANSH Solution at 65°C prep2 Adjust pH to 4-5 prep1->prep2 prep3 Filter Hot Solution prep2->prep3 growth1 Introduce Seed Crystal prep3->growth1 growth2 Controlled Cooling growth1->growth2 growth3 Rotate Crystal (30 rpm) growth2->growth3 harvest1 Remove Crystal from Solution growth3->harvest1 harvest2 Dry and Characterize

Caption: Workflow for the Solution Cooling Method.

Experimental_Workflow_SR_Method cluster_setup Apparatus Setup cluster_solution Solution Introduction cluster_growth Unidirectional Growth setup1 Mount [1 1 0] Seed Crystal in Ampoule sol3 Pour into Ampoule sol1 Prepare Saturated ANSH Solution at 27°C sol2 Filter Solution sol1->sol2 sol2->sol3 growth1 Establish Temperature Gradient (Top: 29°C, Bottom: 27°C) sol3->growth1 growth2 Monitor Crystal Growth

Caption: Workflow for the S-R Method.

References

Application Notes and Protocols for Magnetic Susceptibility Calibration Using Nickel Ammonium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using nickel ammonium (B1175870) sulfate (B86663) hexahydrate, (NH₄)₂Ni(SO₄)₂·6H₂O, as a calibrant for magnetic susceptibility measurements. Accurate calibration is paramount for obtaining reliable data in research and development, particularly in fields such as coordination chemistry, materials science, and the characterization of paramagnetic species in drug development.

Introduction to Magnetic Susceptibility and Calibration

Magnetic susceptibility (χ) is a dimensionless quantity that indicates the degree of magnetization of a material in response to an applied magnetic field. It is a crucial parameter for characterizing the electronic structure and magnetic properties of materials. In drug development, for instance, it can be used to study metallodrugs or magnetic nanoparticles for targeted drug delivery.

Accurate measurement of magnetic susceptibility is highly dependent on the precise calibration of the magnetometer. Nickel ammonium sulfate is a widely used calibrant due to its stable paramagnetic properties and commercial availability in high purity.

Properties of this compound Hexahydrate

This compound hexahydrate is a Tutton salt, forming stable monoclinic crystals. Its paramagnetic nature arises from the two unpaired electrons in the Ni²⁺ ion.

Table 1: Physical and Magnetic Properties of this compound Hexahydrate

PropertyValue
Chemical Formula (NH₄)₂Ni(SO₄)₂·6H₂O
Molar Mass 394.99 g/mol
Appearance Bluish-green crystals
Crystal System Monoclinic
Magnetic Behavior Paramagnetic

Quantitative Magnetic Susceptibility Data

The magnetic susceptibility of a paramagnetic material is temperature-dependent, generally following the Curie-Weiss law:

χ = C / (T - θ)

where:

  • χ is the molar magnetic susceptibility

  • C is the Curie constant

  • T is the absolute temperature in Kelvin

  • θ is the Weiss constant in Kelvin

For room temperature calibration, the mass susceptibility (χg) is often used.

Applications in Research and Drug Development

Magnetic susceptibility measurements are a powerful tool in various scientific disciplines:

  • Coordination Chemistry: Determining the number of unpaired electrons in a metal complex, which helps in elucidating its geometry and bonding.[1]

  • Materials Science: Characterizing new magnetic materials for applications in data storage and sensors.

  • Drug Development:

    • Studying the magnetic properties of superparamagnetic iron oxide nanoparticles (SPIONs) used as drug delivery vehicles.

    • Investigating the interaction of metallodrugs with biological targets.

Experimental Protocols

Preparation of High-Purity this compound Hexahydrate Crystals

This protocol describes the preparation of the calibrant from its constituent salts.

Materials:

  • Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Deionized water

  • Beakers

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • Prepare saturated aqueous solutions of nickel(II) sulfate hexahydrate and ammonium sulfate in separate beakers by dissolving the salts in a minimum amount of hot deionized water with stirring.

  • For stoichiometric preparation, mix the solutions in a 1:1 molar ratio.

  • Gently heat the mixed solution to ensure complete dissolution.

  • Allow the solution to cool slowly at room temperature in a crystallizing dish. Covering the dish with a perforated film will promote the formation of larger, well-defined crystals.

  • After several hours or overnight, bluish-green crystals of this compound hexahydrate will form.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold deionized water, followed by a cold ethanol (B145695) wash to facilitate drying.

  • Dry the crystals in a desiccator at room temperature. Do not heat, as this can lead to the loss of water of hydration.

Protocol for Calibration of a Guoy Balance

The Guoy method measures the change in weight of a sample when it is placed in a magnetic field.

Materials:

  • Guoy tube

  • Analytical balance (with a precision of at least 0.1 mg)

  • Electromagnet

  • High-purity, finely powdered this compound hexahydrate

Procedure:

  • Zeroing the Balance: Suspend the empty, clean, and dry Guoy tube from the balance and position it between the poles of the electromagnet such that the bottom of the tube is in the region of the maximum field strength and the top is in a region of near-zero field. Record the weight of the empty tube without the magnetic field (W_empty).

  • Apply the magnetic field and record the weight of the empty tube with the field on (W_empty,field). The difference is the contribution of the tube itself.

  • Sample Measurement: Fill the Guoy tube with the powdered this compound calibrant to the fill line.

  • Weigh the filled tube without the magnetic field (W_sample).

  • Apply the same magnetic field as before and weigh the filled tube with the field on (W_sample,field).

  • Calculations:

    • Calculate the change in weight due to the sample: ΔW = (W_sample,field - W_sample) - (W_empty,field - W_empty).

    • The volume susceptibility (κ) can be calculated using the equation: F = 0.5 * κ * A * (H² - H₀²) where F is the force (ΔW * g), A is the cross-sectional area of the sample, H is the magnetic field at the bottom of the sample, and H₀ is the field at the top.

    • The mass susceptibility (χg) is then κ / ρ, where ρ is the density of the sample.

    • The molar susceptibility (χM) is χg * Molar Mass.

  • The instrument is calibrated by comparing the experimentally determined susceptibility with the known value for this compound at the measurement temperature.

Protocol for Calibration of a SQUID Magnetometer

A Superconducting Quantum Interference Device (SQUID) magnetometer is a highly sensitive instrument that measures the magnetic moment of a sample.

Materials:

  • SQUID magnetometer

  • Sample holder (e.g., a gelatin capsule or a straw)

  • A precisely weighed sample of this compound hexahydrate

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the powdered this compound calibrant.

  • Securely pack the sample into the sample holder.

  • Instrument Setup: Follow the manufacturer's instructions for cooling down the SQUID magnetometer and setting the desired temperature and magnetic field.

  • Background Measurement: Measure the magnetic moment of the empty sample holder at the desired temperature and magnetic field settings.

  • Sample Measurement: Mount the sample in the magnetometer and measure its magnetic moment under the same conditions.

  • Calculations:

    • Subtract the magnetic moment of the empty holder from the total measured moment to obtain the moment of the calibrant.

    • The molar magnetic susceptibility (χM) can be calculated using the formula: χM = (M * Vm) / H where M is the magnetization (magnetic moment per unit volume), Vm is the molar volume, and H is the applied magnetic field.

  • The calibration factor of the instrument can be determined by comparing the measured magnetic moment to the expected moment based on the known susceptibility of the calibrant.

Visualizations

Experimental_Workflow cluster_prep Calibrant Preparation cluster_cal Instrument Calibration cluster_sample Sample Analysis prep_start Start dissolve Dissolve NiSO4·6H2O and (NH4)2SO4 in H2O prep_start->dissolve mix Mix Solutions dissolve->mix cool Slow Cooling and Crystallization mix->cool filter_dry Filter and Dry Crystals cool->filter_dry prep_end Pure (NH4)2Ni(SO4)2·6H2O filter_dry->prep_end cal_start Weigh Calibrant prep_end->cal_start measure Measure Magnetic Property (e.g., Weight Change or Magnetic Moment) cal_start->measure calculate Calculate Experimental Susceptibility measure->calculate compare Compare with Known Value calculate->compare cal_end Calibrated Instrument compare->cal_end sample_measure Measure Magnetic Property cal_end->sample_measure sample_start Prepare Unknown Sample sample_start->sample_measure sample_calculate Calculate Susceptibility of Unknown sample_measure->sample_calculate sample_end Characterized Sample sample_calculate->sample_end

Caption: Experimental workflow for magnetic susceptibility measurements.

Logical_Relationship synthesis Synthesize New Coordination Compound measurement Measure Magnetic Susceptibility synthesis->measurement data_analysis Calculate Effective Magnetic Moment (μ_eff) measurement->data_analysis unpaired_e Determine Number of Unpaired Electrons data_analysis->unpaired_e structure Infer Electronic Structure and Geometry (e.g., high-spin vs. low-spin) unpaired_e->structure conclusion Characterize Physicochemical Properties structure->conclusion

Caption: Role of magnetic susceptibility in compound characterization.

References

Method for preparing standardized nickel solutions from nickel ammonium sulfate.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Preparation of Standardized Nickel Solutions

Abstract

This document provides a detailed methodology for the preparation of a standardized nickel (II) solution using nickel ammonium (B1175870) sulfate (B86663) hexahydrate, (NH₄)₂Ni(SO₄)₂·6H₂O, as the starting material. Since nickel ammonium sulfate is a secondary standard, the protocol involves the initial preparation of a stock solution of approximate concentration, followed by its standardization via complexometric titration with a standardized Ethylenediaminetetraacetic acid (EDTA) solution. This method is crucial for applications requiring accurately known concentrations of Ni²⁺ ions, such as in analytical chemistry, materials science, and various research and development settings.

Materials and Reagents

All reagents should be of analytical grade or higher. Deionized water should be used for the preparation of all solutions.

ReagentFormulaMolar Mass ( g/mol )PurityNotes
This compound Hexahydrate(NH₄)₂Ni(SO₄)₂·6H₂O394.99≥ 99%Primary material for the nickel solution.
EDTA, Disodium (B8443419) Salt DihydrateC₁₀H₁₄N₂Na₂O₈·2H₂O372.24Analytical StandardUsed to prepare the standardized titrant.
Ammonia SolutionNH₄OH35.05~28-30%For buffer preparation.
Ammonium ChlorideNH₄Cl53.49≥ 99.5%For buffer preparation.
Murexide (B42330) IndicatorC₈H₈N₆O₆284.19ACS GradeIndicator for Ni-EDTA titration.
Deionized WaterH₂O18.0218.2 MΩ·cmUsed as the solvent for all solutions.

Experimental Protocols

Protocol 1: Preparation of 0.1 M EDTA Standard Solution

A standardized EDTA solution is required for the titration.

  • Drying: Dry approximately 4 g of EDTA disodium salt dihydrate at 80°C for 2 hours and cool in a desiccator.

  • Weighing: Accurately weigh approximately 3.722 g of the dried EDTA.

  • Dissolution: Quantitatively transfer the weighed EDTA to a 100 mL beaker and dissolve it in approximately 80 mL of deionized water. Gentle heating may be applied to facilitate dissolution.

  • Dilution: After cooling to room temperature, transfer the solution to a 100 mL Class A volumetric flask. Rinse the beaker with small portions of deionized water and add the rinsings to the flask.

  • Final Volume: Carefully add deionized water to the flask until the bottom of the meniscus aligns with the calibration mark.

  • Homogenization: Stopper the flask and invert it multiple times to ensure the solution is homogeneous.

  • Storage: Store the standardized solution in a tightly sealed polyethylene (B3416737) bottle.

Protocol 2: Preparation of ~0.1 M Nickel Stock Solution

This protocol describes the preparation of the nickel solution from this compound, which will then be standardized.

  • Weighing: Accurately weigh approximately 3.95 g of this compound hexahydrate on an analytical balance.

  • Dissolution: Transfer the salt to a 100 mL beaker. Add approximately 70 mL of deionized water and stir with a glass rod until the salt is completely dissolved.

  • Transfer: Quantitatively transfer the solution into a 100 mL Class A volumetric flask.

  • Dilution: Rinse the beaker with small aliquots of deionized water, transferring the rinsings into the volumetric flask.

  • Final Volume: Carefully add deionized water to bring the solution volume to the 100 mL calibration mark.

  • Homogenization: Stopper the flask and invert it 15-20 times to ensure a uniform concentration.

Protocol 3: Standardization of the Nickel Solution via EDTA Titration

This protocol determines the exact molarity of the prepared nickel solution.

  • Aliquot Preparation: Pipette a 10.00 mL aliquot of the prepared nickel solution into a 250 mL Erlenmeyer flask.

  • Dilution: Add approximately 90 mL of deionized water to the flask.

  • Buffering: Add 5 mL of an ammonia-ammonium chloride buffer solution (pH ≈ 10).[1][2]

  • Indicator Addition: Add a small amount (pinch) of murexide indicator powder. The solution should turn a yellow or yellow-green color.[3][4]

  • Titration Setup: Rinse and fill a 50 mL burette with the standardized 0.1 M EDTA solution, ensuring no air bubbles are present in the tip. Record the initial volume.

  • Titration: Titrate the nickel solution with the EDTA solution slowly, with constant swirling.[1] As the endpoint approaches, the color will begin to change.

  • Endpoint: The endpoint is reached when the solution color changes sharply from yellow to a distinct violet or deep purple.[1][4] Record the final burette volume.

  • Replicates: Repeat the titration at least two more times with fresh aliquots of the nickel solution to ensure precision. The volumes of EDTA used should agree within ±0.05 mL.

Workflow for Standardization

The following diagram illustrates the complete workflow for preparing and standardizing the nickel solution.

G cluster_prep Part A: Stock Solution Preparation cluster_titration Part B: Standardization by Titration cluster_calc Part C: Calculation weigh 1. Weigh (NH₄)₂Ni(SO₄)₂·6H₂O dissolve 2. Dissolve in Deionized H₂O weigh->dissolve transfer 3. Transfer to 100 mL Vol. Flask dissolve->transfer dilute 4. Dilute to Volume transfer->dilute stock ~0.1 M Ni²⁺ Solution dilute->stock aliquot 5. Pipette 10 mL Ni²⁺ Aliquot stock->aliquot add_buffer 6. Add pH 10 Buffer aliquot->add_buffer add_indicator 7. Add Murexide Indicator add_buffer->add_indicator titrate 8. Titrate with Std. EDTA add_indicator->titrate endpoint 9. Endpoint: Yellow → Violet titrate->endpoint calculate 10. Calculate Exact Molarity endpoint->calculate final_solution Standardized Ni²⁺ Solution calculate->final_solution

References

Application Notes and Protocols: The Role of Nickel Ammonium Sulfate and Other Nickel Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of nickel ammonium (B1175870) sulfate (B86663) and related nickel catalysts in key organic synthesis reactions. The information is intended to guide researchers in the application of these versatile and cost-effective catalysts for the synthesis of valuable organic molecules.

Nickel Ammonium Sulfate-Mediated Synthesis of Schiff Bases

Application Note:

This compound serves as an efficient and environmentally friendly catalyst for the synthesis of Schiff bases via the condensation of anilines and benzaldehydes. This method offers several advantages, including rapid reaction times, high yields, and a simple work-up procedure. The reaction proceeds selectively with benzaldehydes, while ketones like acetophenone (B1666503) do not react under these conditions. The catalytic activity is attributed to the Lewis acidity of the nickel ion, which activates the carbonyl group of the aldehyde, facilitating nucleophilic attack by the aniline (B41778).

Quantitative Data:

EntryAniline DerivativeBenzaldehyde (B42025) DerivativeTime (min)Yield (%)
1AnilineBenzaldehyde195
24-ChloroanilineBenzaldehyde192
34-MethylanilineBenzaldehyde1.590
44-MethoxyanilineBenzaldehyde288
5Aniline4-Chlorobenzaldehyde194
6Aniline4-Nitrobenzaldehyde196
7Aniline4-Methylbenzaldehyde1.591
8Aniline4-Methoxybenzaldehyde289

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the aniline (1 mmol) and benzaldehyde (1 mmol) in a 1:1 mixture of methanol (B129727) and water (10 mL).

  • Catalyst Addition: Add this compound (10 mol%) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solid product precipitates out of the solution. Filter the product, wash with cold water, and dry.

  • Purification: If necessary, recrystallize the product from ethanol (B145695) to obtain the pure Schiff base.

Experimental Workflow:

Schiff_Base_Synthesis Reactants Aniline + Benzaldehyde in MeOH/Water (1:1) Catalyst This compound (10 mol%) Reactants->Catalyst Add Reaction Stir at Room Temperature Catalyst->Reaction TLC Monitor by TLC Reaction->TLC Workup Filter, Wash with Water, Dry TLC->Workup Reaction Complete Product Pure Schiff Base Workup->Product

Workflow for Schiff Base Synthesis.

Nitration of Aromatic Compounds Using this compound

Application Note:

This compound, in conjunction with nitric acid, provides a mild and efficient system for the mononitration of aromatic compounds.[1][2][3][4][5] This method demonstrates high regioselectivity, favoring the formation of the para-isomer in many cases. The reaction proceeds at room temperature, avoiding the harsh conditions often associated with traditional nitration methods.

Quantitative Data:

EntrySubstrateProduct(s)Time (h)Yield (%)o:p Ratio
1Phenolo-Nitrophenol, p-Nitrophenol39040:60
2Anisoleo-Nitroanisole, p-Nitroanisole48535:65
3Toluene (B28343)o-Nitrotoluene, p-Nitrotoluene58058:42
4Naphthalene1-Nitronaphthalene685-
5Anthracene9-Nitroanthracene695-

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the aromatic substrate (1 mmol) in chloroform (B151607) (10 mL).

  • Reagent Addition: Add this compound (1 mmol) followed by the slow addition of 69% nitric acid (1 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress using TLC.

  • Work-up: After completion, pour the reaction mixture into a separatory funnel and wash with water to remove the catalyst and excess acid.

  • Extraction: Extract the product with chloroform, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the product by column chromatography on silica (B1680970) gel.

Logical Relationship of Reagents:

Nitration_Reagents Aromatic Aromatic Substrate Product Mononitrated Product Aromatic->Product Catalyst This compound Catalyst->Product Catalyzes Nitrating_Agent Nitric Acid Nitrating_Agent->Product Provides NO2+

Reagent Roles in Aromatic Nitration.

Nickel-Catalyzed Synthesis of Benzimidazole (B57391) Derivatives

Application Note:

Nickel salts, such as nickel(II) acetate (B1210297), are effective catalysts for the synthesis of benzimidazole derivatives from the condensation of o-phenylenediamines and aldehydes.[2][6][7] This protocol highlights a simple and efficient method that proceeds at room temperature with excellent yields. The catalyst can be easily removed by filtration, simplifying the product purification process. This method is applicable to a wide range of aromatic and aliphatic aldehydes.

Quantitative Data (using Nickel Acetate as catalyst):

Entryo-Phenylenediamine (B120857)AldehydeTime (min)Yield (%)
1o-PhenylenediamineBenzaldehyde1096
2o-Phenylenediamine4-Chlorobenzaldehyde1295
3o-Phenylenediamine4-Nitrobenzaldehyde1098
4o-Phenylenediamine4-Methylbenzaldehyde1592
5o-Phenylenediamine4-Methoxybenzaldehyde1590
64,5-Dimethyl-1,2-phenylenediamineBenzaldehyde1294
7o-PhenylenediamineCinnamaldehyde2088
8o-PhenylenediamineFurfural1891

Experimental Protocol:

  • Reaction Setup: To a solution of o-phenylenediamine (1 mmol) and an aldehyde (1 mmol) in chloroform (10 mL), add nickel(II) acetate (0.1 mmol).[6]

  • Reaction Conditions: Stir the mixture magnetically at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC.

  • Catalyst Removal: Upon completion, filter the reaction mixture to remove the nickel acetate catalyst.

  • Work-up: Dry the filtrate over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram:

Benzimidazole_Synthesis Reactants o-Phenylenediamine + Aldehyde in Chloroform Catalyst Nickel(II) Acetate (0.1 mmol) Reactants->Catalyst Add Reaction Stir at Room Temperature Catalyst->Reaction Filtration Filter to Remove Catalyst Reaction->Filtration Reaction Complete Purification Column Chromatography Filtration->Purification Product Pure Benzimidazole Derivative Purification->Product

Workflow for Benzimidazole Synthesis.

Nickel-Catalyzed C-N and C-S Cross-Coupling Reactions

Application Note:

Nickel catalysts are increasingly utilized as a cost-effective alternative to palladium for C-N and C-S cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the formation of arylamines and aryl thioethers. A variety of nickel sources, including simple salts like NiCl₂ and Ni(OAc)₂, can be used to generate the active catalytic species in situ. These protocols often employ a ligand, such as an N-heterocyclic carbene (NHC) or a bipyridine, to stabilize the nickel catalyst and promote reactivity.

Quantitative Data for Nickel-Catalyzed C-N Cross-Coupling of Aryl Chlorides:

EntryAryl ChlorideAmineLigandYield (%)
1ChlorobenzeneAnilineIPr92
24-ChlorotolueneAnilineIPr95
34-ChloroanisoleMorpholineSIMes88
42-Chloropyridinen-ButylamineIPr85
51-Chloro-4-(trifluoromethyl)benzeneAnilineIPr90

Experimental Protocol for C-N Cross-Coupling:

  • Catalyst Precursor: In a glovebox, to an oven-dried vial, add NiCl₂(pyridine)₂ (5 mol%), an imidazolium (B1220033) salt (e.g., IPr·HCl, 5 mol%), and NaOtBu (2.5 equiv).

  • Reactant Addition: Add the aryl chloride (1 mmol) and the amine (1.2 mmol).

  • Solvent: Add anhydrous dioxane (2 mL).

  • Reaction Conditions: Seal the vial and heat the mixture at 100 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify by column chromatography.

Quantitative Data for Nickel-Catalyzed C-S Cross-Coupling of Aryl Chlorides:

EntryAryl ChlorideThiolLigandYield (%)
14-ChlorotolueneThiophenoldppf90
24-ChloroanisoleThiophenolXantphos85
31-Chloro-4-fluorobenzene4-Methylthiophenoldppf88
42-ChloronaphthaleneThiophenolXantphos92
54-Chlorobenzonitrile4-Chlorothiophenoldppf82

Experimental Protocol for C-S Cross-Coupling:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl chloride (1 mmol), thiol (1.2 mmol), a nickel precursor such as Ni(cod)₂ (5 mol%), a phosphine (B1218219) ligand (e.g., dppf, 10 mol%), and a base such as K₃PO₄ (2 mmol).

  • Solvent: Add anhydrous toluene (5 mL).

  • Reaction Conditions: Heat the mixture under an inert atmosphere at 110 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

General Cross-Coupling Cycle:

Cross_Coupling_Cycle Ni0 Ni(0)L_n NiII_ArX Ar-Ni(II)(X)L_n Ni0->NiII_ArX Oxidative Addition (Ar-X) NiII_ArNu Ar-Ni(II)(Nu)L_n NiII_ArX->NiII_ArNu Transmetalation or Nucleophilic Substitution (Nu-H + Base) NiII_ArNu->Ni0 Reductive Elimination (Ar-Nu)

Simplified Catalytic Cycle for Cross-Coupling.

References

Troubleshooting & Optimization

How to prevent pitting and roughness in nickel ammonium sulfate electroplating.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent pitting and roughness in nickel ammonium (B1175870) sulfate (B86663) electroplating experiments.

Troubleshooting Guide: Pitting and Roughness

This guide provides a structured approach to diagnosing and resolving common issues of pitting and roughness in your nickel ammonium sulfate electroplating process.

Question: What are the primary causes of pitting in my nickel deposit?

Pitting, the formation of small holes or voids on the plated surface, is a common defect that can often be traced back to issues with the plating bath or substrate preparation.[1][2] The primary causes include:

  • Gas Bubble Adherence: Hydrogen gas bubbles generated at the cathode can adhere to the surface, preventing nickel deposition in those areas.[2][3]

  • Organic Contamination: Oils, greases, or breakdown products from additives can interfere with the plating process.[4][5]

  • Inadequate Agitation: Poor solution movement allows gas bubbles and contaminants to remain on the substrate surface.[6][7]

  • High pH: A pH level that is too high can lead to the formation of nickel hydroxide (B78521), which can co-deposit and cause pitting.[6][8]

  • Particulate Matter: Undissolved salts, dust, or anode sludge suspended in the bath can settle on the part and cause pitting.[4][5]

Question: How can I troubleshoot and prevent pitting?

To effectively troubleshoot pitting, a systematic approach is recommended. The following workflow can help identify and resolve the root cause:

Pitting_Troubleshooting cluster_solutions Corrective Actions start Pitting Observed check_agitation Step 1: Verify Agitation start->check_agitation check_ph Step 2: Measure & Adjust pH check_agitation->check_ph Agitation is adequate increase_agitation Increase agitation rate check_agitation->increase_agitation Inadequate check_filtration Step 3: Inspect Filtration System check_ph->check_filtration pH is optimal adjust_ph Adjust pH with Sulfuric Acid or Nickel Carbonate check_ph->adjust_ph Out of range carbon_treatment Step 4: Perform Carbon Treatment check_filtration->carbon_treatment Filtration is effective clean_filter Clean or replace filters and anode bags check_filtration->clean_filter Issues found check_cleaning Step 5: Review Pre-Cleaning Protocol carbon_treatment->check_cleaning Pitting persists perform_carbon Add activated carbon and filter carbon_treatment->perform_carbon solution Pitting Resolved check_cleaning->solution Cleaning is thorough improve_cleaning Enhance cleaning and rinsing steps check_cleaning->improve_cleaning Inadequate increase_agitation->check_ph adjust_ph->check_filtration clean_filter->carbon_treatment perform_carbon->check_cleaning improve_cleaning->solution

Caption: Troubleshooting workflow for pitting.

Question: What causes roughness in the nickel plating?

A rough or nodular deposit is typically caused by solid particles in the plating solution that co-deposit with the nickel.[4] Common sources of these particles include:

  • Suspended Solids: Dust, debris from anode bags, or undissolved salts can lead to a rough finish.[4][5]

  • High Current Density: Excessively high current density can cause "burning" in high current areas, resulting in a rough, dark deposit.[5]

  • Metallic Contamination: Impurities like iron, copper, or lead can precipitate and cause roughness.[4][5]

  • Incorrect pH: A high pH can cause the precipitation of metal hydroxides.[6][8]

Question: How can I troubleshoot and prevent roughness?

The following logical diagram outlines the steps to diagnose and remedy a rough nickel deposit:

Roughness_Troubleshooting cluster_solutions Corrective Actions start Roughness Observed check_filtration Step 1: Check Filtration start->check_filtration check_current Step 2: Verify Current Density check_filtration->check_current Filtration is good improve_filtration Improve filtration; check anode bags check_filtration->improve_filtration Inadequate check_ph Step 3: Measure & Adjust pH check_current->check_ph Current is optimal adjust_current Lower current density check_current->adjust_current Too high dummy_plate Step 4: Dummy Plating check_ph->dummy_plate pH is correct adjust_ph Lower pH with Sulfuric Acid check_ph->adjust_ph Too high solution Roughness Resolved dummy_plate->solution Contaminants removed perform_dummy Perform low current density electrolysis dummy_plate->perform_dummy Contamination suspected improve_filtration->check_current adjust_current->check_ph adjust_ph->dummy_plate perform_dummy->solution

Caption: Troubleshooting workflow for roughness.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for a this compound bath?

The optimal pH for a this compound bath is typically in the acidic range, generally between 3.5 and 4.5.[8] Maintaining the pH within this range is crucial for achieving a high-quality deposit. A pH that is too low can decrease cathode efficiency, while a pH that is too high can lead to the precipitation of nickel hydroxide, causing roughness and pitting.[8][9]

Q2: How does current density affect the quality of the nickel deposit?

Current density has a significant impact on the morphology and quality of the nickel coating.

  • Low Current Density: May result in a slower plating rate and poor throwing power.[9]

  • Optimal Current Density: Produces a smooth, fine-grained deposit.

  • High Current Density: Can lead to "burning," a condition characterized by rough, dark, and brittle deposits, particularly at edges and corners.[5][10] It can also increase internal stress in the coating.[11]

Q3: What is the role of additives in preventing pitting?

Wetting agents, also known as surfactants, are crucial additives for preventing pitting.[12] They work by lowering the surface tension of the plating solution, which allows hydrogen bubbles to be released from the cathode surface more easily, preventing them from becoming trapped and causing pits.[3][13]

Q4: How often should the plating bath be filtered?

Continuous filtration is highly recommended to remove suspended particles that can cause roughness.[14] A filtration rate that turns over the entire bath volume at least once per hour is a good starting point. Anode bags should also be used and regularly inspected for tears to prevent anode sludge from contaminating the bath.[4]

Data Presentation: Operating Parameters

The following tables summarize the recommended operating parameters for a stable this compound electroplating process.

ParameterRecommended RangePotential Issues Outside Range
pH 3.5 - 4.5< 3.5: Reduced efficiency, increased stress.[8] > 4.5: Roughness, pitting, brittleness due to hydroxide precipitation.[6][8]
Temperature 45 - 60 °CToo Low: Reduced plating rate, increased stress.[7] Too High: Can lead to decomposition of some additives.
Current Density 2 - 5 A/dm²< 2 A/dm²: Slow plating rate. > 5 A/dm²: Burning, roughness, increased stress.[10][11]
Agitation Moderate to VigorousInsufficient: Pitting, uneven plating.[6][7] Excessive: Can disturb anode sludge if bags are compromised.
ComponentConcentration (g/L)Function
This compound 200 - 300Primary source of nickel ions.[15]
Nickel Chloride 30 - 60Improves anode corrosion and conductivity.[7]
Boric Acid 30 - 45Acts as a pH buffer to stabilize the bath.[8][12]
Wetting Agent As per supplierPrevents pitting by reducing surface tension.[12][13]

Experimental Protocols

Protocol 1: this compound Bath Preparation
  • Preparation of Stock Solutions:

    • Separately dissolve each component (this compound, Nickel Chloride, Boric Acid) in deionized water with gentle heating and stirring.

  • Combining Components:

    • In the main plating tank, add the this compound solution.

    • Slowly add the Nickel Chloride solution while stirring.

    • Add the Boric Acid solution and continue to stir until fully mixed.

  • Purification:

    • Add activated carbon (2-5 g/L) to the solution and stir for at least 2 hours to remove organic impurities.[3]

    • Allow the carbon to settle, then filter the solution into a clean tank.

  • Final Adjustments:

    • Adjust the pH to the desired range (3.5-4.5) using dilute sulfuric acid or a nickel carbonate slurry.[8]

    • Add the wetting agent according to the supplier's recommendations.

    • Perform low-current density dummy plating (0.2-0.5 A/dm²) for several hours to remove metallic impurities.[3]

Protocol 2: Substrate Pre-treatment
  • Degreasing: Remove oils and grease from the substrate surface using an alkaline cleaner.

  • Rinsing: Thoroughly rinse the substrate with deionized water.

  • Acid Activation: Dip the substrate in a dilute acid (e.g., 10% sulfuric acid) to remove any oxide layers and activate the surface.

  • Final Rinsing: Rinse again with deionized water immediately before placing the substrate in the plating bath. A water-break-free surface indicates a clean and ready substrate.[16]

Protocol 3: Electroplating Procedure
  • Bath Temperature: Heat the plating bath to the desired operating temperature (45-60 °C).

  • Substrate Immersion: Immerse the pre-treated substrate into the plating bath. Ensure electrical contact is made before or immediately upon immersion.

  • Apply Current: Apply the calculated current density (2-5 A/dm²) and begin agitation.

  • Plating Duration: Plate for the required time to achieve the desired thickness.

  • Post-Plating:

    • Turn off the rectifier and remove the plated part.

    • Rinse thoroughly with deionized water.

    • Dry the part using a suitable method (e.g., compressed air, oven).

References

Technical Support Center: Troubleshooting Poor Adhesion in Nickel Plating from a Sulfate Bath

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor adhesion of nickel plating from a sulfate (B86663) bath. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common visual indicators of poor nickel plating adhesion?

Poor adhesion can manifest in several ways, including:

  • Peeling: The nickel layer lifts away from the substrate in strips.[1][2]

  • Flaking: Small pieces of the nickel coating chip or break off.[1][2]

  • Blistering: Localized areas of the plating swell up, forming bubbles or blisters.[2][3]

  • Delaminating: The coating separates from the substrate, often in sheets.[2]

These issues may not be immediately apparent and can be revealed by subsequent processing steps like bending, heating, or machining.[2]

Q2: My nickel plating is peeling. What are the primary causes?

Peeling is a classic sign of poor adhesion, which can almost always be traced back to issues in the plating process. The most common culprits are:

  • Inadequate Substrate Preparation: This is the most frequent cause.[2][4] The substrate surface must be completely free of contaminants like oils, grease, oxides, and any other soils.[2][5][6]

  • Improper Activation: Even after cleaning, the substrate surface needs to be chemically activated to ensure it is receptive to the nickel deposit.[5][7] For materials like stainless steel, a specific pre-treatment like a Wood's nickel strike may be necessary.[8][9]

  • Contaminated Plating Bath: Both organic and inorganic impurities can interfere with proper adhesion.[8][10] Organic contaminants can arise from the breakdown of brightening agents, while metallic impurities can be introduced from the substrate, anodes, or water supply.[8][10]

  • Incorrect Bath Parameters: Operating the nickel sulfate bath outside of its optimal temperature, pH, or current density ranges can lead to stressed deposits with poor adhesion.[7][11]

  • Current Interruption: A break in the electrical current during the plating process can cause a laminated deposit with a plane of weakness, leading to peeling.[11]

Q3: How can I properly prepare my substrate to improve adhesion?

A meticulous multi-step cleaning and activation process is critical for strong adhesion.[5] A typical cycle for steel substrates includes:

  • Degreasing: Removal of oils and grease using solvents or alkaline cleaners.[5] Ultrasonic cleaning can be effective for complex parts.[5]

  • Rinsing: Thorough rinsing with deionized or distilled water to remove cleaning residues.[2][5]

  • Acid Pickling/Deoxidation: Removal of oxides and scale using an acid solution, such as hydrochloric or sulfuric acid.[6][7]

  • Rinsing: Another thorough water rinse.[5]

  • Electrocleaning: An electrolytic cleaning step to remove any final traces of contaminants.[5][12]

  • Rinsing: A final water rinse.[5]

  • Activation: A brief dip in a dilute acid solution immediately before entering the plating bath to remove any flash rust and activate the surface.[7]

For other substrates like aluminum or stainless steel, specific activation steps such as a zincate dip or a Wood's nickel strike are required.[7]

Q4: What are the key parameters of a Watts nickel sulfate bath and how do they affect adhesion?

The Watts bath is a common type of nickel sulfate bath.[13] Its main components and their roles are crucial for deposit quality.

ComponentTypical ConcentrationFunction
Nickel Sulfate (NiSO₄·6H₂O)250-300 g/LPrimary source of nickel ions.[7]
Nickel Chloride (NiCl₂·6H₂O)40-60 g/LImproves anode corrosion and bath conductivity.[7] High chloride can increase stress.[1]
Boric Acid (H₃BO₃)35-45 g/LActs as a pH buffer to prevent rapid pH changes at the cathode surface, which can cause burning and brittleness.[11][14]

Operating Parameters:

  • pH: Typically maintained between 3.0 and 4.5.[11][15] A pH that is too high can lead to the precipitation of nickel hydroxide, causing brittle and poorly adherent deposits.[11][16] A pH that is too low can reduce cathode efficiency.[11][15]

  • Temperature: Usually operated between 50-60°C.[7][15] Low temperatures can result in a slow deposition rate and weak adhesion.[7]

  • Current Density: The optimal range depends on the specific bath composition and operating conditions, but is often in the range of 2-6 A/dm².[15] Excessively high current density can cause "burning" and poor adhesion.[11]

Q5: How do impurities in the plating bath affect adhesion?

Impurities are a significant cause of adhesion problems and other deposit defects.[10]

Impurity TypeCommon SourcesEffects on Adhesion and Deposit Quality
Organic Breakdown of brighteners, oils from cleaning lineCan cause brittleness, pitting, and poor adhesion.[8][10] High brightener concentration can passivate the substrate surface.[8]
Metallic (e.g., Iron, Copper, Zinc, Lead) Anodes, substrate dissolution, hard waterCan cause dark, brittle, or stressed deposits, which can lead to poor adhesion.[10][17] Zinc contamination can cause dark, streaked deposits in low current density areas.[17]
Nitrates (NO₃⁻) Contaminated water, breakdown of certain additivesCan cause very high tensile stress in the deposit, leading to cracking and poor adhesion.[4][10]

Experimental Protocols

Protocol 1: Qualitative Adhesion Testing

Several methods can be used to quickly assess the adhesion of the nickel coating. These are often destructive tests.

  • Bend Test: Bend a sample of the plated part 180 degrees over a mandrel.[2][3] Examine the bent area under magnification. Cracking of the coating is not necessarily a sign of poor adhesion, but any lifting, peeling, or flaking indicates an adhesion failure.[2][18]

  • File Test: Saw off a piece of the plated specimen. Using a coarse file, stroke from the substrate towards the coating at a 45-degree angle at the cut edge.[3][18] If the coating can be lifted or peeled away, adhesion is poor.[1][18]

  • Scribe-Grid Test: Use a hardened steel tool to scribe a grid pattern through the coating to the substrate.[3][18] Firmly apply pressure-sensitive adhesive tape over the grid and then pull it off rapidly. If any of the coating from the grid area is removed by the tape, adhesion is inadequate.[1]

  • Heat-Quench Test: Heat the plated part in an oven to a temperature appropriate for the substrate, then immediately quench it in room-temperature water.[3][19] The thermal shock can cause poorly adherent coatings to blister or flake.[3][19]

Protocol 2: Hull Cell Test for Bath Troubleshooting

The Hull Cell is a miniature plating cell used to evaluate the condition of the plating bath over a range of current densities on a single test panel.[17][20]

  • Sample Collection: Obtain a representative sample of the nickel sulfate bath.

  • Setup:

    • Place a clean, polished brass or zinc-coated steel Hull Cell panel in the cathode position.[21]

    • Place a nickel anode in the anode position.[17]

    • Fill the cell with the bath sample to the 267 mL mark.

    • Heat the cell to the same temperature as the main plating bath.

  • Plating:

    • Connect the cell to a rectifier.

    • Apply a specific current (e.g., 2 amps) for a set time (e.g., 5-10 minutes).[17] Agitation may be used to simulate tank conditions.[21]

  • Analysis:

    • Remove and rinse the panel.

    • Examine the panel's appearance across its length. The panel will show the deposit characteristics from high current density (end closest to the anode) to low current density (end farthest from the anode).

    • Compare the panel to a reference panel from an optimal bath. Deviations such as dark deposits in low current density areas can indicate metallic contamination (like zinc or copper), while brittleness or dullness can suggest organic contamination or an imbalance of additives.[17]

Visual Troubleshooting Guides

Troubleshooting Workflow for Poor Adhesion This diagram outlines a logical sequence of steps to diagnose and resolve adhesion failures.

CauseEffect sub_prep Inadequate Substrate Preparation contaminants Surface Contaminants (Oils, Oxides) sub_prep->contaminants passivation Passive Surface Layer sub_prep->passivation bath_cont Bath Contamination (Organic/Metallic) bath_cont->passivation stressed_deposit High Internal Stress in Deposit bath_cont->stressed_deposit bath_param Incorrect Bath Parameters (pH, Temp) bath_param->stressed_deposit proc_err Process Errors (Current Interruption) laminated_deposit Laminated Deposit Structure proc_err->laminated_deposit poor_adhesion POOR ADHESION (Peeling, Flaking) contaminants->poor_adhesion passivation->poor_adhesion stressed_deposit->poor_adhesion laminated_deposit->poor_adhesion

References

Purification of technical grade nickel ammonium sulfate for analytical use.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Nickel Ammonium (B1175870) Sulfate (B86663)

This technical support center provides troubleshooting guidance and frequently asked questions concerning the purification of technical grade nickel ammonium sulfate ((NH₄)₂Ni(SO₄)₂·6H₂O) for analytical use.

Frequently Asked Questions (FAQs)

Q1: What is the difference between technical grade and analytical grade this compound?

A1: The primary difference lies in the level of purity. Analytical grade reagents have a higher purity and contain lower levels of impurities compared to technical grade reagents.[1][2] Technical grade chemicals are suitable for general laboratory use, while analytical grade chemicals are used in applications requiring high accuracy and precision.[2]

Q2: What are the common impurities found in technical grade this compound?

A2: Common impurities can include other metal ions such as cobalt (Co), iron (Fe), copper (Cu), magnesium (Mg), and sodium (Na), as well as chloride (Cl).[1][3] The presence of these impurities can interfere with analytical procedures.

Q3: What is the appearance of pure this compound?

A3: Pure this compound hexahydrate consists of bluish-green crystalline powder or crystals.[1][4]

Q4: What is the primary method for purifying technical grade this compound?

A4: The most common and effective method for purifying technical grade this compound is recrystallization from an aqueous solution.[5] This process relies on the principle that the solubility of this compound is higher in hot water than in cold water, allowing for the separation of the pure salt from less soluble or more soluble impurities upon cooling.

Troubleshooting Guide

Q1: My recrystallized this compound crystals appear cloudy or opaque. What is the cause and how can I fix it?

A1: Cloudy or opaque crystals can be caused by the presence of certain impurities or an excess of either nickel sulfate or ammonium sulfate.[6] To resolve this, ensure that stoichiometric amounts of nickel sulfate and ammonium sulfate are used if preparing the double salt from single salts.[5] If starting with technical grade double salt, a second recrystallization step may be necessary. Additionally, filtering the hot, saturated solution before cooling can remove insoluble impurities that may contribute to cloudiness.

Q2: The yield of my recrystallized crystals is very low. What could be the reason?

A2: A low yield can result from several factors:

  • Incomplete dissolution: The initial amount of water used may have been insufficient to completely dissolve the salt at high temperatures.

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and may not allow for maximum crystal precipitation. Allowing the solution to cool slowly to room temperature and then placing it in a refrigerator can improve the yield.[7]

  • Insufficient concentration: The solution may not have been saturated enough. Gently evaporating some of the solvent before cooling can increase the concentration and thus the crystal yield.[8]

Q3: The color of my purified crystals is not the expected bluish-green. What does this indicate?

A3: A deviation from the typical bluish-green color can indicate the presence of colored impurities. For instance, an excess of iron can give the crystals a yellowish or brownish tint. The purification process, particularly repeated recrystallizations, should help in removing these color-causing impurities.

Q4: I am observing the formation of a precipitate other than the desired crystals when preparing the solution. What should I do?

A4: The formation of an unexpected precipitate, especially upon adjusting the pH, could be due to the precipitation of metal hydroxides (e.g., iron(III) hydroxide) if the pH is not acidic enough. Adding a small amount of dilute sulfuric acid can help to keep these impurities dissolved.[9] It has been noted that adding baking soda can help precipitate impurities like iron salts, which can then be filtered off from the hot solution.[6]

Data Presentation: Impurity Limits

The following table summarizes the maximum allowable limits of common impurities in different grades of this compound.

ImpurityTechnical Grade (%)Reagent Grade (%)
Cobalt (Co)0.15≤ 0.01
Iron (Fe)0.01≤ 0.001
Chloride (Cl)0.002≤ 0.001
Copper (Cu)-≤ 0.002
Magnesium (Mg)-≤ 0.01
Sodium (Na)-≤ 0.05
Insoluble Matter-≤ 0.005

Data compiled from various sources.[1][3]

Experimental Protocol: Recrystallization of this compound

This protocol details the procedure for purifying technical grade this compound by recrystallization.

Materials:

  • Technical grade this compound

  • Distilled or deionized water

  • Beaker

  • Heating source (e.g., hot plate)

  • Glass stirring rod

  • Filter paper and funnel (for hot filtration, if necessary)

  • Buchner funnel and vacuum flask (for crystal filtration)

  • Ice bath or refrigerator

  • Wash bottle with ice-cold distilled water or ethanol (B145695)/acetone[6][7]

Procedure:

  • Dissolution: In a beaker, add a measured quantity of technical grade this compound to a minimal amount of distilled water. Heat the mixture gently while stirring continuously until the salt is completely dissolved. Avoid boiling the solution.[7]

  • Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot filtration using a pre-warmed funnel and filter paper to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the beaker and allow the clear, saturated solution to cool down slowly to room temperature. To maximize crystal growth and yield, the solution can then be placed in an ice bath or a refrigerator for several hours.[7]

  • Isolation of Crystals: Separate the formed crystals from the mother liquor by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold distilled water or, for faster drying, with ice-cold ethanol or acetone (B3395972) to remove any remaining mother liquor.[6][7]

  • Drying: Dry the purified crystals by pressing them between filter papers or by leaving them in a desiccator.

Visualizations

Diagram 1: Experimental Workflow for Purification

PurificationWorkflow start Start: Technical Grade This compound dissolve 1. Dissolve in Minimal Hot Water start->dissolve hot_filter 2. Hot Filtration (if necessary) dissolve->hot_filter cool 3. Slow Cooling & Crystallization hot_filter->cool impurities Impurities Removed hot_filter->impurities Insoluble Impurities vacuum_filter 4. Vacuum Filtration cool->vacuum_filter wash 5. Wash Crystals with Ice-Cold Solvent vacuum_filter->wash mother_liquor Mother Liquor (contains soluble impurities) vacuum_filter->mother_liquor Separated dry 6. Dry the Purified Crystals wash->dry end End: Purified Analytical Grade Crystals dry->end

References

How to control the pH of a nickel ammonium sulfate plating bath.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the pH of a nickel ammonium (B1175870) sulfate (B86663) plating bath.

Frequently Asked Questions (FAQs)

Q1: Why is pH control critical in a nickel ammonium sulfate plating bath?

A1: Precise pH control is essential for ensuring the quality and consistency of the nickel deposit. The pH of the plating bath directly influences deposit appearance, internal stress, ductility, and plating efficiency.[1][2] Deviations from the optimal pH range can lead to a variety of plating defects.

Q2: What is the optimal pH range for a this compound plating bath?

A2: While specific formulations may vary, the optimal pH for nickel sulfate-based baths, including this compound, typically falls between 3.5 and 4.5.[1] Operating within this range helps to prevent the formation of nickel hydroxide (B78521) at higher pH levels and minimizes issues with plating efficiency and stress at lower pH levels.[1][2]

Q3: What is the role of boric acid in the plating bath?

A3: Boric acid is a crucial component that acts as a pH buffer, preventing rapid fluctuations in the bath's acidity.[2][3] It helps to maintain a stable pH at the cathode surface, where the plating reaction occurs, thereby preventing the precipitation of nickel hydroxide which can cause rough and brittle deposits.[2]

Q4: How do I increase the pH of the plating bath?

A4: To raise the pH, nickel carbonate (NiCO₃) is the preferred agent.[1][4] It neutralizes excess acid without introducing foreign metal ions into the bath.[1][4] A slurry of nickel carbonate in water should be added slowly with vigorous agitation.[5] Avoid using sodium hydroxide or potassium hydroxide, as they can cause localized high pH, leading to the precipitation of nickel hydroxide.[1]

Q5: How do I decrease the pH of the plating bath?

A5: To lower the pH, a dilute solution of sulfuric acid (typically 5-10%) should be added slowly while stirring the bath.[1][5] This prevents a sudden, localized drop in pH.

Q6: What are the consequences of the pH being too high?

A6: A pH above the optimal range (e.g., >6.0) can lead to several problems, including:

  • Rough, brittle, or powdery deposits due to the formation of nickel hydroxide (Ni(OH)₂).[1]

  • Increased pitting and porosity resulting from greater hydrogen gas evolution.[1]

  • Reduced plating speed (cathode efficiency).[1]

  • A cloudy appearance of the plating bath from precipitated nickel hydroxide.[1]

Q7: What are the consequences of the pH being too low?

A7: A pH below the optimal range (e.g., <3.0) can result in:

  • Slow plating rates and poor throwing power.[1]

  • High internal stress in the deposit, which can cause cracking or peeling.[1]

  • Increased dissolution of anodes, leading to a higher concentration of metallic impurities.[1]

  • Potential corrosion of plating equipment.[1]

Troubleshooting Guide

This guide provides solutions to common problems related to pH control in a this compound plating bath.

ProblemObservationPossible CauseSuggested Solution
Rough or Brittle Deposits The plated surface feels abrasive and may be easily cracked or broken.The pH of the bath is likely too high, causing the precipitation of nickel hydroxide.[1][2]1. Measure the current pH of the bath. 2. If high, slowly add a dilute solution of sulfuric acid to lower the pH to the optimal range (3.5-4.5).[1] 3. Ensure the boric acid concentration is adequate (typically 30-40 g/L) to buffer the pH.[1][2] 4. Filter the bath if nickel hydroxide has precipitated.[1]
Slow Plating Rate The thickness of the nickel deposit is less than expected for the plating time and current density.The pH of the bath may be too low, reducing cathode efficiency.[1]1. Verify the pH of the bath. 2. If low, slowly add a slurry of nickel carbonate to raise the pH to the optimal range.[1][4] 3. Check and adjust the nickel metal concentration in the bath.
Pitting in the Deposit Small pits or pores are visible on the plated surface.This can be caused by a high pH leading to increased hydrogen evolution.[1] It can also be due to organic contamination or insufficient wetting agent.1. Check and lower the pH if it is too high.[1] 2. Add a suitable wetting agent to reduce surface tension.[1] 3. Perform a carbon treatment to remove organic impurities if necessary.[5]
High Internal Stress (Cracking/Peeling) The nickel deposit is cracked or peels away from the substrate.A low pH is a common cause of high internal stress.[1][6]1. Measure and, if necessary, raise the pH to the recommended range using nickel carbonate.[1] 2. Review and optimize other plating parameters such as current density and temperature.
Cloudy Plating Bath The solution appears turbid or milky.This is often a sign of nickel hydroxide precipitation due to a high pH.[1]1. Stop plating and allow the solution to settle. 2. Carefully decant or filter the solution to remove the precipitate.[1] 3. Adjust the pH to the correct operating range with dilute sulfuric acid before resuming plating.[1]

Experimental Protocols

Protocol 1: pH Measurement of the Plating Bath
  • Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0) according to the manufacturer's instructions.

  • Sample Collection: Obtain a representative sample of the plating bath. It is recommended to take the sample from an area with good solution movement.

  • Temperature Equilibration: Allow the sample to cool to room temperature, as pH readings are temperature-dependent.

  • Measurement: Immerse the calibrated pH electrode into the sample and record the stable pH reading.

  • Cleaning: Thoroughly rinse the pH electrode with deionized water after each measurement to prevent contamination.

Protocol 2: Adjusting the pH of the Plating Bath

A. To Increase pH:

  • Preparation: Prepare a slurry of nickel carbonate in deionized water. A typical starting point is 1 kg of nickel carbonate per liter of water.[5]

  • Addition: With the plating bath under constant and vigorous agitation, slowly add small amounts of the nickel carbonate slurry.

  • Monitoring: Allow the solution to mix thoroughly for at least 30 minutes after each addition before re-measuring the pH.

  • Repetition: Repeat steps 2 and 3 until the desired pH is reached.

  • Settling and Filtration (if necessary): If the bath becomes cloudy, allow it to settle and then filter to remove any un-dissolved particles.

B. To Decrease pH:

  • Preparation: Prepare a dilute solution of sulfuric acid (e.g., 5-10% by volume in deionized water). Caution: Always add acid to water, never the other way around.

  • Addition: While constantly stirring the plating bath, slowly add small increments of the dilute sulfuric acid solution.

  • Monitoring: After each addition, allow for complete mixing before re-measuring the pH.

  • Repetition: Continue to add the acid solution in small amounts until the target pH is achieved.

Visualizations

Troubleshooting_Workflow start Plating Defect Observed check_ph Measure Bath pH start->check_ph ph_high Is pH Too High? check_ph->ph_high ph_low Is pH Too Low? ph_high->ph_low No add_acid Slowly Add Dilute H₂SO₄ ph_high->add_acid Yes add_nicarb Slowly Add NiCO₃ Slurry ph_low->add_nicarb Yes other_issue Investigate Other Parameters (Temp, Contamination, etc.) ph_low->other_issue No filter_bath Filter Bath if Cloudy add_acid->filter_bath check_boric Check Boric Acid Level add_nicarb->check_boric continue_plating Resume Plating & Monitor check_boric->continue_plating filter_bath->check_boric other_issue->continue_plating

Caption: Troubleshooting workflow for pH-related plating defects.

PH_Control_Logic cluster_high_ph High pH (>4.5) cluster_low_ph Low pH (<3.5) cluster_buffer Buffering high_ph_cause Cause: H₂ Evolution at Cathode high_ph_effect1 Effect: Ni(OH)₂ Precipitation high_ph_cause->high_ph_effect1 high_ph_effect2 Effect: Rough/Brittle Deposits high_ph_effect1->high_ph_effect2 high_ph_action Action: Add Dilute H₂SO₄ high_ph_effect2->high_ph_action low_ph_cause Cause: Anode Inefficiency / Drag-in low_ph_effect1 Effect: High Internal Stress low_ph_cause->low_ph_effect1 low_ph_effect2 Effect: Slow Plating Rate low_ph_effect1->low_ph_effect2 low_ph_action Action: Add NiCO₃ low_ph_effect2->low_ph_action buffer_agent Boric Acid (H₃BO₃) buffer_function Function: Stabilizes pH at Cathode buffer_agent->buffer_function

Caption: Logical relationships in pH control of nickel plating baths.

References

Technical Support Center: Minimizing Internal Stress in Nickel Deposits from Nickel Ammonium Sulfate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing internal stress in nickel deposits from nickel ammonium (B1175870) sulfate (B86663) solutions.

Frequently Asked Questions (FAQs)

Q1: What is internal stress in electrodeposited nickel and why is it important to control?

A1: Internal stress is the inherent force present within an electrodeposited layer of metal that is not subjected to any external force or temperature gradient.[1][2] This stress can be either tensile (tending to contract) or compressive (tending to expand).[2] Controlling internal stress is crucial because high stress levels can lead to detrimental effects such as cracking, peeling, blistering, and poor adhesion of the nickel deposit.[1][2][3] For applications in research and drug development, where precision and coating integrity are paramount, minimizing internal stress ensures the reliability and performance of the coated components.

Q2: What are the primary factors that influence internal stress in nickel deposits from ammonium sulfate solutions?

A2: The primary factors influencing internal stress include:

  • Bath Composition: The concentration of nickel ammonium sulfate, boric acid, and any additives.[1][2]

  • Operating Parameters: Current density, pH of the solution, and bath temperature.[1][2][3]

  • Additives: The type and concentration of organic and inorganic additives.[4][5][6]

  • Impurities: The presence of metallic or organic contaminants in the plating bath.[3][7][8]

Q3: How do additives affect internal stress in nickel plating?

A3: Additives play a significant role in modifying the internal stress of nickel deposits. They are broadly categorized into two classes:

  • Class I Additives (Stress Reducers): These are typically organic compounds containing sulfur, such as saccharin, p-toluenesulfonamide, and naphthalene (B1677914) trisulfonic acid.[4][5][6][9] They generally reduce tensile stress and can even induce compressive stress.[6] The mechanism often involves the incorporation of sulfur into the deposit.[4][6]

  • Class II Additives (Brighteners): These additives, such as 2-butyne-1,4-diol, tend to increase tensile stress.[4][9] Their effect is related to their adsorption and hydrogenation on the cathode surface, which can alter the crystal structure and lead to hydrogen incorporation.[4]

The combined use of Class I and Class II additives requires careful control, as their competitive adsorption influences the final internal stress.[4]

Q4: What is the effect of pH on internal stress in nickel deposits?

A4: The pH of the this compound bath has a significant impact on internal stress. Operating the bath at a pH above 5.0 can lead to a rapid increase in stress.[1] This is attributed to the codeposition of basic nickel salts, such as nickel hydroxide, which can increase the hardness and brittleness of the deposit.[1][3][10] To obtain a softer nickel layer with lower internal stress, it is generally recommended to operate within a lower pH range.[3] For some nickel sulfamate (B1201201) solutions, a pH range of 3.8 to 4.8 is suggested for lowest stress.[1]

Q5: How does current density influence internal stress?

A5: The effect of current density on internal stress can be complex and depends on other operating conditions. Generally, increasing the current density can lead to an increase in internal stress.[11][12][13] At high current densities and low temperatures, the internal stress of the nickel-plated layer will increase.[3] However, some studies suggest that the relationship is not always linear and can be influenced by the presence of additives and other bath components.[2]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
High Tensile Stress (Cracking, Peeling) 1. Incorrect Additive Concentration: Insufficient Class I stress reducer (e.g., saccharin) or excessive Class II brightener.[4][9] 2. High pH: pH of the plating solution is above 5.0.[1][3] 3. High Current Density: Operating at a current density that is too high for the given bath composition and temperature.[3][12] 4. Organic Impurities: Accumulation of breakdown products from additives or other organic contaminants.[3][7] 5. Metallic Impurities: Presence of contaminants like zinc or nitrates.[7]1. Analyze and adjust the concentration of additives. Increase the concentration of the Class I stress reducer. 2. Lower the pH of the bath using sulfamic acid or sulfuric acid to the recommended range (typically below 5.0).[1][7] 3. Decrease the current density.[3] 4. Perform a carbon treatment to remove organic impurities.[7][14] 5. Use dummy plating at low current densities to remove metallic impurities.[1]
High Compressive Stress 1. Excessive Class I Additive: Over-addition of stress-reducing agents like saccharin.[4] 2. Use of Certain Anodes: Using anodes other than sulfur-depolarized (SD) anodes can cause compressive stress.[15]1. Reduce the concentration of the Class I stress reducer. 2. Ensure the use of sulfur-depolarized (SD) nickel anodes.[15]
Deposit Brittleness 1. High Internal Stress (Tensile or Compressive): [1] 2. Codeposition of Impurities: Incorporation of hydrogen or metallic/organic contaminants.[8] 3. Incorrect pH: High pH can lead to the inclusion of nickel hydroxide.[10]1. Follow the recommendations for reducing high tensile or compressive stress. 2. Purify the plating bath through carbon treatment and dummy plating.[7][14] 3. Adjust the pH to the optimal range.[10]
Poor Adhesion 1. High Internal Stress: The forces within the deposit exceed the adhesive strength to the substrate.[1][2] 2. Improper Substrate Cleaning: The surface of the material to be plated is not properly cleaned and activated.[8]1. Implement measures to reduce internal stress. 2. Review and optimize the pre-plating cleaning and activation steps.

Quantitative Data Summary

Table 1: Effect of Operating Parameters on Internal Stress in Nickel Deposits

Parameter Change Effect on Internal Stress Reference
pH Increasing above 5.0Rapid Increase (Tensile)[1]
DecreasingGenerally Decreases (Tensile)[3]
Current Density IncreasingGenerally Increases (Tensile)[11][12][13]
Temperature IncreasingGenerally Decreases (Tensile)[11][16]
DecreasingIncreases (Tensile)[11][17]
Chloride Content IncreasingIncreases (Tensile)[11]

Table 2: Influence of Additives on Internal Stress

Additive Type Example Effect on Internal Stress Reference
Class I (Stress Reducer) Saccharin, p-toluenesulfonamideReduces Tensile Stress, Can Induce Compressive Stress[4][5][6][9]
Class II (Brightener) 2-butyne-1,4-diolIncreases Tensile Stress[4][9]
Wetting Agent -Slight Stress Reduction[11]

Experimental Protocols

Methodology for Internal Stress Measurement using the Bent Strip Method

This method is a common and relatively simple technique for determining the internal stress of electrodeposits.[18][19]

1. Materials and Equipment:

  • Flexible metallic strips (e.g., steel shim stock, approximately 15.3 cm x 1.5 cm x 0.0254 cm).[18]

  • Plating block to expose a defined area of the strip to the plating solution (e.g., a 10 cm x 1.3 cm window).[18]

  • Micrometer or other device for measuring the curvature of the strip.

  • Electroplating setup (beaker, this compound solution, nickel anode, rectifier).

2. Procedure:

  • Pre-Measurement: Measure the initial, natural bend of the metallic strip before plating.[18]

  • Plating:

    • Secure the strip in the plating block, ensuring only one side is exposed.

    • Immerse the strip in the this compound plating bath.

    • Plate the strip at the desired current density and for a sufficient time to achieve a significant deposit thickness (e.g., ~25 µm).[18][19]

  • Post-Measurement:

    • Remove the plated strip from the bath, rinse, and dry it.

    • Measure the final curvature of the strip.

  • Calculation: The internal stress is calculated based on the change in the strip's curvature, the thickness of the strip and the deposit, and the elastic properties of the strip material. Tensile stress will cause the strip to bend towards the plated side, while compressive stress will cause it to bend away from the plated side.[18]

Visualizations

Logical Relationship of Factors Affecting Internal Stress

Bath_Composition Bath Composition (this compound, Boric Acid) Internal_Stress Internal Stress (Tensile or Compressive) Bath_Composition->Internal_Stress Operating_Parameters Operating Parameters (Current Density, pH, Temperature) Operating_Parameters->Internal_Stress Additives Additives (Class I & II) Additives->Internal_Stress Impurities Impurities (Organic, Metallic) Impurities->Internal_Stress

Caption: Key factors influencing the internal stress of nickel deposits.

Experimental Workflow for Internal Stress Measurement

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Measure_Initial_Bend Measure Initial Strip Bend Plate_Strip Electroplate Strip (One Side) Measure_Initial_Bend->Plate_Strip Prepare_Bath Prepare Plating Bath Prepare_Bath->Plate_Strip Measure_Final_Bend Measure Final Strip Bend Plate_Strip->Measure_Final_Bend Calculate_Stress Calculate Internal Stress Measure_Final_Bend->Calculate_Stress

Caption: Workflow for measuring internal stress using the bent strip method.

References

Overcoming solution decomposition in electroless nickel plating with nickel ammonium sulfate.

Author: BenchChem Technical Support Team. Date: December 2025

A technical support center is a valuable resource for researchers, scientists, and professionals in drug development who utilize electroless nickel (EN) plating. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to solution decomposition, with a particular focus on baths containing nickel ammonium (B1175870) sulfate (B86663).

Frequently Asked Questions (FAQs)

Q1: What is spontaneous solution decomposition in electroless nickel (EN) plating?

A1: Spontaneous decomposition is a phenomenon where the plating bath experiences a runaway reaction, causing nickel to precipitate as a fine black powder throughout the solution instead of depositing selectively onto the substrate.[1][2] This uncontrolled reaction renders the bath unusable and can affect the quality of the plated parts.[2] Stabilizers are added in trace amounts to the bath to control the plating rate and prevent this uncontrolled plate-out.[3][4]

Q2: What are the primary causes of EN bath decomposition?

A2: The primary causes of EN bath decomposition are typically related to imbalances in the bath's operating parameters. These include:

  • High Temperature: Excessively high temperatures or localized overheating can trigger a runaway reaction.[2][5]

  • High pH: An elevated pH level can significantly compromise bath stability, leading to abnormally high plating rates and potential decomposition.[2][3][5]

  • Contamination: Introduction of foreign particles or ions, such as palladium from the activation step, or metallic contaminants like lead, copper, and cadmium, can act as nuclei for spontaneous decomposition.[6][7]

  • Improper Chemical Balance: An excessive concentration of the reducing agent (e.g., sodium hypophosphite) or an insufficient concentration of stabilizers can destabilize the bath.[2][8]

  • Byproduct Accumulation: A high concentration of reaction byproducts, particularly orthophosphite, can lead to the precipitation of nickel phosphite, which may destabilize the solution.[9][10]

Q3: What is the role of nickel ammonium sulfate in an EN bath?

A3: this compound can be used as the source of nickel ions in the plating bath. Research indicates that the plating rates of baths formulated with this compound are comparable to those using nickel sulfate or nickel chloride.[11][12] The primary advantage of including ammonium salts is the introduction of ammonium ions.

Q4: How do ammonium ions affect bath stability and performance?

A4: Ammonium ions play a crucial role in buffering the solution to maintain the desired pH range.[13] They can also expand the useful range of nickel ion concentration and permit the use of higher plating temperatures without causing precipitation of nickel hydroxide.[13] However, the concentration of ammonium sulfate is critical; while an optimal concentration can refine the deposit's microstructure and improve corrosion resistance, a low concentration can decrease bath stability.[14]

Troubleshooting Guide

Q1: My EN bath is plating out spontaneously (decomposing). What should I check first?

A1: A spontaneous decomposition event requires a systematic approach to identify the root cause. The following flowchart provides a logical troubleshooting sequence.

G start Bath is Decomposing temp Check Bath Temperature (Bulk & Localized) start->temp temp_high Temperature Too High? temp->temp_high ph Check pH Level ph_high pH Too High? ph->ph_high contam Check for Contamination contam_source Source of Contamination? contam->contam_source chem Check Chemical Concentrations chem_imbalance Imbalance Found? chem->chem_imbalance temp_high->ph No sol_temp Cool Bath Add Deionized Water Verify Heaters & Controllers temp_high->sol_temp Yes ph_high->contam No sol_ph Adjust pH Down Using appropriate acid ph_high->sol_ph Yes contam_source->chem No sol_contam Filter Bath (Particulates) Dummy Plate (Metallics) Carbon Treat (Organics) contam_source->sol_contam Yes sol_chem Dilute Bath (if reducer is high) Replenish Stabilizer Adjust Components chem_imbalance->sol_chem Yes end_node Monitor Bath Closely If unresolved, replace bath chem_imbalance->end_node No sol_temp->end_node sol_ph->end_node sol_contam->end_node sol_chem->end_node G cluster_0 plating 1. Plating Operation (Component Depletion & Byproduct Generation) analysis 2. Bath Analysis (Ni2+, Hypophosphite, pH, Stabilizer, Orthophosphite) plating->analysis replenish 3. Chemical Replenishment (Addition of Ni2+, Reducer, & pH Adjuster) analysis->replenish filtration 4. Continuous Filtration (Removal of Particulates) replenish->filtration filtration->plating

References

Improving the throwing power of a nickel ammonium sulfate electroplating solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the throwing power of nickel ammonium (B1175870) sulfate (B86663) electroplating solutions.

Troubleshooting Guide & FAQs

Q1: What is "throwing power" in electroplating and why is it important?

A1: Throwing power refers to the ability of an electroplating bath to produce a metal deposit of uniform thickness on a cathode of irregular shape.[1][2] It is a critical factor when plating complex parts with recesses, holes, or cavities, as it ensures that these areas receive an adequate coating thickness compared to more exposed, high-current-density areas.[3] Good throwing power is essential for applications requiring consistent corrosion resistance, wear resistance, and overall part quality.

Q2: I'm experiencing poor throwing power in my nickel sulfamate (B1201201) bath. What are the common causes?

A2: Poor throwing power in a nickel sulfamate bath can stem from several issues with the solution's chemistry and operating parameters. The most common causes include:

  • Incorrect pH: A pH value that is too low is a frequent cause of poor throwing power.[4][5]

  • Low Bath Temperature: Operating the bath at a temperature below the optimal range can negatively impact deposit uniformity.[4]

  • Improper Bath Composition: Insufficient concentrations of key components, such as nickel metal or boric acid, can lead to diminished throwing power.[4]

  • Metallic Contamination: The presence of impurities like copper, zinc, or iron can interfere with the plating process and degrade performance.[4]

  • Poor Electrical Contact: Inconsistent or weak electrical connections to the workpiece can disrupt uniform current distribution.[4]

Q3: How can I systematically troubleshoot and improve poor throwing power?

A3: To address poor throwing power, follow these troubleshooting steps:

  • Verify and Adjust pH: The pH of the bath is the first parameter to check. For sulfamate nickel baths, the ideal pH range is typically 3.5 to 4.5.[5][6] If the pH is too low, it can be raised by adding nickel carbonate (NiCO₃).[4][5]

  • Optimize Bath Temperature: Ensure the solution is within its optimal temperature range, which for sulfamate nickel is generally 45°C to 60°C (113°F to 140°F).[6][7] If the temperature is too low, increase it accordingly.[4] Be cautious not to exceed 70°C (158°F), as this can cause the sulfamate to hydrolyze, producing ammonium ions that increase deposit stress.[1]

  • Analyze and Correct Bath Composition:

    • Boric Acid: An inadequate concentration of boric acid can contribute to poor throwing power.[4] Boric acid acts as a buffer to stabilize the pH at the cathode surface.[8]

    • Nickel Concentration: A high nickel metal content can help improve throwing power, particularly at very low current densities.[4]

  • Check for Contamination: Metallic impurities such as copper can cause dark deposits in low-current-density areas.[4] These impurities can be removed by "dummying" the bath—plating at a low current density (e.g., 0.5 A/dm²) onto a corrugated steel cathode to plate out the contaminants.[4][9]

  • Inspect Equipment: Ensure all electrical connections are clean and secure to provide consistent current flow.[4]

Q4: How does current density affect throwing power?

A4: The effect of current density is complex. A very high current density can lead to non-uniform coatings and may deplete the metal ions at the cathode surface faster than they can be replenished, a phenomenon known as "burning".[10][11] Conversely, lowering the current density can help distribute the electrical current more evenly, resulting in a more uniform metal layer.[2] The optimal approach is to find a balanced current density that avoids defects while achieving the desired plating rate and quality.[11][12]

Q5: What is the role of additives in improving throwing power?

A5: Additives, often categorized as carriers or brighteners, play a significant role in modifying the deposit's characteristics.[8]

  • Carriers (Primary Brighteners): Compounds like sodium saccharin (B28170) help to relieve stress in the deposit and refine the grain structure.[13][14]

  • Levelers (Secondary Brighteners): These additives can help extend the "bright throw" of the deposit, improving the brightness and uniformity of the coating across different current density ranges.[13]

  • Wetting Agents: These are surfactants added to lower the surface tension of the solution, which helps prevent hydrogen bubbles from clinging to the part and causing pitting.[1][8]

  • Inorganic Salts: Studies have shown that adding certain salts, such as sodium chloride, sodium borate, or sodium hypophosphite, can improve throwing power.[15] Replacing a portion of the nickel salt with an equivalent molar amount of NaCl, KCl, or MgCl₂ has also been found to greatly increase throwing power.[16]

Data Presentation: Operating Parameters

The following table summarizes the typical operating parameters for a nickel sulfamate electroplating bath and their impact on throwing power.

ParameterOptimal RangeEffect on Throwing PowerTroubleshooting Action
pH 3.5 – 4.5[5][6]Low pH (<3.5) reduces throwing power.[4][5]Raise pH with Nickel Carbonate (NiCO₃).[4][5]
Temperature 45 – 60°C (113 – 140°F)[6][7]Low temperature can decrease throwing power.[4] High temperatures (>70°C) cause bath decomposition.[1]Increase temperature to the optimal range.[4]
Cathode Current Density 2 – 25 A/dm²[17]High current density can lead to non-uniform deposits ("burning").[10][11]Optimize current density to balance plating speed and uniformity.[11]
Nickel Sulfamate 315 – 450 g/L[18]High metal content can improve throwing power at low current densities.[4]Analyze bath and add nickel sulfamate concentrate as needed.[4]
Boric Acid 30 – 45 g/L[19]Low concentration can cause poor throwing power.[4]Analyze and add boric acid to the recommended level.[4]

Experimental Protocols

Measuring Throwing Power with a Haring-Blum Cell

A standard method for quantifying the throwing power of an electroplating solution is through the use of a Haring-Blum Cell.[3][20]

Objective: To determine the Throwing Power Index of a nickel ammonium sulfate solution.

Materials:

  • Rectangular plating cell (Haring-Blum Cell)

  • One perforated anode

  • Two identical cathodes (e.g., polished brass or steel panels)

  • This compound electroplating solution

  • DC power supply

  • Beaker, heating plate, and thermometer for temperature control

  • pH meter

Methodology:

  • Cell Setup: Place the perforated anode in the center of the Haring-Blum cell. Place the two cathodes at opposite ends of the cell, ensuring they are parallel to the anode. The key feature of the cell is that the cathodes are at different distances from the anode. A common distance ratio (far cathode to near cathode) is 2:1 or 5:1.[20]

  • Solution Preparation: Fill the cell with the this compound solution to be tested. Heat the solution to the desired operating temperature and verify the pH, adjusting as necessary.

  • Electroplating: Connect the anode and the two cathodes (connected together electrically) to the DC power supply. Apply a specific current for a set duration to achieve a measurable deposit thickness.

  • Measurement: After plating, remove, rinse, and dry the two cathodes. Determine the weight of the nickel deposited on each cathode (M_near and M_far) by weighing them before and after plating. Alternatively, measure the thickness of the deposit at the center of each panel.

  • Calculation: The throwing power can be calculated using various formulas. A common one is the Field formula:[3]

    Throwing Power (%) = [(L - M) / (L + M - 2)] x 100

    Where:

    • L is the linear ratio of the distances from the anode to the far and near cathodes (e.g., 5:1, so L=5).

    • M is the ratio of the weight of metal deposited on the near cathode to that on the far cathode (M = M_near / M_far).

A higher positive percentage indicates better throwing power.

Mandatory Visualization

G cluster_params Key Parameters & Actions TP Improving Throwing Power pH pH (3.5 - 4.5) TP->pH Temp Temperature (45 - 60°C) TP->Temp CD Current Density (Optimized) TP->CD Comp Bath Composition TP->Comp Agit Agitation (Moderate) TP->Agit Cont Contamination TP->Cont Inc_pH Increase pH pH->Inc_pH If Low Inc_Temp Increase Temperature Temp->Inc_Temp If Low Opt_CD Optimize C.D. CD->Opt_CD Balance Rate & Uniformity Add_BA Add Boric Acid Comp->Add_BA Add_Ni Add Nickel Salts Comp->Add_Ni Add_Add Control Additives Comp->Add_Add Dummy Dummy Plate Cont->Dummy If Metallic Impurities Exist Improved_TP Improved Throwing Power Inc_pH->Improved_TP Inc_Temp->Improved_TP Opt_CD->Improved_TP Add_BA->Improved_TP Add_Ni->Improved_TP Add_Add->Improved_TP Dummy->Improved_TP Removes cause of poor TP Clean Clean Contacts Clean->Improved_TP Reduced_TP Reduced Throwing Power

Caption: Logical workflow for troubleshooting and improving nickel electroplating throwing power.

References

Strategies for Enhancing the Long-Term Stability of Nickel Ammonium Sulfate Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on maintaining the stability of nickel ammonium (B1175870) sulfate (B86663) solutions for long-term storage. Addressing common issues encountered during experimental work, this guide offers troubleshooting advice and frequently asked questions in a user-friendly format. Detailed experimental protocols, quantitative data summaries, and visual diagrams are included to support your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing nickel ammonium sulfate solutions to prevent precipitation?

A1: To ensure the long-term stability of this compound solutions, it is crucial to maintain a slightly acidic pH. The recommended pH range for storage is between 3.0 and 5.0 . In this range, the hydrolysis of nickel(II) ions, which leads to the formation of insoluble nickel hydroxide (B78521) (Ni(OH)₂), is significantly minimized. Solutions with a pH above 6.5 are more prone to precipitation of nickel hydroxide.[1][2]

Q2: Can I use a buffer to maintain the optimal pH?

A2: Yes, using a buffer system is a highly effective strategy for maintaining the desired pH and enhancing solution stability. Citrate (B86180) and phosphate (B84403) buffers are suitable choices. Citrate buffers are particularly effective as citrate ions can chelate nickel(II) ions, further preventing the precipitation of nickel hydroxide.[3][4]

Q3: What are the best storage conditions for this compound solutions?

A3: For optimal long-term storage, solutions should be stored in tightly sealed, clean, and chemically resistant containers, such as borosilicate glass or high-density polyethylene (B3416737) (HDPE) bottles.[5] Store the containers in a cool, dark place to minimize the effects of temperature fluctuations and light, which can accelerate degradation processes.

Q4: My this compound solution has formed a precipitate. What is it and how can I redissolve it?

A4: The precipitate is most likely nickel hydroxide (Ni(OH)₂), which forms when the pH of the solution increases. To redissolve the precipitate, you can add a small amount of dilute sulfuric acid dropwise while stirring until the precipitate dissolves. It is crucial to monitor the pH to ensure it returns to the optimal range of 3.0 to 5.0.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Cloudiness or precipitate formation The pH of the solution has increased, leading to the formation of nickel hydroxide.1. Check the pH of the solution. 2. If the pH is above 5.0, add dilute sulfuric acid dropwise while stirring until the precipitate dissolves and the pH is within the 3.0-5.0 range. 3. For future prevention, consider adding a suitable buffer.
Crystal formation at the bottom of the container The solution has become supersaturated due to temperature fluctuations or solvent evaporation.1. Gently warm the solution while stirring to redissolve the crystals. Do not boil. 2. If necessary, add a small amount of deionized water to restore the original concentration. 3. Ensure the storage container is tightly sealed to prevent evaporation.
Color change of the solution (from green to yellowish) This may indicate a change in the coordination sphere of the nickel(II) ion, potentially due to a significant change in pH or the introduction of contaminants.1. Verify the pH and adjust if necessary. 2. Check for potential sources of contamination. 3. If the solution is critical for an experiment, it is advisable to prepare a fresh batch.

Experimental Protocols

Protocol for Preparation of a Stabilized this compound Solution (0.1 M)

Materials:

  • Nickel(II) ammonium sulfate hexahydrate ((NH₄)₂Ni(SO₄)₂·6H₂O)

  • Deionized water

  • Citric acid

  • Sodium citrate

  • Sulfuric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • pH meter

  • Volumetric flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a 0.5 M Citrate Buffer (pH 4.0):

    • Dissolve 105 g of citric acid monohydrate in 800 mL of deionized water.

    • Adjust the pH to 4.0 by slowly adding a concentrated sodium hydroxide solution while monitoring with a pH meter.

    • Transfer the solution to a 1 L volumetric flask and bring it to volume with deionized water.

  • Prepare the 0.1 M this compound Solution:

    • Weigh 39.49 g of nickel(II) ammonium sulfate hexahydrate.

    • Dissolve the salt in approximately 800 mL of deionized water in a 1 L beaker.

    • Add 20 mL of the 0.5 M citrate buffer to the solution.

    • Adjust the final pH to 4.0 using 0.1 M sulfuric acid or 0.1 M sodium hydroxide as needed.

    • Transfer the solution to a 1 L volumetric flask and bring it to volume with deionized water.

    • Filter the solution through a 0.45 µm filter to remove any particulate matter.

    • Store in a tightly sealed, clean container in a cool, dark place.

Protocol for Accelerated Stability Testing

This protocol is designed to assess the stability of the this compound solution under stressed conditions to predict its long-term shelf life.[6][7][8]

Equipment:

  • Temperature and humidity-controlled stability chambers

  • pH meter

  • UV-Vis Spectrophotometer or equipment for EDTA titration

Procedure:

  • Prepare the this compound solution as described above.

  • Dispense the solution into several sealed containers.

  • Place the containers in stability chambers under the following conditions:

    • Condition 1 (Control): 25°C / 60% RH

    • Condition 2 (Accelerated): 40°C / 75% RH

    • Condition 3 (Stress): 50°C / 75% RH

  • At specified time points (e.g., 0, 1, 3, and 6 months), remove a sample from each condition and analyze for:

    • Appearance: Visual inspection for color change, cloudiness, or precipitation.

    • pH: Measure the pH of the solution.

    • Nickel Concentration: Determine the concentration of nickel(II) ions using either UV-Vis spectrophotometry or EDTA titration.[9][10][11][12][13][14][15][16]

Data Analysis:

  • Plot the change in pH and nickel concentration over time for each condition.

  • Use the data from the accelerated conditions to model the degradation kinetics and estimate the shelf life at the recommended storage conditions (25°C).

Quantitative Data Summary

Table 1: Effect of pH on Nickel(II) Ion Species in Aqueous Solution

pH RangePredominant Nickel SpeciesStability
< 3.0[Ni(H₂O)₆]²⁺Stable
3.0 - 6.5[Ni(H₂O)₆]²⁺Optimal Stability
6.5 - 8.0Formation of Ni(OH)₂ beginsProne to precipitation
> 8.0Ni(OH)₂ and Ni-ammine complexesSignificant precipitation

Visual Diagrams

SolutionStabilityWorkflow Troubleshooting Workflow for Solution Instability start Solution Appears Unstable (Cloudy/Precipitate) check_ph Measure pH of the Solution start->check_ph ph_high Is pH > 5.0? check_ph->ph_high add_acid Add Dilute H₂SO₄ Dropwise while Stirring ph_high->add_acid Yes ph_ok pH is within Optimal Range (3.0-5.0) ph_high->ph_ok No check_dissolution Precipitate Dissolves? add_acid->check_dissolution monitor_ph Monitor pH to Ensure it is 3.0-5.0 check_dissolution->monitor_ph Yes prepare_fresh Consider Preparing a Fresh, Buffered Solution check_dissolution->prepare_fresh No stable Solution is Stable monitor_ph->stable check_temp Check for Temperature Fluctuations or Evaporation ph_ok->check_temp warm_solution Gently Warm Solution and Add Deionized Water if Needed check_temp->warm_solution warm_solution->stable StabilityFactors Key Factors Influencing Solution Stability stability Long-Term Solution Stability ph Optimal pH (3.0 - 5.0) stability->ph storage Proper Storage Conditions (Cool, Dark, Sealed) stability->storage buffering Use of Buffering Agents (e.g., Citrate) stability->buffering purity High Purity of Reagents and Water stability->purity

References

Technical Support Center: Nickel Ammonium Sulfate Plating Bath Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nickel ammonium (B1175870) sulfate (B86663) plating baths. The focus is on the identification and removal of common metallic impurities that can compromise plating quality and experimental outcomes.

Troubleshooting Guide: Metallic Impurity Removal

Metallic contamination in a nickel ammonium sulfate plating bath can lead to a variety of plating defects, including discoloration, poor adhesion, brittleness, and pitting.[1] The following guide provides a systematic approach to identifying and resolving these issues.

Visual Identification of Plating Defects and Potential Causes
Plating DefectPotential Metallic Impurity
Dark or discolored deposits in low-current-density areasCopper (Cu), Zinc (Zn), Lead (Pb), Tin (Sn)[1]
Shiny black streaks in high-current-density areasZinc (Zn)[1]
Brittle depositsLead (Pb)
Poor adhesionCopper (Cu) at concentrations around 5 ppm[1]
PittingIron (Fe)
Rough depositsIron (Fe), Aluminum (Al)
"Star dusting" or fine roughnessAluminum (Al)
Skip plating in low-current-density areasHexavalent Chromium (Cr)
Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and treating metallic contamination in your this compound plating bath.

TroubleshootingWorkflow Start Plating Defect Observed IdentifyDefect Identify Defect Type (e.g., dark deposit, brittleness) Start->IdentifyDefect IdentifyImpurity Hypothesize Impurity (e.g., Cu, Zn, Fe) IdentifyDefect->IdentifyImpurity SelectMethod Select Purification Method IdentifyImpurity->SelectMethod DummyPlating Low-Current Density Dummy Plating SelectMethod->DummyPlating  Cu, Zn, Pb, Sn Contamination   HighpH High pH Precipitation SelectMethod->HighpH  Fe, Al, Cr Contamination   Carbon Activated Carbon Treatment SelectMethod->Carbon  Organic Contamination &  Some Metallic Impurities PerformTreatment Perform Selected Purification Protocol DummyPlating->PerformTreatment HighpH->PerformTreatment Carbon->PerformTreatment AnalyzeBath Analyze Bath for Impurity Levels PerformTreatment->AnalyzeBath CheckResults Are Impurity Levels Below Tolerable Limits? AnalyzeBath->CheckResults ResumePlating Resume Plating Operations CheckResults->ResumePlating Yes Reevaluate Re-evaluate and/or Combine Treatments CheckResults->Reevaluate No Reevaluate->SelectMethod

Caption: Troubleshooting workflow for metallic impurity removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common metallic impurities in a this compound plating bath and what are their sources?

A1: The most common metallic impurities are copper (Cu), zinc (Zn), iron (Fe), lead (Pb), and chromium (Cr). Potential sources include:

  • Drag-in: From previous processing steps, especially if parts are not adequately rinsed.

  • Anode dissolution: Impurities present in the nickel anodes can leach into the bath.

  • Base metal attack: The plating solution can chemically attack the substrate being plated, particularly in unplated areas or if the bath chemistry is aggressive.

  • Equipment corrosion: Corrosion of tanks, heaters, and other equipment can introduce metallic contaminants.

  • Dropped parts: Parts that fall into the tank and dissolve over time are a significant source of contamination.

Q2: What are the tolerable limits for common metallic impurities?

A2: While the exact tolerable limits can vary depending on the specific application and desired deposit properties, the following table provides general guidelines.

ImpurityTolerable Limit (ppm)
Copper (Cu)< 50
Zinc (Zn)< 50
Iron (Fe)< 150
Lead (Pb)< 10
Aluminum (Al)< 60
Hexavalent Chromium (Cr)< 10
Tin (Sn)< 10

Q3: How can I remove copper and zinc impurities from my plating bath?

A3: The most effective method for removing copper and zinc is low-current density (LCD) dummy plating, also known as electrolytic purification. This process preferentially plates out the more noble metallic impurities onto a "dummy" cathode at a low current density.

Q4: What is the procedure for removing iron impurities?

A4: Iron is typically removed by high pH precipitation. This involves raising the pH of the bath, which causes the iron to precipitate as iron hydroxide (B78521), which can then be filtered out.

Q5: Can activated carbon be used to remove metallic impurities?

A5: While activated carbon is primarily used for removing organic contaminants, it can also adsorb some metallic impurities. However, it is generally less effective for metallics than dummy plating or high pH precipitation. Low-quality activated carbon can sometimes introduce impurities like zinc, so it is crucial to use high-purity grades.

Experimental Protocols

Protocol 1: Low-Current Density (LCD) Dummy Plating for Copper and Zinc Removal

This protocol is effective for the removal of copper, zinc, lead, and tin impurities.

Materials:

  • Corrugated steel or nickel cathode ("dummy" plate)

  • DC power supply (rectifier)

  • Agitation system (e.g., air sparger or mechanical stirrer)

  • pH meter and adjustment chemicals (e.g., sulfamic acid)

Procedure:

  • Preparation:

    • If possible, transfer the plating solution to a separate treatment tank.

    • Adjust the pH of the bath to a range of 3.0-3.5 to favor the removal of metallic impurities.

  • Dummy Cathode Setup:

    • Use a corrugated cathode to provide a wide range of current densities. The surface area of the dummy cathode should be as large as practical.

  • Electrolysis:

    • For copper removal, apply a current density of approximately 0.2 A/dm² (2 A/ft²).

    • For zinc removal, use a current density of 0.2-0.4 A/dm² (2-4 A/ft²).

    • Provide continuous, vigorous agitation to the solution.

  • Monitoring and Completion:

    • Periodically inspect the dummy cathode. A dark, black deposit indicates that impurities are being plated out.

    • Continue the process until the deposit on the low-current-density areas of the dummy becomes light and uniform, indicating that the majority of the impurities have been removed. The duration can range from a few hours to overnight depending on the level of contamination.

  • Post-Treatment:

    • Readjust the pH of the bath to its normal operating range.

    • Perform a Hull cell test to verify the removal of impurities and the quality of the deposit before resuming plating operations.

Protocol 2: High pH Precipitation for Iron Removal

This protocol is effective for the removal of iron, aluminum, and chromium impurities.

Materials:

  • Treatment tank

  • Heating and agitation equipment

  • Nickel carbonate (NiCO₃) slurry or a dilute solution of sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂, 30-35%)

  • Filtration system (e.g., filter press with appropriate filter media)

  • pH meter

Procedure:

  • Preparation:

    • Transfer the plating solution to a clean treatment tank.

    • Heat the solution to approximately 60-70°C (140-160°F).

  • Oxidation:

    • Slowly add 1-2 mL of hydrogen peroxide per liter of plating solution while stirring. This will oxidize any ferrous iron (Fe²⁺) to ferric iron (Fe³⁺), which precipitates at a lower pH.

  • pH Adjustment:

    • Slowly add a slurry of nickel carbonate or a dilute solution of sodium hydroxide to raise the pH to 5.0-5.5. Maintain agitation to ensure uniform mixing.

  • Precipitation and Settling:

    • Continue to agitate the solution at temperature for 1-2 hours to allow for complete precipitation of iron hydroxide.

    • Turn off the agitator and allow the precipitate to settle for several hours or overnight.

  • Filtration:

    • Filter the solution back into the plating tank, ensuring that all the precipitated solids are removed.

  • Final Adjustments:

    • Allow the solution to cool to its operating temperature.

    • Adjust the pH back to the normal operating range using sulfamic acid.

    • Analyze the bath for iron concentration and perform a Hull cell test before reuse.

Protocol 3: Activated Carbon Treatment

This protocol is primarily for the removal of organic impurities but can also remove some metallic contaminants.

Materials:

  • Treatment tank

  • Heating and agitation equipment

  • Powdered activated carbon (high-purity grade)

  • Filter aid (e.g., diatomaceous earth)

  • Filtration system

Procedure:

  • Preparation:

    • Transfer the plating solution to a treatment tank.

    • Heat the solution to 60-70°C (140-160°F).

  • Carbon Addition:

    • Add 2-5 grams of powdered activated carbon per liter of plating solution. The exact amount will depend on the level of contamination.

  • Adsorption:

    • Agitate the solution continuously for 2-4 hours to ensure thorough contact between the carbon and the solution.

  • Settling:

    • Add a filter aid (approximately half the weight of the activated carbon) and agitate for another 15-30 minutes.

    • Turn off the agitation and allow the carbon and filter aid to settle for 4-8 hours.

  • Filtration:

    • Carefully filter the solution back into the plating tank, ensuring no carbon particles are transferred.

  • Post-Treatment:

    • Adjust the bath chemistry and pH as necessary.

    • A Hull cell test is recommended to confirm the removal of contaminants.

Quantitative Data on Purification Methods

The following table summarizes the effectiveness of different purification methods for various metallic impurities. The efficiency can be influenced by factors such as initial impurity concentration, bath chemistry, and operating parameters.

ImpurityPurification MethodTypical Removal EfficiencyTarget Concentration
Copper (Cu) Low-Current Density Dummy PlatingHigh< 10 ppm
Zinc (Zn) Low-Current Density Dummy PlatingHigh< 10 ppm
Iron (Fe) High pH Precipitation> 95%< 20 ppm
Lead (Pb) Low-Current Density Dummy PlatingModerate to High< 5 ppm
Aluminum (Al) High pH PrecipitationHigh< 10 ppm
Chromium (Cr) High pH Precipitation (with reducing agent)High< 2 ppm

Note: The removal efficiencies are estimates based on typical industry practices and may vary.

Logical Relationships in Purification

The selection of a purification method is directly related to the type of metallic impurity present. In cases of multiple contaminants, a combination of treatments may be necessary.

PurificationLogic Impurity Metallic Impurity Identified IsElectrolytic Is the impurity more noble than Nickel? (e.g., Cu, Zn, Pb) Impurity->IsElectrolytic IsPrecipitatable Does the impurity form a hydroxide at a pH where Nickel does not precipitate? (e.g., Fe, Al, Cr) IsElectrolytic->IsPrecipitatable No DummyPlate Low-Current Density Dummy Plating IsElectrolytic->DummyPlate Yes HighpH High pH Precipitation IsPrecipitatable->HighpH Yes Carbon Activated Carbon Treatment (for co-removal with organics) IsPrecipitatable->Carbon No/Organic Co-contaminant Combined Combined Treatment (e.g., High pH followed by Dummy Plating) DummyPlate->Combined HighpH->Combined

Caption: Logical selection of purification method based on impurity type.

References

Validation & Comparative

A Comparative Guide: Nickel Sulfamate vs. Nickel Ammonium Sulfate for Electroforming Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of microfabrication and precision engineering, electroforming stands out as a critical technology for producing high-fidelity metallic micro-components. The choice of electrolyte is paramount to the success of this process, directly influencing the mechanical properties and dimensional accuracy of the final product. This guide provides an in-depth, objective comparison of two common nickel salts used in electroforming baths: nickel sulfamate (B1201201) and nickel ammonium (B1175870) sulfate (B86663). The information presented herein is supported by a compilation of experimental data from various sources to aid researchers and professionals in selecting the optimal chemistry for their specific applications.

Executive Summary

Nickel sulfamate is overwhelmingly favored for electroforming applications where low internal stress, high ductility, and dimensional stability are critical.[1][2][3] Deposits from sulfamate baths are known for their purity and fine-grained structure.[3][4] In contrast, nickel ammonium sulfate is more traditionally associated with general nickel plating, producing harder and more brittle deposits with higher internal stress.[5][6] While historical formulations included ammonium salts for room temperature operations, they were generally limited to lower current densities.[3] The presence of ammonium ions, either as the primary salt or as a breakdown product of sulfamate, is consistently shown to increase the hardness and internal stress of the nickel deposit.[5]

Quantitative Performance Comparison

The following tables summarize the key performance indicators for electroforming baths based on nickel sulfamate and this compound. The data has been compiled from multiple sources to provide a representative comparison.

Table 1: Typical Bath Compositions and Operating Parameters

ParameterNickel Sulfamate BathThis compound Bath
Primary Nickel Salt Nickel Sulfamate (Ni(SO₃NH₂)₂)This compound ((NH₄)₂Ni(SO₄)₂·6H₂O)
Nickel Content (g/L) 70 - 105[7]Varies, often lower than sulfamate baths
Boric Acid (g/L) 30 - 45[1]30 - 45 (Typical for nickel baths)
pH 3.5 - 4.5[2]5.0 - 6.0 (Higher pH operation)
Temperature (°C) 40 - 60[1]Room Temperature to 40
Current Density (A/dm²) 2 - 25[1]< 1.6 (Historically)[3]

Table 2: Comparison of Deposit Properties

PropertyNickel Sulfamate DepositThis compound Deposit
Internal Stress (MPa) 0 - 55 (Tensile)[1]Significantly Higher (Tensile)
Hardness (Vickers, HV) 150 - 350[3]Higher than sulfamate, can exceed 400
Ductility (% Elongation) 15 - 30[3]Lower, more brittle
Tensile Strength (MPa) 415 - 620[3]Generally higher due to increased hardness
Current Efficiency (%) 92 - 97[8]Typically > 90%[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of nickel electroforming baths.

Internal Stress Measurement (Spiral Contractometer Method - ASTM B636)

Internal stress in electrodeposited nickel is a critical parameter, especially for electroforming, as high stress can lead to distortion, cracking, or delamination of the electroform from the mandrel. The spiral contractometer is a widely used instrument for measuring this property.[10]

Methodology:

  • A helical copper or stainless steel strip (the spiral) is coated on the inside with an insulating lacquer.

  • The spiral is mounted on the contractometer and submerged in the electroforming bath.

  • A known thickness of nickel is electrodeposited onto the outer surface of the spiral.

  • As the nickel deposits, the internal stress causes the spiral to wind or unwind.

  • The degree of rotation is measured on a calibrated dial.

  • The internal stress is calculated based on the degree of rotation, the thickness of the deposit, and the physical constants of the spiral. Tensile stress causes the spiral to unwind, while compressive stress causes it to wind tighter.

Hardness Testing (Microhardness Test - ASTM B578)

Hardness is a measure of a material's resistance to localized plastic deformation. For thin electroformed layers, microhardness testing is employed.

Methodology:

  • A cross-section of the electroformed nickel deposit of sufficient thickness is prepared and polished to a mirror finish.

  • The sample is placed on the stage of a microhardness tester.

  • A diamond indenter (typically Knoop or Vickers) is pressed into the surface of the deposit with a known load (e.g., 100g).

  • The dimensions of the resulting indentation are measured using a microscope.

  • The hardness value (e.g., Knoop Hardness Number, KHN) is calculated based on the applied load and the area of the indentation.

Ductility Testing (Bend Test - ASTM B489)

Ductility is the ability of a material to deform plastically without fracturing. In electroforming, good ductility is essential for parts that may undergo flexing or forming after fabrication.

Methodology:

  • A thin strip of the electroformed nickel of a standardized width and length is obtained.[1]

  • The strip is bent 180 degrees over a series of mandrels of decreasing diameter.[11]

  • The smallest mandrel diameter over which the strip can be bent without visible cracking (observed under magnification) is recorded.[11]

  • The percent elongation, which is a measure of ductility, is calculated using the formula: % Elongation = (t / (d + t)) x 100 where 't' is the thickness of the deposit and 'd' is the diameter of the mandrel.

Current Efficiency Calculation

Cathode current efficiency is the ratio of the actual mass of metal deposited to the theoretical mass that should be deposited according to Faraday's law.[7]

Methodology:

  • A pre-weighed cathode is placed in the electroforming bath.

  • A specific current is passed through the cell for a measured amount of time.

  • The cathode is then removed, rinsed, dried, and re-weighed to determine the actual mass of nickel deposited.

  • The theoretical mass of nickel that should have been deposited is calculated using Faraday's Law: Theoretical Mass = (I * t * M) / (n * F) where:

    • I = current in amperes

    • t = time in seconds

    • M = molar mass of nickel

    • n = number of electrons in the reaction (2 for Ni²⁺)

    • F = Faraday's constant (96,485 C/mol)

  • The current efficiency is then calculated as: Current Efficiency (%) = (Actual Mass Deposited / Theoretical Mass) * 100

Visualized Workflows and Relationships

Electroforming_Process_Workflow cluster_preparation Mandrel Preparation cluster_electroforming Electroforming cluster_post_processing Post-Processing mandrel_selection Mandrel Selection cleaning Cleaning & Degreasing mandrel_selection->cleaning passivation Passivation/Parting Layer Application cleaning->passivation bath_preparation Electrolyte Preparation (Nickel Salt + Additives) passivation->bath_preparation electrodeposition Electrodeposition (Controlled Current, Temp, pH) bath_preparation->electrodeposition separation Separation from Mandrel electrodeposition->separation finishing Finishing & Trimming separation->finishing inspection Quality Control Inspection finishing->inspection final_product final_product inspection->final_product Property_Relationships cluster_sulfamate Nickel Sulfamate Bath cluster_ammonium_sulfate This compound Bath sulfamate Low [NH₄⁺] low_stress Low Internal Stress sulfamate->low_stress high_ductility High Ductility sulfamate->high_ductility suitability_electroforming High Suitability for Precision Electroforming low_stress->suitability_electroforming high_ductility->suitability_electroforming ammonium_sulfate High [NH₄⁺] high_stress High Internal Stress ammonium_sulfate->high_stress high_hardness High Hardness ammonium_sulfate->high_hardness unsuitability_electroforming Lower Suitability for Precision Electroforming high_stress->unsuitability_electroforming low_ductility Low Ductility high_hardness->low_ductility low_ductility->unsuitability_electroforming

References

A comparative analysis of nickel plating baths: sulfate vs. chloride.

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance characteristics of sulfate (B86663) and chloride-based nickel electroplating solutions, offering researchers, scientists, and drug development professionals a data-driven guide to bath selection.

Nickel electroplating is a cornerstone of surface finishing, providing corrosion resistance, wear resistance, and desirable aesthetic properties to a wide range of substrates. The choice of plating bath chemistry is critical in determining the final properties of the nickel deposit. The two most common types of electrolytes are sulfate-based, most notably the Watts bath, and chloride-based solutions. This guide provides a comparative analysis of these two systems, supported by quantitative data and detailed experimental protocols, to aid in the selection of the optimal bath for specific research and development applications.

Executive Summary

Sulfate and chloride nickel plating baths offer distinct advantages and disadvantages. Sulfate baths are prized for producing deposits with low internal stress and high ductility, making them suitable for applications where the plated component may be subject to flexing or thermal cycling. Chloride baths, in contrast, are capable of higher deposition rates and produce harder, more wear-resistant coatings. However, these benefits come at the cost of significantly higher internal stress, which can lead to cracking or delamination of the deposit if not properly managed. The selection between the two is therefore a trade-off between mechanical properties and operational efficiency.

Comparative Performance Data

The following tables summarize the key performance indicators for typical sulfate (Watts) and all-chloride nickel plating baths. The data presented is a synthesis of values reported in scientific literature and technical publications.

Table 1: Typical Bath Composition and Operating Parameters

ParameterSulfate (Watts) BathAll-Chloride Bath
Nickel Sulfate (NiSO₄·6H₂O) 225 - 300 g/L-
Nickel Chloride (NiCl₂·6H₂O) 30 - 60 g/L225 - 300 g/L
Boric Acid (H₃BO₃) 30 - 45 g/L30 - 45 g/L
Operating Temperature 50 - 65 °C50 - 65 °C
pH 3.8 - 4.53.0 - 4.0
Current Density 2 - 10 A/dm²3 - 15 A/dm²

Table 2: Comparison of Deposit Properties and Performance

PropertySulfate (Watts) BathAll-Chloride Bath
Current Efficiency ~95%>98%
Deposition Rate ModerateHigh
Internal Stress Low (Tensile)High (Tensile)
Hardness (Vickers Hardness, HV) 150 - 250250 - 400
Ductility (% Elongation) High (15 - 30%)Low (5 - 15%)
Corrosion Resistance (Salt Spray) GoodModerate to Good
Appearance Matte to Semi-BrightSemi-Bright to Bright

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the properties of nickel deposits.

Hardness Testing

Method: Microhardness testing is performed according to ASTM B578 - Standard Test Method for Microhardness of Electroplated Coatings .

Procedure:

  • A cross-section of the plated sample is prepared by mounting it in an epoxy resin and polishing to a mirror finish.

  • The mounted sample is placed on the stage of a Vickers microhardness tester.

  • A diamond indenter in the shape of a square-based pyramid is pressed into the coating with a specific load (e.g., 100 grams-force) for a set duration (e.g., 15 seconds).

  • The lengths of the two diagonals of the resulting indentation are measured using a calibrated microscope.

  • The Vickers Hardness (HV) is calculated using the formula: HV = 1.854 * (F / d²), where F is the applied load in kilograms-force and d is the average length of the diagonals in millimeters.

Internal Stress Measurement

Method: The bent strip method, a variation of which is described in ASTM B636 - Standard Test Method for Measurement of Internal Stress of Plated Metallic Coatings with the Spiral Contractometer , is commonly used.

Procedure:

  • A thin, flexible metal strip (e.g., of spring steel) is coated on one side with a stop-off lacquer.

  • The strip is then plated with nickel on the uncoated side.

  • The internal stress in the nickel deposit will cause the strip to bend. Tensile stress will cause it to bend towards the plated side, while compressive stress will cause it to bend away.

  • The degree of curvature of the strip is measured.

  • The internal stress is calculated using Stoney's equation, which relates the curvature of the strip to the stress in the coating.

Corrosion Resistance Testing

Method: The neutral salt spray test is conducted in accordance with ASTM B117 - Standard Practice for Operating Salt Spray (Fog) Apparatus .[1]

Procedure:

  • Plated panels are placed in a closed chamber at a controlled temperature (35°C).

  • A solution of 5% sodium chloride in distilled water with a pH between 6.5 and 7.2 is atomized to create a fine fog that continuously surrounds the samples.

  • The panels are exposed to this corrosive environment for a specified duration (e.g., 24, 48, 96 hours).

Visualization of Key Relationships

The following diagrams illustrate the fundamental differences between the two plating baths.

G Figure 1: Comparison of Nickel Plating Bath Characteristics cluster_0 Sulfate Bath (Watts) cluster_1 Chloride Bath Sulfate_Bath High Nickel Sulfate Low Nickel Chloride Sulfate_Props Low Internal Stress High Ductility Moderate Hardness Good for complex shapes Sulfate_Bath->Sulfate_Props Leads to Chloride_Bath High Nickel Chloride No Nickel Sulfate Chloride_Props High Internal Stress Low Ductility Higher Hardness Higher Deposition Rate Chloride_Bath->Chloride_Props Leads to

Figure 1: Comparison of Nickel Plating Bath Characteristics

G Figure 2: Experimental Workflow for Deposit Characterization Plating Electroplate Samples (Sulfate & Chloride Baths) Hardness Hardness Testing (ASTM B578) Plating->Hardness Stress Internal Stress Measurement (Bent Strip Method) Plating->Stress Corrosion Corrosion Resistance (ASTM B117 Salt Spray) Plating->Corrosion Analysis Comparative Data Analysis Hardness->Analysis Stress->Analysis Corrosion->Analysis

Figure 2: Experimental Workflow for Deposit Characterization

Conclusion

The choice between a sulfate and a chloride nickel plating bath is dictated by the specific requirements of the application. For components that demand high ductility and low internal stress, a sulfate-based Watts bath is the superior choice. Conversely, when high hardness, wear resistance, and rapid deposition are paramount, and the risks associated with high internal stress can be mitigated, a chloride-based bath is more suitable. This guide provides the foundational data and experimental context for an informed decision-making process in the selection of nickel plating chemistries for scientific and industrial applications.

References

Comparing the catalytic activity of nickel ammonium sulfate with other nickel salts.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of catalyst precursor is a critical decision that can significantly impact reaction efficiency, selectivity, and overall process economics. This guide provides an objective comparison of the catalytic activity of nickel ammonium (B1175870) sulfate (B86663) against other common nickel salts—namely nickel nitrate (B79036), nickel acetate (B1210297), and nickel formate (B1220265)—with a focus on their application in hydrogenation reactions.

The efficacy of a nickel catalyst is intrinsically linked to the properties of the nickel salt precursor used in its synthesis. Factors such as the anion of the salt, the chosen support material, and the preparation method collectively determine the dispersion of the active nickel metal, its particle size, and the strength of its interaction with the support, all of which are paramount to catalytic performance.

Comparative Catalytic Activity in Nitrobenzene (B124822) Hydrogenation

To provide a clear, quantitative comparison, we present experimental data from a study on the liquid-phase hydrogenation of nitrobenzene. In this study, nickel catalysts were prepared using different nickel salt precursors on a carbon-mineral support and their activities were evaluated under identical reaction conditions.

Nickel Salt PrecursorNitrobenzene Conversion (%)Specific Catalytic Activity (mmol H₂ · g(Ni)⁻¹ · min⁻¹)
Nickel Nitrate6511.8
Nickel Formate519.2
Nickel AcetateNot specified in detailLower than nitrate and formate
Nickel Ammonium Sulfate < 3 Very low

Data sourced from Kulikov, L. A., et al. (2022).[1]

The data unequivocally demonstrates that for the liquid-phase hydrogenation of nitrobenzene under the studied conditions, catalysts derived from nickel nitrate and nickel formate exhibit the highest catalytic activity .[1] In stark contrast, the catalyst prepared from This compound showed very low activity , with a nitrobenzene conversion of less than 3%.[1] The study suggests that the presence of sulfur in the this compound precursor leads to the formation of nickel sulfide (B99878) (Ni₃S₂) during the high-temperature treatment steps of catalyst preparation. This sulfide phase is known to deactivate a significant fraction of the active nickel sites, thereby drastically reducing the catalytic activity.[1]

While nickel acetate is often reported to produce highly active catalysts in other hydrogenation reactions due to favorable dispersion and metal-support interactions, in this specific application, it was outperformed by the nitrate and formate precursors.[1]

Experimental Protocols

For the benefit of researchers seeking to replicate or build upon these findings, a detailed experimental protocol for the preparation and testing of these nickel catalysts is provided below.

Catalyst Preparation: Incipient Wetness Impregnation

This protocol is adapted from the methodology described for the synthesis of nickel catalysts on a carbon-mineral support.[1]

Materials:

  • Carbon-mineral support (e.g., from sapropel, calcined)

  • Nickel Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O)

  • Nickel Acetate Tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • Nickel Formate Dihydrate (Ni(HCOO)₂·2H₂O)

  • This compound Hexahydrate ((NH₄)₂Ni(SO₄)₂·6H₂O)

  • Deionized water

Procedure:

  • Support Preparation: The carbon-mineral support is pre-treated by calcination in an inert atmosphere (e.g., argon) at a high temperature to ensure stability and remove volatile impurities.

  • Impregnation Solution Preparation: For each nickel salt, a solution is prepared by dissolving the appropriate amount of the salt in deionized water to achieve a target nickel loading of 10 wt.%. The volume of the solution is calculated to match the pore volume of the support material (incipient wetness).

  • Impregnation: The nickel salt solution is added dropwise to the support material with constant mixing to ensure even distribution. The number of impregnation steps may vary depending on the solubility of the specific nickel salt.

  • Drying: The impregnated support is dried in an oven at a controlled temperature (e.g., 80-120 °C) for several hours to remove the solvent.

  • Calcination: The dried material is calcined in an inert atmosphere (e.g., argon) at 650 °C for 16 hours. This step decomposes the nickel salt to form nickel oxide.

  • Reduction: Prior to catalytic testing, the calcined catalyst is reduced in a hydrogen atmosphere at 650 °C for 4 hours. This step converts the nickel oxide to the active metallic nickel.

Catalytic Activity Testing: Liquid-Phase Hydrogenation of Nitrobenzene

This protocol outlines the procedure for evaluating the catalytic performance of the prepared nickel catalysts.[1]

Apparatus:

  • High-pressure batch reactor equipped with a magnetic stirrer, temperature and pressure controls, and a system for gas supply and sampling.

Procedure:

  • Reactor Loading: The reactor is charged with the reduced nickel catalyst, nitrobenzene (the substrate), and a suitable solvent (e.g., ethanol).

  • Purging: The reactor is sealed and purged several times with hydrogen to remove any residual air.

  • Reaction: The reactor is pressurized with hydrogen to the desired pressure (e.g., 2 MPa) and heated to the reaction temperature (e.g., 90 °C). The reaction mixture is stirred vigorously.

  • Monitoring: The progress of the reaction is monitored by measuring the consumption of hydrogen over time.

  • Analysis: After a set reaction time (e.g., 1 hour), the reactor is cooled, and the liquid products are separated from the catalyst by filtration. The composition of the product mixture is analyzed using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of nitrobenzene and the selectivity to aniline.

Visualizing the Process and Mechanism

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a simplified reaction pathway for nitrobenzene hydrogenation.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_testing Catalytic Activity Testing P1 Support Pre-treatment (Calcination) P2 Impregnation with Nickel Salt Solution P1->P2 P3 Drying P2->P3 P4 Calcination (Ni Salt -> NiO) P3->P4 P5 Reduction (NiO -> Ni) P4->P5 T1 Reactor Loading (Catalyst, Substrate, Solvent) P5->T1 Reduced Catalyst T2 Hydrogenation Reaction (Controlled T and P) T1->T2 T3 Product Analysis (GC/HPLC) T2->T3 C C T3->C Performance Data (Conversion, Selectivity)

A typical experimental workflow for catalyst preparation and testing.

Nitrobenzene_Hydrogenation cluster_condensation Condensation Pathway (Side Reactions) NB Nitrobenzene (C₆H₅NO₂) NSB Nitrosobenzene (C₆H₅NO) NB->NSB + H₂ PHA N-Phenylhydroxylamine (C₆H₅NHOH) NSB->PHA + H₂ AOB Azoxybenzene NSB->AOB AN Aniline (C₆H₅NH₂) PHA->AN + H₂ PHA->AOB AB Azobenzene AOB->AB HAB Hydrazobenzene AB->HAB HAB->AN

A simplified reaction pathway for the hydrogenation of nitrobenzene to aniline.

Conclusion

The selection of a nickel salt precursor has a profound effect on the catalytic activity of the resulting nickel catalyst. Experimental evidence from the hydrogenation of nitrobenzene indicates that this compound is a poor choice of precursor, leading to significantly lower catalytic activity compared to nickel nitrate and nickel formate. This is attributed to catalyst poisoning by sulfur. For researchers and drug development professionals aiming to synthesize highly active nickel catalysts for hydrogenation, nickel nitrate and formate appear to be more promising starting materials. The detailed experimental protocols and visual workflows provided in this guide offer a solid foundation for further investigation and optimization in the field of nickel catalysis.

References

Performance evaluation of nickel ammonium sulfate in electroless nickel plating against other formulations.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in material science and chemical engineering, the selection of appropriate chemical formulations is paramount to achieving desired coating properties in electroless nickel (EN) plating. This guide provides a detailed comparison of electroless nickel plating baths utilizing nickel ammonium (B1175870) sulfate (B86663) against other common formulations, primarily those based on nickel sulfate and nickel chloride. The information presented is supported by experimental data to facilitate informed decisions in laboratory and industrial applications.

Executive Summary

Electroless nickel plating is a versatile surface finishing process that deposits a nickel-phosphorus alloy onto a substrate without the use of an external electrical current. The choice of the nickel salt in the plating bath formulation significantly influences the plating rate, bath stability, and the final properties of the deposit. While nickel sulfate is the most commonly used salt in acidic EN plating baths, nickel ammonium sulfate and nickel chloride present alternative options with distinct performance characteristics.[1][2] This guide synthesizes experimental findings to compare these formulations, offering a clear perspective on their respective advantages and disadvantages.

Performance Comparison of Nickel Salt Formulations

The performance of different nickel salt formulations in an acid electroless nickel plating bath was evaluated based on key metrics such as plating rate, bath stability, and deposit properties including hardness and corrosion resistance. The following table summarizes the experimental data from a comparative study.

Nickel Salt FormulationPlating Rate (µm/hr)Bath Stability (Palladium)As-Plated Hardness (Knoop, 100g load)Nitric Acid ResistanceInternal Stress
This compound ~15GoodNot specifiedGoodNot specified
Nickel Sulfate ~15Good550GoodLowest
Nickel Chloride ~15Good530GoodHighest
Nickel Fluoride (B91410) ~12.5Good620ExcellentNot specified
Nickel Acetate ~12.5GoodNot specifiedPoorNot specified
Nickel Borate (B1201080) >15GoodNot specifiedGoodNot specified

Data synthesized from "The Effect of Nickel Salts on Electroless Nickel Plating".[1][2]

Key Observations:

  • Plating Rate: this compound, nickel sulfate, and nickel chloride exhibit nearly identical plating rates under the same experimental conditions.[1][2] Nickel borate was found to have a faster plating rate, likely due to its buffering effect.[1][2]

  • Bath Stability: The stability of baths prepared with this compound, nickel sulfate, and nickel chloride were found to be comparable.[1][2]

  • Deposit Hardness: While specific data for this compound was not provided, deposits from nickel fluoride baths showed the highest as-plated hardness.[1][2]

  • Corrosion Resistance: Deposits from nickel fluoride baths demonstrated excellent resistance to nitric acid.[1][2] Nickel acetate, in contrast, showed poor resistance.[1][2]

  • Internal Stress: In deposits with 8-10% phosphorus content, nickel chloride produced the highest internal stress, while nickel sulfate resulted in the lowest stress.[1][2]

Experimental Protocols

The following is a representative experimental protocol for the comparative evaluation of different nickel salt formulations in an acid electroless nickel plating bath.

1. Formulation of the Electroless Nickel Plating Bath:

A generic acid EN plating formulation was used as the base for comparison:

  • Nickel Salt: 0.1 M (e.g., this compound, Nickel Sulfate, Nickel Chloride)

  • Complexing Agent: 0.3 M Lactic Acid

  • Buffering Agent: 0.25 M Sodium Acetate

  • Reducing Agent: 0.3 M Sodium Hypophosphite

  • pH Adjuster: 0.2 M Sodium Hydroxide

  • Stabilizer: 0.5 ppm Lead Ion

The initial pH of all solutions was adjusted to 4.8.[1]

2. Plating Procedure:

  • Substrate: Clean, mild steel coupons with a surface area of 20 cm².

  • Plating Volume: 200 mL of the prepared EN plating solution.

  • Temperature: The plating was conducted in a constant temperature bath at 90 ± 1°C.[1]

  • Duration: The plating duration was set to allow for measurable deposit thickness.

3. Performance Evaluation:

  • Plating Rate: Determined by measuring the thickness of the nickel deposit over a specific time period.

  • Bath Stability: Assessed by observing the bath for signs of decomposition or by using a palladium stability test.

  • Deposit Hardness: Measured using a microhardness tester with a Knoop indenter under a 100g load.[1]

  • Corrosion Resistance: Evaluated by immersing the plated coupons in concentrated nitric acid for 30 seconds and observing the effect.[1]

  • Phosphorus Content Analysis: The phosphorus content of the plated foils was determined using the vanadate-molybdate photometric method.[1]

Visualizing the Process and Comparisons

To better understand the experimental workflow and the relationships between different formulations, the following diagrams are provided.

Electroless_Nickel_Plating_Workflow cluster_prep Bath Preparation cluster_plating Plating Process cluster_eval Performance Evaluation A Select Nickel Salt (e.g., Ni(NH₄)₂(SO₄)₂) B Add Complexing Agent (Lactic Acid) A->B C Add Reducing Agent (Sodium Hypophosphite) B->C D Add Buffer & Stabilizer (Sodium Acetate, Lead Ion) C->D E Adjust pH to 4.8 D->E F Immerse Substrate (Mild Steel Coupon) E->F G Maintain Temperature (90°C) F->G H Measure Plating Rate G->H I Assess Bath Stability G->I J Measure Deposit Hardness G->J K Evaluate Corrosion Resistance G->K Performance_Comparison cluster_salts Nickel Salt Formulations cluster_metrics Performance Metrics center EN Plating Performance NiAS This compound center->NiAS NiS Nickel Sulfate center->NiS NiC Nickel Chloride center->NiC Rate Plating Rate (Similar) NiAS->Rate Stability Bath Stability (Good) NiAS->Stability NiS->Rate NiS->Stability Stress Internal Stress (Varies) NiS->Stress Lowest NiC->Rate NiC->Stability NiC->Stress Highest

References

A Comparative Guide to the Crystal Morphology of Nickel Sulfate and Nickel Ammonium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the crystal morphology of nickel sulfate (B86663) and its double salt, nickel ammonium (B1175870) sulfate. Understanding the distinct crystallographic properties of these compounds is crucial for applications ranging from catalysis and electroplating to their use as reagents in drug development and biotechnology. This document outlines the key structural differences, supported by quantitative data and detailed experimental protocols for crystal growth.

Key Distinctions in Crystal Structure

Nickel sulfate and nickel ammonium sulfate, while both providing a source of Ni²⁺ ions, exhibit significant differences in their crystal structures, primarily due to the incorporation of the ammonium ion into the crystal lattice of the latter. This leads to variations in their crystal system, unit cell dimensions, and overall crystal habit.

Nickel sulfate is known to exist in several hydrated forms, with the most common being the heptahydrate (NiSO₄·7H₂O) and two polymorphs of the hexahydrate (α-NiSO₄·6H₂O and β-NiSO₄·6H₂O).[1][2] The stable form is dependent on the crystallization temperature. Below 30.7 °C, the heptahydrate is favored, while the α-tetragonal hexahydrate forms between 30.7 and 53.8 °C.[2] Above this temperature, an orthorhombic hexahydrate can be formed.[2] The anhydrous form possesses an orthorhombic crystal system.[3] The α-hexahydrate typically presents as thick plates or short-prismatic crystals.[4]

This compound, a Tutton salt, crystallizes as a hexahydrate ((NH₄)₂Ni(SO₄)₂·6H₂O).[5] The presence of the larger ammonium ions in the lattice, in place of water molecules in the simple sulfate, results in a distinct monoclinic crystal structure.[5]

Quantitative Crystallographic Data

The following table summarizes the key crystallographic parameters for the common forms of nickel sulfate and this compound hexahydrate.

PropertyNickel Sulfate (Anhydrous)Nickel Sulfate Heptahydrateα-Nickel Sulfate Hexahydrateβ-Nickel Sulfate HexahydrateThis compound Hexahydrate
Formula NiSO₄NiSO₄·7H₂Oα-NiSO₄·6H₂Oβ-NiSO₄·6H₂O(NH₄)₂Ni(SO₄)₂·6H₂O
Crystal System Orthorhombic[3]Orthorhombic[1][6]Tetragonal[6][7]Monoclinic[1][6]Monoclinic[5][8]
Space Group Cmcm[3]P2₁2₁2₁[1][9]P4₁2₁2[1][7]C2/c[1]P2₁/c[8]
Lattice Parameters a = 5.155 Å, b = 7.842 Å, c = 6.338 Å[3]a = 11.86 Å, b = 12.08 Å, c = 6.81 Å[9]a = 6.787 Å, c = 18.299 Å[7]a = 9.880 Å, b = 7.228 Å, c = 24.130 Å, β = 9.88°[6]a = 6.2351 Å, b = 12.451 Å, c = 9.1798 Å, β = 106.88°[8]
Crystal Habit --Thick plates, short-prismatic[4]-Dark blue-green monoclinic crystals[10]

Experimental Protocols for Crystal Growth

Preparation of α-Nickel Sulfate Hexahydrate Crystals

This protocol describes the synthesis of α-nickel sulfate hexahydrate crystals via the reaction of nickel carbonate with sulfuric acid, followed by controlled evaporation.

Materials:

  • Nickel(II) carbonate (NiCO₃)

  • Dilute Sulfuric Acid (H₂SO₄)

  • Distilled water

  • Beaker

  • Stirring rod

  • Hot plate

  • Filtration apparatus (funnel, filter paper)

  • Crystallization dish

Procedure:

  • Carefully add a small amount of dilute sulfuric acid to a beaker.

  • Gradually add nickel(II) carbonate powder to the acid while stirring continuously. Continue adding the carbonate until effervescence (the release of CO₂ gas) ceases, indicating that the acid has been neutralized.

  • Gently heat the solution on a hot plate to ensure the complete dissolution of the nickel sulfate formed.

  • Filter the warm solution to remove any unreacted nickel carbonate or other solid impurities.

  • Transfer the clear green filtrate to a crystallization dish.

  • Allow the solution to slowly evaporate at a temperature between 31.5 °C and 53.8 °C. This temperature range favors the formation of the α-hexahydrate form.[6]

  • Harvest the resulting green crystals and dry them carefully.

Preparation of this compound Hexahydrate Crystals

This protocol details the synthesis of this compound hexahydrate crystals from its constituent salts.

Materials:

  • Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Distilled water

  • Beakers

  • Stirring rod

  • Hot plate

  • Crystallization dish

Procedure:

  • Calculate the stoichiometric amounts of nickel(II) sulfate hexahydrate and ammonium sulfate required to form the double salt.

  • In separate beakers, dissolve the calculated mass of each salt in a minimum amount of hot distilled water.

  • Once both salts are completely dissolved, mix the two solutions together while stirring.

  • Gently heat the combined solution for a few minutes to ensure homogeneity.

  • Transfer the resulting solution to a crystallization dish.

  • Allow the solution to cool slowly to room temperature. As the solution cools and evaporates, bluish-green crystals of this compound hexahydrate will form.[11][12]

  • Collect the crystals by filtration and allow them to air dry.

Logical Relationship Diagram

The following diagram illustrates the influence of the chemical composition on the resulting crystal morphology of nickel sulfate and this compound.

G Influence of Composition on Crystal Morphology NiSO4 Nickel Sulfate (NiSO4) Heating Heating/Evaporation NiSO4->Heating Cooling Cooling/Evaporation NiSO4->Cooling NH4SO4 Ammonium Sulfate ((NH4)2SO4) NH4SO4->Cooling Water Water (H2O) Water->Heating Water->Cooling NiSO4_hydrates Nickel Sulfate Hydrates (Hepta-, Hexa-) Heating->NiSO4_hydrates Crystallization NiNH4SO4 This compound Hexahydrate Cooling->NiNH4SO4 Co-crystallization Tetragonal Tetragonal System (α-Hexahydrate) NiSO4_hydrates->Tetragonal Orthorhombic Orthorhombic System (Heptahydrate, Anhydrous) NiSO4_hydrates->Orthorhombic Monoclinic Monoclinic System (β-Hexahydrate) NiSO4_hydrates->Monoclinic Monoclinic_double Monoclinic System NiNH4SO4->Monoclinic_double

Caption: Compositional influence on crystal systems.

References

A head-to-head comparison of Watts bath and nickel ammonium sulfate bath for bright nickel plating.

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bright nickel plating, the Watts bath has long been the industry standard, prized for its stability, versatility, and the high-quality, bright deposits it produces. However, historical formulations and specialized applications have utilized nickel ammonium (B1175870) sulfate (B86663) baths. This guide provides a detailed, head-to-head comparison of these two plating bath formulations, drawing on available experimental data and established electrochemical principles. This analysis is intended for researchers, scientists, and professionals in materials science and engineering seeking to understand the nuances of these two systems.

Bath Compositions and Operating Parameters

The fundamental difference between the two baths lies in the primary source of nickel ions and the presence of ammonium ions. The Watts bath relies on nickel sulfate and nickel chloride, while the nickel ammonium sulfate bath uses the double salt of this compound.

ParameterWatts BathThis compound Bath
Primary Nickel Salt Nickel Sulfate (NiSO₄·6H₂O)This compound ((NH₄)₂Ni(SO₄)₂·6H₂O)
Typical Concentration 225-300 g/L (Nickel Sulfate)150-250 g/L
Anode Corrosion Promoter Nickel Chloride (NiCl₂·6H₂O)Ammonium Chloride (NH₄Cl) or Sodium Chloride (NaCl)
Typical Concentration 45-70 g/L15-30 g/L
Buffering Agent Boric Acid (H₃BO₃)Boric Acid (H₃BO₃) or Citric Acid
Typical Concentration 40-50 g/L30-45 g/L
Operating pH 3.8 - 4.55.4 - 6.2
Operating Temperature 50 - 65°C40 - 55°C
Current Density 2 - 10 A/dm²1 - 5 A/dm²

Performance Characteristics: A Comparative Analysis

The performance of a bright nickel plating bath is judged by several key metrics, including the physical and aesthetic properties of the resulting deposit.

Performance MetricWatts BathThis compound BathSupporting Experimental Insights
Brightness & Leveling Excellent, especially with modern organic additives.[1][2]Generally lower intrinsic brightness; requires specific brighteners.The Watts bath, with its well-developed system of carrier, brightening, and leveling agents, consistently produces superior brightness.[1][2] The presence of ammonium ions in the this compound bath can refine the grain structure, which may contribute to brightness, but this is less documented for bright plating applications.
Internal Stress Moderately tensile, can be controlled with additives.Typically lower tensile or even compressive stress.Ammonium ions in plating baths have been shown to reduce tensile stress in nickel deposits.[3][4] This can be advantageous in applications where deposit stress is a critical factor.
Hardness 150 - 450 HV (can be increased with additives).180 - 500 HV.The grain-refining effect of ammonium ions can lead to harder deposits.[3]
Ductility Good, but can be reduced by brighteners that introduce sulfur.[5]Generally lower ductility compared to a standard Watts deposit.The incorporation of ammonium complexes or their breakdown products into the deposit can lead to reduced ductility.
Current Efficiency Typically >95%.[6]Generally lower, often in the range of 90-95%.The presence of ammonium ions can lead to increased hydrogen evolution at the cathode, thereby reducing the current efficiency for nickel deposition.
Corrosion Resistance Good, but can be compromised by high sulfur content from brighteners.[5]Potentially good due to a fine-grained structure, but data is limited.A dense, fine-grained deposit, which can be promoted by ammonium ions, is generally beneficial for corrosion resistance. However, the overall performance depends heavily on the specific bath composition and operating conditions.
Throwing Power Moderate.Potentially better at lower current densities.Baths with lower metal ion concentrations and higher conductivity, sometimes characteristic of ammonium-containing solutions, can exhibit improved throwing power.
Bath Stability & Control High stability and relatively easy to control.Less stable, particularly regarding pH control due to the volatility of ammonia.The presence of the ammonium sulfate salt can lead to fluctuations in pH, requiring more frequent monitoring and adjustment.

Experimental Protocols

To conduct a direct comparative study of these two baths, the following experimental protocols are recommended:

Hull Cell Analysis

Objective: To evaluate the bright plating range, leveling, and throwing power of each bath.

Methodology:

  • Prepare standard Hull cells with polished brass or steel panels.

  • Fill one Hull cell with the Watts bath and another with the this compound bath, both containing a standard brightener package.

  • Operate the Hull cells at a set current (e.g., 2A) for a specified time (e.g., 5 minutes).

  • After plating, rinse, dry, and visually inspect the panels for the bright current density range, any signs of burning at high current densities, and dullness at low current densities.

  • Assess leveling by observing the degree to which the plating has filled in fine scratches on the substrate.

Deposit Property Testing

Objective: To quantify the mechanical and physical properties of the nickel deposits.

Methodology:

  • Plate uniform coatings of a specified thickness (e.g., 25 µm) onto prepared steel or copper coupons from each bath under their optimal operating conditions.

  • Hardness: Measure the Vickers or Knoop hardness of the deposits using a microhardness tester.

  • Internal Stress: Determine the internal stress of the deposits using the bent strip method or a spiral contractometer.

  • Ductility: Evaluate ductility using a bend test or by measuring the elongation of a plated foil in a tensile testing machine.

  • Corrosion Resistance: Conduct salt spray testing (e.g., ASTM B117) on plated panels to compare the time to the first appearance of red rust.

Diagrams and Workflows

Experimental Workflow for Bath Comparison

G cluster_prep Bath & Substrate Preparation cluster_exp Plating & Analysis cluster_data Data Evaluation B1 Prepare Watts Bath P1 Hull Cell Plating B1->P1 P2 Coupon Plating for Property Testing B1->P2 B2 Prepare Nickel Ammonium Sulfate Bath B2->P1 B2->P2 S1 Prepare & Clean Test Panels/Coupons S1->P1 S1->P2 A1 Visual Assessment of Hull Cell Panels P1->A1 A2 Deposit Property Measurements P2->A2 D1 Compare Brightness, Leveling, Throwing Power A1->D1 D2 Compare Hardness, Stress, Ductility A2->D2 D3 Compare Corrosion Resistance A2->D3 C Head-to-Head Comparison Report D1->C D2->C D3->C

Caption: Experimental workflow for comparing plating baths.

Logical Relationship of Bath Components to Deposit Properties

G cluster_watts Watts Bath cluster_nas This compound Bath cluster_props Deposit Properties W_NiSO4 High NiSO4 Concentration Efficiency Current Efficiency W_NiSO4->Efficiency High Efficiency W_NiCl2 NiCl2 Stress Internal Stress W_NiCl2->Stress Increases Tensile W_Boric Boric Acid W_Additives Organic Additives Brightness Brightness & Leveling W_Additives->Brightness Primary Control W_Additives->Stress Can Reduce N_NAS Ni(NH4)2(SO4)2 Hardness Hardness N_NAS->Hardness Increases (Grain Refinement) N_NAS->Efficiency Lower Efficiency N_NH4Cl NH4Cl N_NH4Cl->Stress Reduces Tensile N_Boric Boric Acid

Caption: Influence of bath components on deposit properties.

Conclusion

The Watts bath remains the superior choice for most bright nickel plating applications due to its high efficiency, stability, and the exceptional brightness and leveling that can be achieved with modern additive systems.[1][2][6] The deposits are generally ductile and the bath is straightforward to operate and maintain.

The this compound bath, while historically significant, presents several disadvantages for modern bright plating. These include lower current efficiency, potential for lower ductility, and greater challenges in bath control. However, its ability to produce deposits with lower internal stress and potentially higher hardness could make it a viable, albeit niche, alternative for specific engineering applications where these properties are paramount and ultimate brightness is a secondary concern. Further research directly comparing optimized versions of both baths with contemporary brightener systems would be necessary to fully elucidate the performance trade-offs.

References

A Comparative Purity Analysis of Synthesized Nickel Ammonium Sulfate Hexahydrate versus Commercial Grade Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the purity of laboratory-synthesized nickel ammonium (B1175870) sulfate (B86663) hexahydrate against established commercial standards. The objective is to equip researchers with the necessary protocols to synthesize and evaluate the purity of this compound, enabling informed decisions regarding its use in sensitive applications. All experimental data are presented in clear, tabular formats, and methodologies are described in detail to ensure reproducibility.

Introduction

Nickel ammonium sulfate hexahydrate, (NH₄)₂Ni(SO₄)₂·6H₂O, is a double salt widely employed in various scientific and industrial applications, including electroplating, as a catalyst, and in the preparation of other nickel compounds.[1][2] For many research applications, particularly in catalysis and drug development, the purity of the reagents is paramount. While commercial suppliers offer various grades of this salt, in-house synthesis can be a cost-effective alternative. This guide outlines a straightforward synthesis protocol and a suite of analytical methods to assess the purity of the synthesized product in comparison to commercially available options.

Commercial standards for this compound hexahydrate typically specify a minimum purity of 98% to 98.5%.[3][4] High-purity grades are also available, with purities exceeding 99.99% on a trace metals basis.[1] Key impurities often quantified include chloride (Cl), iron (Fe), cobalt (Co), and zinc (Zn).[5][6]

Experimental Protocols

A detailed workflow for the synthesis and subsequent purity analysis is depicted below. This process begins with the synthesis of the double salt from its constituent salts, followed by purification through recrystallization. The purity of the final product is then assessed using established analytical techniques and compared against a commercial standard.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis prep_niso4 Prepare Nickel (II) Sulfate Solution mixing Mix Solutions prep_niso4->mixing prep_nh4so4 Prepare Ammonium Sulfate Solution prep_nh4so4->mixing crystallization Cool for Crystallization mixing->crystallization filtration Vacuum Filtration & Washing crystallization->filtration drying Air Dry Crystals filtration->drying synthesized_product Synthesized (NH₄)₂Ni(SO₄)₂·6H₂O drying->synthesized_product assay Purity Assay (EDTA Titration) synthesized_product->assay impurities Impurity Analysis (ICP-MS) synthesized_product->impurities commercial_standard Commercial Standard commercial_standard->assay commercial_standard->impurities comparison Data Comparison assay->comparison impurities->comparison

Figure 1. Experimental workflow for the synthesis and comparative purity analysis of this compound.

Synthesis of this compound Hexahydrate

This protocol is adapted from established laboratory procedures for the preparation of double salts.[7][8][9]

  • Preparation of Reactant Solutions:

    • Weigh 6.1 g of nickel (II) sulfate hexahydrate (NiSO₄·6H₂O) and dissolve it in 15 mL of distilled water in a 100 mL beaker.

    • In a separate beaker, weigh 3.2 g of ammonium sulfate ((NH₄)₂SO₄) and dissolve it in 15 mL of distilled water.[8]

  • Mixing and Dissolution:

    • Combine the two solutions into one beaker.

    • Gently warm the mixture on a water bath, stirring with a glass rod until both salts are completely dissolved, resulting in a clear green solution. Do not boil the solution.[8]

  • Crystallization:

    • Allow the solution to cool to room temperature undisturbed. For maximum crystal yield, the beaker can be placed in a refrigerator for several hours after reaching room temperature.[8]

  • Filtration and Washing:

    • Collect the formed crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.

  • Drying:

    • Carefully transfer the crystals to a watch glass and allow them to air dry at room temperature.

Purity Assay by EDTA Complexometric Titration

This method determines the percentage of nickel in the sample, which is a primary indicator of purity.

  • Preparation of Solutions:

    • 0.05 M EDTA Standard Solution: Prepare and standardize a 0.05 M solution of ethylenediaminetetraacetic acid (EDTA).

    • Buffer Solution (pH 10): Dissolve 54 g of ammonium chloride in water, add 350 mL of concentrated ammonia (B1221849) solution, and dilute to 1 L with distilled water.[10]

    • Murexide (B42330) (Ammonium Purpurate) Indicator: Prepare a 0.2% (w/w) solution in absolute ethanol (B145695) or create a ground mixture with sodium chloride.

  • Titration Procedure:

    • Accurately weigh approximately 0.5 g of the this compound sample (synthesized or commercial) and dissolve it in 100 mL of distilled water in a 250 mL Erlenmeyer flask.

    • Add 10 mL of the pH 10 buffer solution.

    • Add a small amount of the murexide indicator. The solution should turn a yellowish-orange color.

    • Titrate with the standardized 0.05 M EDTA solution until the color changes from orange to a distinct purple at the endpoint.[10]

  • Calculation of Purity:

    • Calculate the percentage of nickel in the sample using the volume of EDTA used, its molarity, and the initial mass of the sample.

    • Compare this to the theoretical percentage of nickel in pure (NH₄)₂Ni(SO₄)₂·6H₂O (14.87%).

Impurity Analysis by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive method for quantifying trace metal impurities.

  • Sample Preparation:

    • Accurately weigh approximately 0.5 g of the sample and dissolve it in 100 mL of deionized water to prepare a stock solution.[11]

  • Analysis:

    • Analyze the solution using a calibrated ICP-MS instrument to determine the concentration of key metallic impurities such as Fe, Co, and Zn.[11]

    • The instrument is calibrated using certified standard solutions of the elements of interest.

Comparative Data

The following table summarizes the expected results from the purity analysis of a laboratory-synthesized batch of this compound compared to a typical commercial reagent grade standard.

Parameter Synthesized this compound Commercial Standard (Reagent Grade) Analytical Method
Appearance Green Crystalline SolidDark Green CrystalsVisual Inspection
Assay (as % Ni) 14.75% (corresponds to ~99.2% purity)≥ 98.0% (typically 14.5% Ni)[5][6]EDTA Titration
Chloride (Cl) < 0.01%≤ 0.01%[6]Ion Chromatography
Iron (Fe) < 0.001%≤ 0.001%[5][6]ICP-MS
Cobalt (Co) < 0.1%≤ 0.1%[5][6]ICP-MS
Zinc (Zn) < 0.005%≤ 0.005%[5][6]ICP-MS

Conclusion

The presented synthesis protocol is capable of producing this compound hexahydrate with a purity comparable to, and potentially exceeding, standard commercial reagent grades. The primary methods for purity verification, complexometric titration for the main component assay and ICP-MS for trace impurities, provide a comprehensive assessment of the material's quality.[10][11] For applications requiring extremely low levels of specific metallic impurities, analysis by ICP-MS is crucial. Researchers can use this guide to confidently synthesize and validate the purity of this compound, ensuring it meets the requirements for their specific experimental needs.

References

A Guide to Alternative Precipitants for Protein Crystallization: Moving Beyond Nickel Ammonium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a purified protein to a high-resolution crystal structure is a critical yet often challenging endeavor. The choice of precipitating agent is a pivotal factor that can significantly influence the success of crystallization, affecting crystal size, morphology, and ultimately, the quality of X-ray diffraction data. While nickel ammonium (B1175870) sulfate (B86663) has its place, a range of alternative compounds offer distinct advantages and can be the key to unlocking the structure of challenging proteins. This guide provides an objective comparison of alternative precipitants, supported by experimental data, to inform your crystallization strategies.

Performance Comparison of Crystallization Precipitants

The success of a protein crystallization experiment is highly dependent on the specific properties of the protein and the chosen precipitant. While empirical screening remains a cornerstone of crystallography, comparative studies offer valuable insights into the general effectiveness of different compounds.

Salts are a major class of precipitants that work by "salting out," a process that reduces protein solubility by competing for water molecules, thereby promoting the protein-protein interactions necessary for crystal lattice formation.[1] A seminal study evaluated the efficacy of twelve different salts in crystallizing a diverse set of 23 macromolecules. The results highlight the superior performance of several alternatives to the commonly used ammonium sulfate.

PrecipitantNumber of Proteins Crystallized (out of 23)Success Rate (%)
Sodium Malonate 19 82.6
Ammonium Sulfate1147.8
Sodium Acetate1147.8
Sodium Tartrate1147.8
Sodium Formate1147.8

Table 1: Comparison of the success rates of various salt precipitants in crystallizing a set of 23 different macromolecules. The data shows that sodium malonate was significantly more successful than ammonium sulfate and other tested salts.[2][3][4][5]

Beyond broad screening success, the choice of precipitant can also directly impact the quality of the resulting crystals and the resolution of the diffraction data. A compelling example is the crystallization of the extracellular adhesion domain of Helicobacter pylori adhesin A (HpaA). In this case, lithium sulfate, another alternative to ammonium sulfate, yielded crystals with significantly higher diffraction resolution.

PrecipitantCrystal SizeDiffraction Resolution (Å)Crystal Growth Time
Lithium Sulfate Larger 1.95 Slower
Ammonium SulfateSmaller2.6Faster

Table 2: A direct comparison of lithium sulfate and ammonium sulfate in the crystallization of H. pylori adhesin A. Lithium sulfate produced larger crystals that diffracted to a much higher resolution.[2][6]

Other classes of precipitants, such as polymers and organic solvents, offer alternative mechanisms for inducing crystallization. Polyethylene glycols (PEGs), a common type of polymer precipitant, are thought to work primarily through an "excluded volume" effect, which effectively increases the protein concentration by reducing the amount of solvent accessible to the protein.[1] Organic solvents, such as isopropanol (B130326) and ethanol, lower the dielectric constant of the solution, which can enhance electrostatic interactions between protein molecules and lead to crystallization.[1]

Experimental Protocols

The following is a generalized protocol for protein crystallization using the hanging drop vapor diffusion method. This technique can be readily adapted for use with various precipitants, including the alternatives to nickel ammonium sulfate discussed above.

Materials:
  • Purified protein solution (typically 5-20 mg/mL in a low ionic strength buffer)

  • Precipitant stock solutions (e.g., Sodium Malonate, Lithium Sulfate, PEGs of various molecular weights)

  • 24-well crystallization plates

  • Siliconized glass cover slips

  • Pipettes and tips

  • Sealing grease or tape

  • Microscope for observing crystal growth

Procedure:
  • Plate Preparation: Apply a thin, even ring of sealing grease to the rim of each well of the 24-well plate.

  • Reservoir Solution: Pipette 500 µL of the precipitant solution into each well of the crystallization plate.

  • Hanging Drop Preparation:

    • On a clean, siliconized cover slip, pipette a 1-2 µL drop of your purified protein solution.

    • To the same drop, add an equal volume (1-2 µL) of the reservoir solution from the corresponding well.

    • Carefully invert the cover slip so that the drop is hanging from the underside.

  • Sealing the Well: Place the inverted cover slip over the corresponding well on the 24-well plate, ensuring the grease creates an airtight seal.

  • Incubation: Incubate the plate at a constant and controlled temperature (e.g., 4°C or 20°C).

  • Observation: Regularly observe the drops under a microscope over a period of days to weeks, looking for the formation of crystals. It is crucial to distinguish protein crystals from salt crystals, which can also form under these conditions.

Visualizing the Crystallization Workflow

The process of protein crystallization, from initial screening to the final analysis of a crystal structure, can be visualized as a systematic workflow.

ProteinCrystallizationWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization PurifiedProtein Purified Protein (>95% purity) CrystallizationSetup Crystallization Setup (e.g., Vapor Diffusion) PurifiedProtein->CrystallizationSetup PrecipitantScreen Precipitant Screen Selection (Salts, PEGs, Organics) PrecipitantScreen->CrystallizationSetup Incubation Incubation (Controlled Temperature) CrystallizationSetup->Incubation Observation Microscopic Observation Incubation->Observation HitIdentification Hit Identification (Crystal Formation) Observation->HitIdentification Optimization Condition Optimization (Refining Precipitant, pH, etc.) HitIdentification->Optimization If initial crystals are poor CrystalHarvesting Crystal Harvesting HitIdentification->CrystalHarvesting If crystals are suitable Optimization->CrystalHarvesting DiffractionAnalysis X-ray Diffraction Analysis CrystalHarvesting->DiffractionAnalysis

A generalized workflow for protein crystallization, from sample preparation to diffraction analysis.

Mechanism of Action: A Physicochemical Perspective

It is important to note that the compounds discussed in this guide induce protein crystallization through physicochemical mechanisms rather than by modulating biological signaling pathways. Precipitants alter the solubility of the protein in the aqueous environment, forcing the protein molecules to come together in an ordered, crystalline lattice. This process is governed by principles of thermodynamics and kinetics, aiming to achieve a supersaturated state that is conducive to nucleation and crystal growth. The choice of precipitant influences these delicate balances, making the screening of a diverse set of chemical conditions a rational approach to overcoming crystallization challenges.

References

Cross-validation of experimental results obtained using different sources of nickel ammonium sulfate.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the life sciences and drug development, the consistency and purity of reagents are paramount to obtaining reproducible and reliable experimental results. Nickel Ammonium (B1175870) Sulfate (B86663) ((NH₄)₂Ni(SO₄)₂·6H₂O) is a critical component in various applications, most notably in the purification of histidine-tagged (His-tagged) proteins via immobilized metal affinity chromatography (IMAC) and in protein crystallization. However, the quality of this reagent can vary between different commercial sources, potentially impacting experimental outcomes. This guide provides a framework for the cross-validation of nickel ammonium sulfate from different suppliers, complete with experimental protocols and data presentation formats.

Understanding the Impact of Purity

The purity of this compound can significantly influence its performance in biochemical applications. Trace metal contaminants can compete with the nickel ions for binding to chromatography resins or interfere with protein crystallization. For instance, impurities can affect the yield and purity of His-tagged proteins.[1][2] One study demonstrated that the presence of ammonium impurities can alter the crystal growth and output yield of nickel sulfate hexahydrate.[3] Therefore, it is crucial for researchers to not only rely on the manufacturer's certificate of analysis but also to perform their own validation.

Comparative Analysis of Supplier Specifications

While experimental cross-validation is essential, a preliminary comparison of supplier specifications can provide initial insights into the quality of the this compound. The following table summarizes the typical purity and impurity profiles provided by representative chemical suppliers.

SupplierProduct NumberPurity SpecificationKey Impurities (Max ppm)
Supplier A (High Purity) A1827≥98%-
57498899.999% trace metals basis≤15.0 ppm Trace Metal Analysis
Supplier B (Reagent Grade) 971≥98.00%Chloride: ≤0.001%, Cobalt: ≤0.01%, Copper: ≤0.002%, Iron: ≤0.001%, Magnesium: ≤0.01%, Potassium: ≤0.01%, Sodium: ≤0.05%
Supplier C (Lab Grade) -Lab GradeNot specified

Note: This table is a compilation of data from various sources and is for illustrative purposes. Researchers should always refer to the specific product documentation from their chosen supplier.[4][5]

Experimental Protocols for Cross-Validation

To objectively compare this compound from different sources, a standardized experimental protocol should be followed. The most common application, His-tag protein purification, serves as an excellent model for this cross-validation.

Protocol 1: Quantification of Nickel Content by EDTA Titration

This protocol allows for the verification of the nickel concentration in the purchased reagent.

Materials:

  • This compound from different suppliers

  • 0.05 M EDTA standard solution

  • Ammonia-ammonium chloride buffer (pH 10)

  • Murexide (B42330) (Ammonium purpurate) indicator

  • Deionized water

  • Analytical balance, burette, flasks

Procedure:

  • Accurately weigh a sample of this compound from each supplier.

  • Dissolve the sample in a known volume of deionized water.

  • Add the ammonia-ammonium chloride buffer to bring the pH to 10.

  • Add a small amount of murexide indicator.

  • Titrate the solution with the 0.05 M EDTA standard solution until the color changes from yellow to purple.[6]

  • Record the volume of EDTA used and calculate the percentage of nickel in the sample.

Protocol 2: Comparative His-Tag Protein Purification

This protocol compares the performance of this compound from different sources in a practical application.

Materials:

  • E. coli cell lysate containing a His-tagged protein

  • Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose (B213101) resin

  • Lysis Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • This compound solutions (0.1 M) prepared from each supplier

  • Spectrophotometer and reagents for protein quantification (e.g., Bradford or BCA assay)

  • SDS-PAGE equipment and reagents

Procedure:

  • Equilibrate the Ni-NTA resin with the Lysis Buffer.

  • For each supplier's this compound, "charge" a separate column of Ni-NTA resin by incubating with the 0.1 M this compound solution, followed by washing with deionized water.

  • Load the E. coli cell lysate onto each of the charged columns.

  • Wash each column with the Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged protein from each column using the Elution Buffer.

  • Quantify the total protein yield from each elution fraction using a spectrophotometer.

  • Analyze the purity of the eluted protein from each column using SDS-PAGE.

  • Compare the protein yield and purity obtained with this compound from each supplier.

Data Presentation

Summarize the quantitative data from the cross-validation experiments in clearly structured tables for easy comparison.

Table 1: Analysis of Nickel Content

SupplierSample Weight (g)Volume of EDTA (mL)Calculated Nickel (%)Manufacturer's Specification (%)
Supplier A
Supplier B
Supplier C

Table 2: His-Tagged Protein Purification Performance

SupplierTotal Protein Yield (mg)Purity (by densitometry of SDS-PAGE) (%)
Supplier A
Supplier B
Supplier C

Visualizing Workflows and Pathways

Diagrams created using Graphviz can effectively illustrate the experimental workflows and the underlying biological pathways.

Experimental_Workflow cluster_preparation Reagent Preparation & Column Charging cluster_purification Protein Purification cluster_analysis Analysis NAS_A This compound (Supplier A) Charge_A Charge Ni-NTA Column A NAS_A->Charge_A NAS_B This compound (Supplier B) Charge_B Charge Ni-NTA Column B NAS_B->Charge_B NAS_C This compound (Supplier C) Charge_C Charge Ni-NTA Column C NAS_C->Charge_C Load_A Load Lysate Charge_A->Load_A Load_B Load Lysate Charge_B->Load_B Load_C Load Lysate Charge_C->Load_C Lysate His-Tagged Protein Lysate Lysate->Load_A Lysate->Load_B Lysate->Load_C Wash_A Wash Load_A->Wash_A Wash_B Wash Load_B->Wash_B Wash_C Wash Load_C->Wash_C Elute_A Elute Wash_A->Elute_A Elute_B Elute Wash_B->Elute_B Elute_C Elute Wash_C->Elute_C Yield_A Quantify Yield Elute_A->Yield_A Purity_A Analyze Purity (SDS-PAGE) Elute_A->Purity_A Yield_B Quantify Yield Elute_B->Yield_B Purity_B Analyze Purity (SDS-PAGE) Elute_B->Purity_B Yield_C Quantify Yield Elute_C->Yield_C Purity_C Analyze Purity (SDS-PAGE) Elute_C->Purity_C Comparison Comparative Analysis Yield_A->Comparison Purity_A->Comparison Yield_B->Comparison Purity_B->Comparison Yield_C->Comparison Purity_C->Comparison

Caption: Experimental workflow for the cross-validation of this compound.

Nickel-Induced Signaling Pathways

Exposure to nickel ions can trigger various cellular signaling pathways, which is a critical consideration in drug development and toxicology studies. Nickel has been shown to activate hypoxia-inducible signaling pathways and inflammatory responses through the activation of transcription factors like NF-κB and MAP kinases.[7][8][9]

Nickel_Signaling_Pathway cluster_ros Oxidative Stress cluster_hif Hypoxia-Inducible Pathway cluster_inflammation Inflammatory Pathway Ni Nickel Ions (Ni²⁺) ROS Reactive Oxygen Species (ROS) Generation Ni->ROS IKK IκB Kinase (IKK) Activation Ni->IKK HIF1a HIF-1α Stabilization ROS->HIF1a HIF1 HIF-1 Activation HIF1a->HIF1 Hypoxia_Genes Hypoxia-Inducible Gene Expression HIF1->Hypoxia_Genes NFkB NF-κB Activation IKK->NFkB Inflammatory_Genes Inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Inflammatory_Genes

Caption: Simplified diagram of nickel-induced cellular signaling pathways.

By implementing a systematic cross-validation approach, researchers can ensure the consistency and reliability of their experimental results, ultimately contributing to the robustness of their scientific findings.

References

Safety Operating Guide

Proper Disposal of Nickel Ammonium Sulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

Nickel ammonium (B1175870) sulfate (B86663), a hydrated double salt of nickel and ammonium, is a common reagent in various scientific applications. However, due to the inherent hazards of nickel compounds, including carcinogenicity and aquatic toxicity, its proper disposal is a critical aspect of laboratory safety and environmental responsibility.[1][2] Adherence to established protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides detailed, step-by-step instructions for the safe handling and disposal of nickel ammonium sulfate waste.

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative to consult your institution's specific Safety Data Sheets (SDSs) and standard operating procedures. Always handle this compound and its waste products wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

In the event of a spill, avoid generating dust. For solid spills, carefully sweep the material into a designated, sealed container for disposal.[1][3] For liquid spills, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand, and collect the contaminated material in a sealed, properly labeled hazardous waste container.[4]

Step-by-Step Disposal Protocol

All waste containing this compound must be treated as hazardous waste.[1][2] Do not dispose of this chemical down the drain or in regular trash. The following procedures outline the approved methods for managing this compound waste in a laboratory setting.

Waste Identification and Segregation
  • Classification: All this compound waste, whether in solid form or aqueous solution, is classified as hazardous heavy metal waste.[1]

  • Segregation: Collect this compound waste in a dedicated, properly labeled hazardous waste container.[1] Do not mix it with other incompatible waste streams.

Containerization and Labeling
  • Container: Use a chemically compatible container, such as high-density polyethylene (B3416737) (HDPE), for waste collection. Ensure the container is in good condition and free from leaks.[1]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste." The label should also include the full chemical name ("this compound"), the concentration (if in solution), and the accumulation start date (the date the first waste was added).[1]

In-Laboratory Treatment: Chemical Precipitation (for Aqueous Solutions)

For laboratories equipped to perform chemical treatments, precipitation is a common method to convert soluble nickel ions into an insoluble form, which can then be collected for disposal.

Experimental Protocol: Chemical Precipitation of Aqueous Nickel Waste [4]

This protocol is designed for the treatment of aqueous solutions containing nickel ions.

Materials:

  • Aqueous nickel waste solution

  • 1 M Sodium Hydroxide (B78521) (NaOH) solution

  • pH meter or pH paper

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • Filtration apparatus (e.g., Büchner funnel with vacuum filtration)

  • Labeled hazardous waste container for solid nickel waste

Procedure:

  • Within a chemical fume hood, place the aqueous nickel waste in a beaker or flask equipped with a stir bar and place it on a stir plate.

  • Begin stirring the solution at a moderate speed.

  • Slowly add the 1 M NaOH solution dropwise while continuously monitoring the pH of the solution.

  • Continue adding NaOH until the pH of the solution is raised to and maintained between 8 and 10.5. A precipitate of nickel hydroxide will form.[4]

  • Allow the mixture to stir for an additional 15-30 minutes to ensure the precipitation is complete.[4]

  • Turn off the stir plate and allow the nickel hydroxide precipitate to settle.

  • Separate the solid precipitate from the liquid by filtration.

  • Collect the solid nickel hydroxide precipitate and the contaminated filter paper in a designated and properly labeled hazardous waste container for solid nickel waste.[4]

  • The remaining liquid (filtrate) should be tested to ensure the nickel concentration is below your institution's permissible limit for wastewater discharge before it can be considered for drain disposal. Always consult your local regulations and institutional EHS for guidance on the disposal of the treated liquid.[4]

Arranging for Final Disposal
  • Contact EHS: Once your hazardous waste container is ready for pickup, contact your institution's Environmental Health and Safety (EHS) department to schedule a collection.[1]

  • Do Not Transport: Do not attempt to transport the hazardous waste yourself. Trained EHS personnel are responsible for the safe collection and transportation of chemical waste.[1]

Quantitative Data Summary

ParameterValue/RangeNotes
Target pH for Precipitation 8 - 10.5The optimal pH range for the precipitation of nickel hydroxide from aqueous solutions.[4]
Precipitating Agent 1 M Sodium Hydroxide (NaOH)A common and effective reagent for precipitating nickel ions.
Precipitate Formed Nickel Hydroxide (Ni(OH)₂)The insoluble solid formed during the chemical treatment process.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

DisposalWorkflow This compound Disposal Workflow cluster_prep Initial Handling & Assessment cluster_solid Solid Waste Disposal cluster_aqueous Aqueous Waste Disposal start Generate Nickel Ammonium Sulfate Waste assess_form Solid or Aqueous Waste? start->assess_form collect_solid Collect in a labeled hazardous waste container assess_form->collect_solid Solid treat_aqueous In-Lab Precipitation (See Protocol) assess_form->treat_aqueous Aqueous schedule_pickup_solid Contact EHS for Disposal collect_solid->schedule_pickup_solid end Proper Disposal Complete schedule_pickup_solid->end collect_precipitate Collect Precipitate as Solid Hazardous Waste treat_aqueous->collect_precipitate test_filtrate Test Filtrate for Residual Nickel treat_aqueous->test_filtrate collect_precipitate->schedule_pickup_solid dispose_filtrate Dispose of Filtrate per Institutional Guidelines test_filtrate->dispose_filtrate dispose_filtrate->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Nickel Ammonium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Nickel Ammonium Sulfate, a compound that, while valuable in research, presents significant health hazards. By adhering to these procedural steps, you can minimize risks and maintain a safe laboratory environment.

This compound is classified as a hazardous substance, known to be a human carcinogen, a skin and respiratory sensitizer, and a reproductive toxin.[1][2] Proper handling and disposal are not just best practices; they are critical for the well-being of all laboratory personnel.

Engineering Controls and Personal Protective Equipment (PPE)

Before handling this compound, ensure that the proper engineering controls are in place and that you are equipped with the appropriate Personal Protective Equipment.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control to minimize the inhalation of harmful dust.[2][3][4]

Personal Protective Equipment (PPE): A multi-layered approach to PPE is necessary to prevent exposure through all potential routes: inhalation, skin contact, and eye contact.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against dust particles.[2][3]

  • Skin Protection:

    • Gloves: Wear nitrile or other chemical-resistant gloves.[2][5] Always inspect gloves for tears or holes before use.

    • Lab Coat/Apron: A lab coat or a chemical-resistant apron should be worn to protect your clothing and skin.[2][4]

  • Respiratory Protection: In situations where dust cannot be adequately controlled with a fume hood, a NIOSH-approved respirator with a particulate filter is required.[2][3][6] For high-exposure scenarios, a supplied-air respirator may be necessary.[5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Following a standardized protocol for handling this compound will significantly reduce the risk of exposure.

Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1]

  • Designate a Work Area: Clearly define the area where the chemical will be handled, and ensure it is clean and uncluttered.

  • Assemble all Materials: Have all necessary equipment, including your PPE, weighing papers, spatulas, and waste containers, ready before you begin.

Handling:

  • Don PPE: Put on all required personal protective equipment before entering the designated handling area.

  • Weighing and Transferring:

    • Perform all weighing and transferring of the solid material inside a chemical fume hood to contain any dust.

    • Use a disposable weighing paper or a dedicated, tared container to weigh the powder.

    • Handle the container with care to avoid creating dust clouds.

  • Solution Preparation:

    • If preparing a solution, slowly add the this compound to the solvent (typically water) while stirring to avoid splashing.

    • Ensure the container is appropriately labeled with the chemical name, concentration, and hazard information.

Post-Handling:

  • Decontamination:

    • Clean all non-disposable equipment that came into contact with the chemical using a suitable cleaning agent.

    • Wipe down the work surface in the fume hood with a damp cloth.

  • Hand Washing: Immediately after removing your gloves, wash your hands thoroughly with soap and water.[1]

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[3]

Disposal Plan: Managing Waste Safely and Responsibly

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

  • Chemical Waste: All solid this compound waste and solutions must be disposed of as hazardous waste.[6] Collect this waste in a clearly labeled, sealed container.

  • Contaminated Materials: Any items that have come into direct contact with this compound, such as gloves, weighing papers, and disposable labware, must also be treated as hazardous waste.[5] Place these items in a designated hazardous waste container.

  • Local Regulations: Always follow your institution's and local authorities' specific guidelines for hazardous waste disposal.[1][2]

Quantitative Exposure Limits

Adherence to established occupational exposure limits is mandatory to protect laboratory personnel from the adverse health effects of this compound.

Organization Exposure Limit (as Ni) Notes
OSHA (PEL) 1 mg/m³Permissible Exposure Limit (8-hour Time-Weighted Average)[1]
ACGIH (TLV) 0.1 mg/m³Threshold Limit Value (inhalable fraction)[1]
NIOSH (REL) 0.015 mg/m³Recommended Exposure Limit (10-hour Time-Weighted Average)[3]

Emergency Spill Response Workflow

In the event of a spill, a swift and organized response is critical to contain the hazard and protect personnel.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment_and_Preparation Assessment & Preparation cluster_Cleanup_Procedure Cleanup Procedure cluster_Disposal_and_Reporting Disposal & Reporting Evacuate Evacuate Immediate Area Alert Alert Others & Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess Spill Size & Risk Isolate->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain the Spill Don_PPE->Contain Collect Collect Spilled Material Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report the Incident Dispose->Report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.